molecular formula C9H16N4O4 B2883084 N3-D-Dab(Boc)-OH

N3-D-Dab(Boc)-OH

Cat. No.: B2883084
M. Wt: 244.25 g/mol
InChI Key: JLMWKZYQNHSSAD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-D-Dab(Boc)-OH is a useful research compound. Its molecular formula is C9H16N4O4 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMWKZYQNHSSAD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Applications of N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-D-Dab(Boc)-OH, a key building block in modern chemical biology and drug development. The document details its chemical structure, physicochemical properties, and its significant applications in bioconjugation and peptide synthesis. Detailed, adaptable experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS) are provided. This guide serves as a critical resource for researchers leveraging bioorthogonal chemistry for the development of novel therapeutics and diagnostics.

Introduction

This compound, chemically known as (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its unique trifunctional structure, featuring a carboxylic acid, an azide moiety, and a Boc-protected amine, makes it a versatile tool for the construction of complex biomolecules. The azide group serves as a bioorthogonal handle, allowing for highly specific covalent modification through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc protecting group on the side-chain amine enables its selective deprotection and further functionalization, while the carboxylic acid and the alpha-amine (bearing the azide) allow for its incorporation into peptide backbones. This combination of features makes this compound an invaluable reagent for applications ranging from peptide-drug conjugation and the synthesis of constrained peptides to the development of novel imaging agents and biomaterials.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butanoic acid backbone with an azide group at the alpha-position and a Boc-protected amino group at the gamma-position. The stereochemistry at the alpha-carbon is 'D', which can be of particular interest in the design of peptides with enhanced stability against enzymatic degradation.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic procedures, purification, and for the characterization of resulting products.

PropertyValueReference(s)
Full Chemical Name (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid[1]
Synonyms This compound, Azido-D-Dab(Boc)-OH[1]
CAS Number 1922891-74-4[1]
Molecular Formula C₉H₁₆N₄O₄[1]
Molecular Weight 244.25 g/mol
Appearance White crystalline powder
Melting Point 95 - 97 °C
Optical Rotation [α]²⁰/D = -90 ± 1 ° (c=1 in DMF)
Purity ≥99% (HPLC, TLC)
Storage Conditions Store at 0 - 8 °C

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound can be envisioned starting from a commercially available precursor such as Boc-D-glutamic acid. The carboxylic acid side chain can be reduced to the corresponding alcohol, which can then be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement with an azide source, such as sodium azide, would yield the desired product. This proposed pathway is outlined in the workflow diagram below.

Synthesis_Workflow Start Boc-D-glutamic acid Step1 Reduction of side-chain carboxylic acid (e.g., BH3-THF) Start->Step1 Intermediate1 Boc-D-glutaminol Step1->Intermediate1 Step2 Activation of primary alcohol (e.g., TsCl, pyridine) Intermediate1->Step2 Intermediate2 Tosylated intermediate Step2->Intermediate2 Step3 Azide displacement (e.g., NaN3, DMF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to this compound or a peptide containing this residue. The reaction conditions may require optimization depending on the specific substrates.

Materials:

  • This compound or azide-containing peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-containing compound in a suitable solvent (e.g., buffer or DMSO).

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing compound (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).

    • Add the copper-ligand premix: combine the CuSO₄ stock solution (0.1 equivalents) and the THPTA/TBTA stock solution (0.5 equivalents) and vortex briefly. Add this premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

    • If necessary, add an organic co-solvent to ensure solubility of all reactants. The final reaction volume should be adjusted with the degassed buffer.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, HPLC, or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified using appropriate techniques such as reversed-phase HPLC to isolate the desired triazole product.

CuAAC_Workflow Start Combine Azide and Alkyne Substrates Step1 Add Copper/Ligand Premix Start->Step1 Step2 Initiate with Sodium Ascorbate Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Monitor Reaction (TLC, HPLC, LC-MS) Step3->Step4 End Purify Product (RP-HPLC) Step4->End

Caption: Experimental workflow for a typical CuAAC reaction.

Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis. This protocol is adapted from established procedures for similar unnatural amino acids.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Dab residue).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reversed-phase HPLC.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF Wash Deprotection->Washing1 Repeat for each amino acid Coupling Amino Acid Coupling (this compound + Coupling Reagents) Washing1->Coupling Repeat for each amino acid Washing2 DMF/DCM Wash Coupling->Washing2 Repeat for each amino acid Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin and Side-chain Deprotection (TFA Cocktail) Washing2->Cleavage Start Start with Fmoc-protected Resin Start->Deprotection Purification Precipitation and RP-HPLC Purification Cleavage->Purification

Caption: Workflow for the incorporation of this compound in SPPS.

Spectroscopic Data

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery, peptide science, and chemical biology. Its unique structural features allow for its seamless integration into peptide synthesis and subsequent site-specific modification via highly efficient click chemistry. The protocols and data presented in this guide are intended to facilitate the effective use of this valuable building block in the development of innovative molecular probes, targeted therapeutics, and advanced biomaterials. While a definitive synthesis protocol and comprehensive spectroscopic data are yet to be widely published, the information provided herein offers a solid foundation for its application in a research setting.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-D-Dab(Boc)-OH, systematically named (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid of significant interest in peptide synthesis, medicinal chemistry, and bioconjugation. Its unique structure, featuring a bioorthogonal azide handle and a readily cleavable Boc protecting group, makes it a versatile building block for the construction of complex peptides and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, stability profile, and handling procedures. Detailed experimental protocols for its analysis and common synthetic transformations are also presented to aid researchers in its effective application.

Core Chemical Properties

This compound is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the tables below. These data are compiled from various supplier specifications and chemical databases.

Table 1: General and Physical Properties
PropertyValue
Systematic Name (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid
Common Synonyms This compound, Boc-D-Dab(N3)-OH
CAS Number 1922891-74-4
Molecular Formula C₉H₁₆N₄O₄
Molecular Weight 244.25 g/mol
Appearance White crystalline powder
Melting Point 95 - 97 °C
Table 2: Spectroscopic and Physicochemical Data
PropertyValue
Optical Rotation [α]²⁰/D = -90 ± 1° (c=1 in DMF)
Purity (typical) ≥97% (HPLC)
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 7

Chemical Stability and Handling

While specific forced degradation studies on this compound are not extensively published, its stability can be inferred from the well-documented behavior of its core functional groups: the organic azide and the Boc-carbamate.

Stability Profile
  • Thermal Stability : Organic azides are energetic compounds and can be sensitive to heat.[1][2][3] The stability is generally greater for molecules with a higher carbon-to-nitrogen ratio.[1][4] For this compound, with a (NC + NO) / NN ratio of (9+4)/4 = 3.25, it is considered relatively stable for isolation and storage under recommended conditions. However, it is crucial to avoid excessive heating, as this can lead to decomposition, releasing nitrogen gas. It should be stored at recommended refrigerated temperatures (typically 2-8 °C or -20°C) and away from light.

  • pH Stability :

    • Acidic Conditions : The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), readily cleave the Boc group to reveal the primary amine. Therefore, the compound is unstable in acidic environments, which is a key feature for its use in synthesis. The azide group is generally stable under these conditions.

    • Basic Conditions : The Boc group is stable under basic and nucleophilic conditions, which allows for orthogonal protection strategies in peptide synthesis (e.g., with the base-labile Fmoc group). The azide functional group is also generally stable to basic conditions encountered in standard peptide synthesis.

  • Reductive Stability : The azide group can be reduced to a primary amine under various conditions, including catalytic hydrogenation or treatment with phosphines (Staudinger reduction) or thiols. This is a potential pathway for degradation if the molecule is exposed to reducing agents. Care should be taken during peptide cleavage from solid support, as certain scavengers, particularly those containing thiols, can lead to partial reduction of the azide.

  • Photostability : Organic azides can be sensitive to light. It is recommended to store the compound in the dark or in amber vials to prevent photochemical decomposition.

Safe Handling and Storage

Given the energetic nature of the azide group, proper handling procedures are mandatory to ensure laboratory safety.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling :

    • Handle the compound in a well-ventilated fume hood.

    • Avoid creating dust.

    • Use plastic or ceramic spatulas; never use metal spatulas , as heavy metal azides are shock-sensitive and highly explosive.

    • Avoid grinding, shock, or friction.

    • Do not mix with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.

    • Avoid contact with heavy metals and halogenated solvents like dichloromethane, which can form explosive diazidomethane.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, dark place. Recommended storage temperatures are typically 2-8°C or -20°C for long-term stability.

    • Store separately from acids, heavy metals, and oxidizing/reducing agents.

  • Disposal : Azide-containing waste should be handled as hazardous waste and collected separately. It should never be mixed with acidic waste streams. Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine, if feasible within the laboratory's safety protocols.

Experimental Protocols

The following sections provide detailed methodologies for the analysis and common reactions of this compound.

Purity and Identity Analysis: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary method for assessing the purity and confirming the identity of this compound.

Objective: To determine the purity of this compound and confirm its molecular weight.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Acetic acid in Acetonitrile

  • Sample: ~1 mg/mL solution of this compound in a 1:1 mixture of Water/Acetonitrile.

HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

Mass Spectrometry Method:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-500

  • Expected Ion: [M+H]⁺ = 245.12

Data Analysis: Purity is determined by integrating the peak area at 210 nm. The identity is confirmed by the presence of the expected mass-to-charge ratio in the mass spectrum.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_analysis Data Analysis Sample This compound (Solid) Dissolve Dissolve to ~1 mg/mL Sample->Dissolve Solvent 1:1 Water/Acetonitrile Solvent->Dissolve HPLC HPLC Separation (C18 Column) Dissolve->HPLC UV UV Detection (210 nm) HPLC->UV MS ESI-MS Detection ([M+H]⁺ = 245.12) UV->MS Purity Purity Assessment (% Area) UV->Purity Identity Identity Confirmation (Mass Spectrum) MS->Identity

Figure 1: Workflow for HPLC-MS analysis of this compound.
Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group using TFA.

Objective: To deprotect the γ-amino group of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon supply

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM. Caution: Gas evolution (CO₂) will occur. Ensure the system is not closed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • The resulting product, (R)-2-azido-4-aminobutanoic acid trifluoroacetate salt, can be used directly or purified further.

Boc_Deprotection cluster_reaction Reaction Mechanism Start This compound Protonation 1. Protonation of Boc carbonyl Start->Protonation + H⁺ (from TFA) TFA TFA / DCM TFA->Protonation Product (R)-2-azido-4-aminobutanoic acid (TFA Salt) Cleavage 2. Loss of tert-butyl cation Protonation->Cleavage Decarboxylation 3. Decarboxylation of carbamic acid Cleavage->Decarboxylation Decarboxylation->Product

Figure 2: Reaction pathway for Boc deprotection of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating this compound to an alkyne-containing molecule.

Objective: To form a stable triazole linkage between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Alkyne-containing molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq), freshly prepared solution

  • Solvent (e.g., t-BuOH/H₂O 1:1, or DMSO)

Procedure:

  • In a reaction vial, dissolve this compound and the alkyne-containing molecule in the chosen solvent.

  • Add the CuSO₄ solution to the mixture.

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The solution may change color.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by standard methods such as column chromatography or preparative HPLC.

Figure 3: Logical relationship in a CuAAC "click" reaction.

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug development. Understanding its chemical properties and stability is paramount for its successful application. While stable under recommended storage conditions and the basic conditions of Fmoc-based peptide synthesis, its sensitivity to acids, heat, and reducing agents must be carefully managed. The protocols provided in this guide offer a starting point for researchers to confidently utilize this compound in their synthetic endeavors, from analytical characterization to its incorporation into complex molecular architectures. Adherence to strict safety protocols for handling azides is essential to ensure a safe and productive research environment.

References

The Pivotal Role of the Azide Group in N3-D-Dab(Boc)-OH: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug development, the strategic incorporation of bioorthogonal functional groups is paramount for the creation of sophisticated molecular architectures. Among these, the azide group stands out for its unique combination of stability, selectivity, and reactivity. This technical guide provides an in-depth exploration of the role of the azide moiety in N-α-azido-N-γ-tert-butyloxycarbonyl-D-diaminobutyric acid (N3-D-Dab(Boc)-OH), a versatile building block enabling advanced bioconjugation strategies. This document will detail the chemical properties of the azide group, its application in peptide synthesis, its central role in "click chemistry," and its utility as a spectroscopic probe, supported by experimental protocols and data.

The Azide Group: A Bioorthogonal Handle

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] Its utility stems from several key properties:

  • Stability: The azide group is remarkably stable under a wide range of chemical conditions, including those typically employed in solid-phase peptide synthesis (SPPS), such as acidic and basic treatments for the removal of protecting groups.[2]

  • Bioorthogonality: Azides are virtually absent in biological systems and do not react with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.[1]

  • Specific Reactivity: Despite its stability, the azide group is poised for highly specific and efficient reactions with select partners, most notably alkynes and phosphines.[1]

This compound is a derivative of D-diaminobutyric acid that strategically incorporates an azide group at the α-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the γ-amino group. This configuration makes it a valuable reagent for introducing a reactive azide handle into peptides and other biomolecules.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Synonyms (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-D-Dab(Boc)-OH
CAS Number 1922891-74-4
Molecular Formula C₉H₁₆N₄O₄
Molecular Weight 244.25 g/mol
Appearance White crystalline powder
Melting Point 95 - 97 °C
Purity ≥ 99% (HPLC, TLC)
Storage Conditions 0 - 8 °C

The Azide Group in Peptide Synthesis

This compound is designed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The azide group's stability to the repetitive cycles of Fmoc deprotection (using piperidine) and coupling reactions makes it an ideal building block for the site-specific incorporation of a bioorthogonal handle into a peptide sequence.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual incorporation of an azido amino acid into a peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids

  • This compound (or its Fmoc-protected equivalent for the α-amino group)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or the Fmoc-protected this compound) and 3-5 equivalents of HBTU/HATU in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A yellow color indicates complete coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

  • Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final azido-peptide using mass spectrometry (e-g., ESI-MS or MALDI-TOF) and analytical HPLC.

spss_workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH or This compound, HBTU/HATU, DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes cleave Cleavage & Deprotection (TFA Cocktail) repeat->cleave No precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify characterize Characterization (MS, HPLC) purify->characterize end End: Purified Azido-Peptide characterize->end

Fmoc-SPPS workflow for incorporating this compound.

The Azide Group in "Click Chemistry"

The primary utility of incorporating an azide group into a peptide via this compound is to enable subsequent "click chemistry" reactions. This class of reactions is characterized by high yields, stereospecificity, and the formation of only inoffensive byproducts. The azide group is a key participant in two major types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is robust and can be performed in aqueous solutions, making it ideal for bioconjugation.

The reactivity of the azide in CuAAC is influenced by both steric and electronic factors. Less sterically hindered azides and those with electron-withdrawing substituents generally exhibit faster reaction rates. As an alkyl azide, the azide in this compound is expected to be highly reactive in CuAAC.

Materials:

  • Azido-peptide (synthesized using this compound)

  • Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA, TBTA) - optional but recommended

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azido-peptide, alkyne-containing molecule, CuSO₄, and sodium ascorbate in the reaction buffer or a minimal amount of DMSO.

  • Reaction Setup: In a reaction vial, combine the azido-peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-containing molecule.

  • Catalyst Addition:

    • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

    • Add the CuSO₄ (with or without ligand) to the peptide/alkyne mixture. A typical final concentration is 50-100 µM.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (typically 5-10 fold excess over copper) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.

  • Characterization: Confirm the structure and purity of the product by mass spectrometry and analytical HPLC.

cuaac_workflow cluster_reactants Reactants cluster_catalyst Catalyst System azido_peptide Azido-Peptide (from this compound) reaction_mixture Reaction Mixture (Aqueous Buffer) azido_peptide->reaction_mixture alkyne_molecule Alkyne-Molecule (e.g., Drug, Dye) alkyne_molecule->reaction_mixture cuso4 CuSO4 (Cu(II)) cu_I Cu(I) - Active Catalyst cuso4->cu_I Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_I cu_I->reaction_mixture Catalysis product 1,4-Disubstituted 1,2,3-Triazole Conjugate reaction_mixture->product purification Purification (RP-HPLC) product->purification final_product Purified Conjugate purification->final_product

Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. This makes SPAAC particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. The reactivity in SPAAC is primarily dictated by the strain of the cyclooctyne and the steric accessibility of the azide.

Materials:

  • Azido-peptide

  • Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester for labeling proteins)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Dissolve the azido-peptide and the cyclooctyne reagent in the reaction buffer.

  • Reaction Setup: Mix the azido-peptide with a 1.5-5 fold molar excess of the cyclooctyne-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time will depend on the specific reactants and their concentrations.

  • Purification and Characterization: Purify and characterize the product as described for the CuAAC reaction.

spaac_workflow cluster_reactants Reactants azido_peptide Azido-Peptide (from this compound) reaction_mixture Reaction Mixture (Physiological Buffer, Copper-Free) azido_peptide->reaction_mixture strained_alkyne Strained Cyclooctyne (e.g., DBCO, BCN) strained_alkyne->reaction_mixture product Triazole Conjugate reaction_mixture->product Spontaneous Cycloaddition purification Purification (RP-HPLC) product->purification final_product Purified Conjugate purification->final_product

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Drug Development

The ability to site-specifically introduce an azide group into a peptide or protein using this compound opens up numerous possibilities in drug development.

  • Antibody-Drug Conjugates (ADCs): Click chemistry is increasingly used to synthesize ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. This compound can be used to incorporate an azide handle into the antibody (often through enzymatic modification of glycans followed by azide introduction) or the drug-linker moiety, enabling a highly specific and stable conjugation.

  • Peptide-Drug Conjugates: Similar to ADCs, peptides can be used to target specific receptors. The azide group allows for the attachment of therapeutic payloads to these targeting peptides.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic peptides can improve their pharmacokinetic properties. Click chemistry provides a precise method for PEGylation.

  • Fluorescent Labeling: For diagnostic and research purposes, fluorescent probes can be "clicked" onto azide-modified biomolecules to track their localization and interactions in cells.

The Azide Group as an Infrared (IR) Probe

Beyond its role in bioconjugation, the azide group serves as a powerful vibrational probe in infrared (IR) spectroscopy for studying protein structure and dynamics. The asymmetric stretching vibration of the azide group absorbs in a region of the IR spectrum (~2100 cm⁻¹) that is largely free from interference from other biological molecules.

The precise frequency of the azide stretch is sensitive to its local environment, including solvent exposure, hydrogen bonding, and electric fields. This sensitivity allows researchers to use azide-labeled amino acids, incorporated into specific sites in a protein, to monitor conformational changes and dynamics with high temporal and spatial resolution using techniques like 2D-IR spectroscopy.

Spectroscopic Data for Azide Probes
ParameterTypical Value RangeNotesReference(s)
Asymmetric Stretch Frequency ~2100 - 2125 cm⁻¹Sensitive to local environment; frequency increases with hydrogen bonding.
Vibrational Lifetime < 2 psCan be extended by attachment to heavy atoms or isotopic labeling.
Extinction Coefficient 900 - 1500 M⁻¹cm⁻¹Relatively high, allowing for detection at low concentrations.

The short vibrational lifetime of the azide probe can be a limitation, but recent studies have shown that it can be extended by attaching the azide to a heavier atom or through isotopic labeling (e.g., with ¹⁵N).

Conclusion

This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. The strategic placement of the azide group provides a stable, bioorthogonal handle that can be readily incorporated into peptides and other biomolecules using standard synthetic methodologies. This azide functionality is the gateway to a host of powerful bioconjugation techniques, most notably CuAAC and SPAAC click chemistry, enabling the precise construction of complex therapeutic and diagnostic agents such as antibody-drug conjugates. Furthermore, the azide group's unique spectroscopic properties make it an effective site-specific probe for elucidating protein structure and dynamics. The continued application of this compound and similar reagents will undoubtedly fuel further innovation in the fields of chemical biology and medicine.

References

The Gatekeeper of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be fraught with uncontrolled polymerizations and side reactions were it not for the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, particularly in the context of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group's function, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles and workflows.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] By converting the highly nucleophilic amine into a carbamate, the Boc group effectively prevents its participation in unwanted reactions during peptide bond formation, thereby ensuring the orderly and specific elongation of the peptide chain.[1][2]

The introduction of the Boc group, or Boc protection, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base.[3][4] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.

Conversely, the removal of the Boc group, or deprotection, is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.

The acid lability of the Boc group, contrasted with its stability to basic conditions and hydrogenolysis, allows for an orthogonal protection strategy with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is crucial for the overall yield and purity of the synthesized peptide. The following tables summarize representative quantitative data for these reactions with various amino acids.

Table 1: Typical Yields for Boc Protection of Amino Acids

Amino AcidReagentsSolvent SystemReaction Time (h)Typical Yield (%)
Glycine(Boc)₂O, NaOHWater/Dioxane493-96
Alanine(Boc)₂O, NaOHWater/Dioxane3>98
Valine(Boc)₂O, NaOHWater/Dioxane663
Leucine(Boc)₂O, NaOHWater/Dioxane2568
Phenylalanine(Boc)₂O, NaOHWater/tert-ButanolOvernight78-87
Aspartic Acid(Boc)₂O, Et₃NAcetone/Water0.5-4High Yield
Glutamic Acid(Boc)₂O, Et₃NAcetone/Water0.5-4High Yield
Histidine(Boc)₂O, Et₃NMethanol-69

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTypical ConcentrationReaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)30 min - 2 hMost common method; requires scavengers for sensitive residues.
Hydrogen Chloride (HCl)1,4-Dioxane4 M30 min - 4 hOffers good selectivity, especially in the presence of tert-butyl esters.
Oxalyl ChlorideMethanol2-3 equivalents1-4 hA milder alternative for sensitive substrates.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol describes a standard procedure for the N-Boc protection of an amino acid using Boc anhydride in a dioxane/water solvent system.

Materials:

  • Amino acid (1.0 eq)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in 1 M NaOH solution and 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O in dioxane dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). A common mobile phase for Boc-protected amino acids is a mixture of chloroform and methanol (e.g., 95:5 v/v).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl or citric acid solution.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the Boc-protected amino acid. The product can be further purified by crystallization if necessary.

General Protocol for TFA-Mediated Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc group from a peptide attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Scavengers (if necessary, see Section 4)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM (v/v) to the resin. If the peptide contains sensitive amino acids, include appropriate scavengers in this solution.

  • Gently agitate the resin for 1-2 minutes and drain the solution.

  • Add a fresh solution of 25-50% TFA in DCM (with scavengers if needed) and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or TEA in DCM (2 x 2 minutes).

  • Wash the resin again with DCM (3-5 times) to remove excess base. The deprotected peptide-resin is now ready for the next coupling step.

Preventing Side Reactions: The Role of Scavengers

During the acidic deprotection of the Boc group, the generated tert-butyl cation is a reactive electrophile that can lead to the alkylation of nucleophilic amino acid side chains. This is particularly problematic for tryptophan, methionine, cysteine, and tyrosine residues. To prevent these undesired side reactions, scavengers are added to the deprotection solution to trap the tert-butyl cation.

Table 3: Scavengers for Sensitive Amino Acids in Boc Deprotection

Sensitive Amino AcidSide ReactionRecommended Scavengers
Tryptophan (Trp)Indole ring alkylationTriethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT)
Methionine (Met)S-alkylation to form sulfonium saltThioanisole, Dimethyl sulfide (DMS)
Cysteine (Cys)Thiol alkylationEthanedithiol (EDT)
Tyrosine (Tyr)Phenolic ring alkylationAnisole, Phenol

A commonly used scavenger cocktail for general purposes is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, a more robust mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical workflow in Boc-based solid-phase peptide synthesis.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AminoAcid R-NH₂ (Amino Acid) TetrahedralIntermediate Tetrahedral Intermediate AminoAcid->TetrahedralIntermediate + (Boc)₂O (Nucleophilic Attack) BocAnhydride (Boc)₂O (Boc Anhydride) BocAnhydride->TetrahedralIntermediate BocAminoAcid R-NH-Boc (Boc-Protected Amino Acid) TetrahedralIntermediate->BocAminoAcid Collapse Byproducts t-BuOH + CO₂ TetrahedralIntermediate->Byproducts

Boc Protection Mechanism

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_cleavage Cleavage cluster_final Final Products BocAminoAcid R-NH-Boc ProtonatedBoc Protonated Intermediate BocAminoAcid->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Cleavage tButylCation t-Butyl Cation ProtonatedBoc->tButylCation FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Boc Deprotection Mechanism

Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid (Boc-AA-Resin) deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 2. Wash (DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Boc-AA, Coupling Reagent in DMF) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 cycle_end Repeat Cycle for Next Amino Acid wash3->cycle_end cycle_end->deprotection Next Cycle final_cleavage Final Cleavage from Resin (HF or TFMSA) cycle_end->final_cleavage Final Step

Boc Solid-Phase Peptide Synthesis Workflow

Conclusion

The tert-butyloxycarbonyl protecting group remains a cornerstone of synthetic peptide chemistry. Its ease of introduction, stability under a range of conditions, and facile, selective removal with acid make it an invaluable tool for the controlled, stepwise synthesis of peptides. While the emergence of Fmoc chemistry has provided a popular alternative, the Boc strategy, particularly for the synthesis of long or challenging sequences, continues to be a robust and reliable method in the arsenal of the modern peptide chemist. A thorough understanding of its chemistry, coupled with the careful selection of reagents and the strategic use of scavengers, enables the successful synthesis of complex peptides for a wide array of applications in research and drug development.

References

Technical Guide: N3-D-Dab(Boc)-OH - A Versatile Building Block for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-D-Dab(Boc)-OH, a key reagent in modern medicinal chemistry and drug development. We will cover its chemical properties, applications, and provide a generalized experimental workflow for its use in bioconjugation via click chemistry.

Core Compound Specifications

This compound, also known as (S)-2-azido-4-[Boc-amino]butanoic acid, is a non-canonical amino acid derivative.[1] Its structure incorporates an azide moiety and a Boc-protected amine, making it an invaluable tool for peptide synthesis and the site-specific introduction of functionalities for "click" chemistry.[1]

There appears to be some inconsistency in the reported CAS Registry Number for this compound. Researchers are advised to verify the CAS number with their specific supplier. The most commonly cited numbers are presented below.

PropertyValueSource
Molecular Formula C9H16N4O4[1]
Molecular Weight ~244.25 g/mol
CAS Number 1932403-71-8 or 1922891-74-4[1][2]
Appearance White crystalline powder
Purity ≥95%
Storage Store at -20°C

Applications in Research and Development

The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent modification using highly efficient and bioorthogonal click chemistry reactions. This enables a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The azide group can be used to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

  • Peptide Labeling: Fluorescent dyes, radiolabels, or other reporter molecules can be attached to peptides for use in diagnostic assays and imaging studies.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to peptide-based drugs can improve their pharmacokinetic properties, such as half-life and solubility.

  • Synthesis of Complex Peptidomimetics: The ability to introduce novel functionalities allows for the creation of peptides with enhanced stability and biological activity.

Experimental Protocols: A Generalized Workflow for Click Chemistry

The following section outlines a general experimental workflow for the use of this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Incorporation of this compound into a Peptide Sequence

The first step involves the incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Boc protecting group on the side chain amine remains intact during the synthesis, while the Fmoc group on the alpha-amine is removed at each cycle to allow for chain elongation.

Deprotection of the Side Chain

Once the peptide synthesis is complete, the Boc protecting group on the Dab side chain is removed using acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine. This step is usually performed concurrently with the cleavage of the peptide from the solid support resin.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the azide-containing peptide in hand, the click reaction can be performed to conjugate it with an alkyne-functionalized molecule of interest (e.g., a drug, a dye).

A typical CuAAC protocol involves the following reagents:

  • Azide-functionalized peptide: The peptide containing the N3-D-Dab residue.

  • Alkyne-functionalized molecule: The molecule to be conjugated to the peptide.

  • Copper(II) sulfate (CuSO4): The source of the copper catalyst.

  • A reducing agent: Such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) species.

  • A copper ligand: Such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • Buffer: A suitable buffer system, such as phosphate-buffered saline (PBS) or Tris buffer, to maintain the pH of the reaction.

The general steps for the CuAAC reaction are as follows:

  • Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the chosen buffer system.

  • Prepare fresh stock solutions of the copper(II) sulfate, reducing agent, and ligand.

  • Add the copper(II) sulfate and ligand to the reaction mixture.

  • Initiate the reaction by adding the reducing agent.

  • Allow the reaction to proceed at room temperature for a specified period, typically ranging from 1 to 24 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, the desired conjugate can be purified using chromatographic methods.

Below is a graphical representation of a generalized experimental workflow for a CuAAC reaction.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification Azide_Peptide Azide-Peptide Solution Mix Combine Reactants Azide_Peptide->Mix Alkyne_Molecule Alkyne-Molecule Solution Alkyne_Molecule->Mix Cu_Catalyst Cu(I) Catalyst Premix (CuSO4 + Reductant + Ligand) Cu_Catalyst->Mix Incubate Incubate (Room Temperature) Mix->Incubate Monitor Monitor Progress (HPLC/MS) Incubate->Monitor Purify Purify Conjugate (e.g., HPLC) Monitor->Purify Analyze Characterize Product Purify->Analyze

Caption: Generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathways and Logical Relationships

It is important to note that this compound is a synthetic tool and not a component of endogenous signaling pathways. Its utility lies in the ability to create bespoke molecular probes and therapeutic agents to investigate and modulate these pathways. For instance, a peptide labeled with a fluorescent dye using this building block could be used to visualize its interaction with a specific receptor, thereby elucidating a particular signaling cascade.

The logical relationship in the application of this compound is a sequential process of incorporation, deprotection, and conjugation, as depicted in the workflow diagram above. This modular approach provides a high degree of flexibility in the design of complex biomolecules for a wide array of research and therapeutic purposes.

Logical_Relationship Start Start with this compound SPPS Incorporate into Peptide via SPPS Start->SPPS Deprotection Side-Chain Deprotection SPPS->Deprotection Click_Chemistry Click Chemistry Conjugation Deprotection->Click_Chemistry Final_Product Functionalized Biomolecule Click_Chemistry->Final_Product Application Application in Research/ Drug Development Final_Product->Application

Caption: Logical workflow for the utilization of this compound in bioconjugation.

References

A Technical Guide to N3-D-Dab(Boc)-OH for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-D-Dab(Boc)-OH, a versatile building block for advanced research in peptide synthesis, drug development, and bioconjugation. This document details commercial suppliers, key technical data, experimental workflows, and relevant reaction pathways to facilitate its effective use in the laboratory.

Introduction to this compound

This compound, or (S)-2-azido-4-[Boc-amino]butanoic acid, is a non-canonical amino acid derivative that has gained significant traction in chemical biology and medicinal chemistry. Its unique structure, featuring a terminal azide group and a Boc-protected amine, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules. The azide moiety serves as a handle for bioorthogonal "click chemistry" reactions, while the Boc protecting group allows for controlled, orthogonal deprotection strategies in complex synthetic schemes.

This reagent is particularly instrumental in the following research areas:

  • Peptide Synthesis: It is used as a building block to introduce azide functionalities into peptide chains, enabling the creation of modified peptides with enhanced therapeutic properties.

  • Drug Development: this compound plays a crucial role in the design of novel pharmaceuticals, including the development of prodrugs to improve bioavailability and reduce side effects.

  • Bioconjugation: It is widely employed in bioconjugation techniques to attach biomolecules to various substrates or other molecules, which is fundamental for creating targeted drug delivery systems and diagnostic tools.

  • Chemical Biology: This compound aids in the study of protein interactions and functions by allowing the introduction of specific labels or probes.

Commercial Suppliers and Technical Data

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers to aid in the selection of the most suitable product for your research needs.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesStorage Conditions
Chem-Impex N3-Dab(Boc)-OH1932403-71-8C9H16N4O4244.2≥ 99% (HPLC, TLC)100MG, 250MG, 1G0 - 8 °C
CP Lab Safety N3-Dab(Boc)-OH1932403-71-8C9H16N4O4244.247799%+ (HPLC, TLC)1 gramNot Specified
Immunomart N3-L-Dab(Boc)-OH1932403-71-8C9H16N4O4Not SpecifiedNot SpecifiedNot Specified-20℃
Pharmaffiliates N3-L-Dab(Boc)-OH1932403-71-8C9H16N4O4244.25Not SpecifiedNot Specified2-8°C Refrigerator
TargetMol N3-L-Dab(Boc)-OH1932403-71-8C9H16N4O4244.25Not Specified10 mg, 50 mgPowder: -20°C for 3 years

Note: Data is subject to change. Please refer to the supplier's website for the most current information.

Experimental Workflows and Methodologies

The primary application of this compound involves its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), followed by a bioorthogonal click chemistry reaction to conjugate a molecule of interest.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical Fmoc-based SPPS workflow for incorporating this compound into a peptide sequence.

sps_workflow cluster_0 Peptide Elongation Cycle resin Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat deprotection2 Fmoc Deprotection n3_coupling This compound Coupling cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) n3_coupling->cleavage wash3 Wash (DMF) deprotection2->wash3 wash3->n3_coupling peptide Azide-Modified Peptide cleavage->peptide

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the azide-modified peptide is synthesized, the azide group can be used in a highly efficient and specific click chemistry reaction. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

cuaac_reaction peptide_azide Azide-Modified Peptide (on-resin or in solution) reaction CuAAC Reaction (Room Temperature) peptide_azide->reaction alkyne_molecule Alkyne-Containing Molecule (e.g., drug, dye, PEG) alkyne_molecule->reaction reagents Reaction Cocktail: - Copper(I) source (e.g., CuI or CuSO4/Sodium Ascorbate) - Ligand (optional) - Base (optional) - Solvent (e.g., DMF, H2O) reagents->reaction conjugated_peptide Peptide-Molecule Conjugate (via Triazole Linkage) reaction->conjugated_peptide purification Purification (e.g., HPLC) conjugated_peptide->purification

Caption: General workflow for a CuAAC "click" chemistry reaction.

Orthogonal Protection Strategy

The Boc group on the side chain of this compound is stable under the basic conditions used for Fmoc deprotection during SPPS. This orthogonality allows for selective deprotection of the side chain amine after peptide synthesis, enabling further modifications. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).

orthogonal_protection cluster_click Pathway 1: Click Chemistry cluster_amine Pathway 2: Amine Modification start Peptide with this compound incorporated click_reaction Perform Click Reaction (on azide group) start->click_reaction boc_deprotection_before Boc Deprotection (TFA) start->boc_deprotection_before boc_deprotection_after Boc Deprotection (TFA) click_reaction->boc_deprotection_after product1 Dual-Modified Peptide boc_deprotection_after->product1 amine_modification Modify Free Amine boc_deprotection_before->amine_modification product2 Azide and Amine-Modified Peptide amine_modification->product2

Caption: Orthogonal protection strategy for this compound.

Detailed Experimental Protocols

While specific reaction conditions should be optimized for each unique peptide sequence and conjugation partner, the following provides a general, representative protocol for the incorporation of this compound into a peptide and subsequent on-resin click chemistry.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure

Part A: Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as in step 4.

Part B: On-Resin CuAAC Click Chemistry

  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF and then DCM.

  • Click Reaction Cocktail: In a separate vial, prepare the click reaction cocktail by dissolving the alkyne-functionalized molecule (5-10 eq.), CuSO4 (1 eq.), and sodium ascorbate (5 eq.) in a degassed solvent mixture (e.g., DMF/water).

  • On-Resin Reaction: Add the click reaction cocktail to the peptide-resin and agitate at room temperature for 6-12 hours.

  • Washing: Wash the resin with DMF, water, and DCM.

Part C: Cleavage and Purification

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage: Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful and versatile tool for researchers in drug development, peptide chemistry, and chemical biology. Its unique combination of a bioorthogonal azide handle and an orthogonally protected amine allows for the precise and efficient synthesis of complex, modified biomolecules. This guide provides the foundational knowledge and experimental framework to successfully integrate this compound into a variety of research applications.

An In-depth Technical Guide to the Core Principles of Click Chemistry Using Azido Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology, proteomics, and drug development, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, encompasses a set of biocompatible, rapid, and high-yielding reactions.[1] Central to many of these powerful bioorthogonal reactions is the azide functional group, a small and stable chemical handle that can be readily and specifically introduced into biomolecules like proteins through the use of azido amino acids.[1]

This technical guide provides a comprehensive overview of the fundamental principles and applications of click chemistry utilizing azido amino acids. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage these powerful techniques in their work. Azido amino acids are non-canonical amino acids that can be incorporated into peptides and proteins, offering a versatile tool for a wide array of applications, including protein labeling, cellular imaging, and the development of novel therapeutics such as antibody-drug conjugates (ADCs).[2][3] This guide will delve into the two primary and most utilized forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Azide: A Bioorthogonal Chemical Handle

The azide group (N₃) is an exemplary bioorthogonal handle due to several key features:

  • Small Size: Its diminutive size minimizes potential perturbations to the structure and function of the biomolecule into which it is incorporated.[1]

  • Stability: Azides are exceptionally stable in complex biological environments and do not readily react with endogenous functional groups found in proteins, nucleic acids, or lipids.

  • Specific Reactivity: Azides undergo highly specific and efficient cycloaddition reactions with alkyne partners, forming a stable triazole linkage.

Core Click Chemistry Reactions with Azido Amino Acids

The cycloaddition reaction between an azide and an alkyne is the cornerstone of click chemistry in bioconjugation. This reaction can be facilitated in two primary ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to exclusively form a 1,4-disubstituted triazole. This reaction is celebrated for its rapid kinetics and consistently high yields, making it a workhorse in the field of bioconjugation. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper ions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction. SPAAC is bioorthogonal and has proven to be an invaluable tool for labeling and imaging molecules in living cells and organisms.

Quantitative Data Presentation

The efficiency and kinetics of click chemistry reactions are critical for experimental design. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions involving azido amino acids.

Table 1: Reaction Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReactantsCatalyst/ConditionsYield (%)Reference
Azide- and Alkyne-modified PeptidesCopper wire, DMF, 50 °C>95
Azide- and Alkyne-derivatised α-amino acidCuSO₄, NaAsc, TBTA ligand, RT, 18h78 (overall)
Azide- and Alkyne-modified PeptidesCuSO₄ (2 eq.), NaAsc (2.2 eq.), pH 5.0, RT>98
On-resin cyclization of heptapeptide1.5 eq. CuI, DMF~89

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide-Containing MoleculeCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Benzyl AzideDIBO (Dibenzocyclooctynol)Not specified, but faster than many cyclooctynes
Peptide with novel azido amino acidDBCO (Dibenzocyclooctyne)0.34
Peptide with novel azido amino acidBCN (Bicyclo[6.1.0]nonyne)0.28
Benzyl AzideDIFO (Difluorinated cyclooctyne)Similar to DIBO
Benzyl AzideDIBACFaster than DIFO or BCN
4-azidopyridineBCNUp to 10-fold faster than benzyl azide
Fluoroalkyl azidesBCNFaster than non-fluorinated alkyl azides

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the use of a photo-activatable azido amino acid, p-azido-L-phenylalanine (azF), to investigate the protein-protein interaction between the serotonin 5-HT₂A receptor (5-HT₂A R) and the metabotropic glutamate 2 receptor (mGluR2), which form a G-protein coupled receptor (GPCR) heterocomplex. This interaction is a key aspect of their signaling function.

GPCR_Heterocomplex_Interaction cluster_membrane Cell Membrane mGluR2 mGluR2 Transmembrane Helices (TMs) azF p-azido-L-phenylalanine (azF) Incorporated into mGluR2 TM4 FiveHT2AR 5-HT₂A R Transmembrane Helices (TMs) Crosslink Covalent Crosslink Formation azF->Crosslink UV_light UV Light (365 nm) UV_light->azF Activates Azide Crosslink->mGluR2 Crosslink->FiveHT2AR Reacts with 5-HT₂A R Analysis Western Blot / MS Analysis Crosslink->Analysis Identifies Interaction Interface BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_click_reaction Click Chemistry & Enrichment cluster_analysis Proteomic Analysis Start Mammalian Cell Culture Met_depletion Methionine Depletion Start->Met_depletion AHA_labeling Incubate with Azidohomoalanine (AHA) Met_depletion->AHA_labeling Harvest Harvest Cells & Lyse AHA_labeling->Harvest Click CuAAC or SPAAC Reaction with Alkyne-Biotin Tag Harvest->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Wash Wash to Remove Non-specifically Bound Proteins Enrichment->Wash On_bead_digestion On-bead Tryptic Digestion Wash->On_bead_digestion LC_MS LC-MS/MS Analysis On_bead_digestion->LC_MS Data_analysis Protein Identification & Quantification LC_MS->Data_analysis

References

An In-Depth Technical Guide to N3-D-Dab(Boc)-OH in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug development, the precise, site-specific modification of peptides is paramount for enhancing their therapeutic properties, elucidating biological functions, and creating novel molecular tools. N3-D-Dab(Boc)-OH, or Nα-azido-Nγ-(tert-butoxycarbonyl)-D-2,4-diaminobutyric acid, has emerged as a critical building block for this purpose. This versatile amino acid derivative provides a bioorthogonal azide handle, enabling the covalent attachment of a wide array of functionalities to a peptide backbone through highly efficient and specific "click chemistry" reactions.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in advanced peptide modifications. Detailed experimental protocols and quantitative data are presented to assist researchers in leveraging this powerful tool for their drug discovery and chemical biology endeavors.

Chemical Properties and Synthesis

This compound is a non-proteinogenic amino acid characterized by an azide group at the α-position and a Boc-protected amine on the side chain. The Boc protecting group ensures the stability of the side-chain amine during peptide synthesis and can be selectively removed under acidic conditions to allow for further modifications.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H16N4O4[5]
Molecular Weight 244.25 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥95%
Storage 2-8°C

The synthesis of Dab derivatives can be achieved through various routes, often starting from readily available amino acids like glutamine. For instance, a common strategy involves a Hofmann rearrangement of Nα-protected glutamine, followed by the protection of the newly formed γ-amino group.

Table 2: Representative Synthesis Yield for a Dab Derivative

Reaction StepStarting MaterialProductReported YieldReference(s)
Hofmann RearrangementNα-Boc-L-Gln-OHNα-Boc-L-α,γ-diaminobutyric acid87%
Boc ProtectionFmoc-Dab-OHFmoc-Dab(Boc)-OH85-87%

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc-based SPPS protocols. The carboxylic acid can be activated using common coupling reagents, and the azide group is stable throughout the synthesis cycles, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a Kaiser test. A negative (yellow) result indicates successful coupling.

4. Washing:

  • Wash the resin with DMF, dichloromethane (DCM), and DMF again to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection

Figure 1: SPPS workflow for incorporating this compound.

Post-Synthetic Modification via Click Chemistry

The azide moiety introduced by this compound serves as a versatile handle for subsequent modifications using click chemistry. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule. This allows for the conjugation of various payloads, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.

Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1. Resin Preparation:

  • Swell the azide-containing peptide-resin in a degassed solvent mixture (e.g., DMF/water).

2. Preparation of the Click Reaction Cocktail:

  • In a separate vial, prepare the following mixture (for a 0.1 mmol scale):

    • Alkyne-functionalized molecule (5-10 equivalents)

    • Copper(I) source: Copper(II) sulfate (CuSO4) (1 eq.) and sodium ascorbate (5 eq.)

    • Base: DIPEA (10 eq.)

    • Solvent: Degassed DMF

3. On-Resin Reaction:

  • Add the click reaction cocktail to the peptide-resin.

  • Agitate the reaction mixture at room temperature for 6-12 hours.

4. Washing:

  • Wash the resin thoroughly with DMF, water, and DMF.

5. Peptide Cleavage and Deprotection:

  • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5).

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

CuAAC_Workflow Start Azide-Peptide on Resin Swell Resin Swelling (DMF/H2O) Start->Swell Click On-Resin CuAAC (Alkyne, CuSO4, NaAsc, DIPEA) Swell->Click Wash Washing Click->Wash Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Purify RP-HPLC Purification Cleave->Purify Final Pure Modified Peptide Purify->Final

Figure 2: On-resin CuAAC workflow for peptide modification.

Application in Studying Protein-Protein Interactions

Peptides modified with this compound are valuable tools for investigating protein-protein interactions (PPIs). The azide handle allows for the attachment of photoreactive crosslinkers or affinity tags, enabling the identification of binding partners. A general workflow for such an experiment is outlined below.

Experimental Workflow: "Click-MS" for PPI Identification

This workflow combines the site-specific incorporation of an azide-modified amino acid with click chemistry and mass spectrometry to identify protein interaction partners.

  • Cell Culture and Lysis: Cells expressing the protein of interest are cultured and then lysed to release the cellular proteins.

  • Affinity Enrichment: The azide-modified peptide is incubated with the cell lysate to allow for binding to its target protein.

  • Click Chemistry with a Tag: An alkyne-containing tag (e.g., biotin-alkyne) is added to the mixture along with the CuAAC reaction components. This results in the covalent attachment of the tag to the peptide, which is bound to its target protein.

  • Pull-down: The tagged peptide-protein complex is captured using streptavidin-coated beads.

  • Elution and Digestion: The captured proteins are eluted from the beads and digested into smaller peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target protein and its interaction partners.

PPI_Workflow cluster_ex_vivo Ex Vivo Steps cluster_analysis Analysis Cell_Lysis Cell Lysis Incubation Incubation with Azide-Peptide Cell_Lysis->Incubation Click_Tagging Click Chemistry with Alkyne-Biotin Incubation->Click_Tagging Pull_down Streptavidin Pull-down Click_Tagging->Pull_down Elution Elution Pull_down->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification

References

Safety and Handling Precautions for N3-D-Dab(Boc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for N3-D-Dab(Boc)-OH based on available data and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the information provided should be supplemented with a thorough risk assessment by qualified personnel before handling this chemical. Always consult your institution's safety guidelines and the supplier-provided information.

Introduction

This compound, with the systematic name (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative widely used in peptide synthesis and click chemistry. Its azide functionality allows for the facile introduction of modifications into peptides and other biomolecules, making it a valuable tool in drug discovery and development. As with any chemical reagent, understanding its properties and potential hazards is crucial for safe handling in a laboratory setting. This guide provides a detailed overview of the known properties and recommended safety procedures for this compound.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. This information has been compiled from various chemical supplier databases.

PropertyValue
Chemical Formula C₉H₁₆N₄O₄
Molecular Weight 244.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 95 - 97 °C
Purity Typically ≥95%
Storage Temperature 2-8°C is recommended for long-term storage. Some suppliers recommend -20°C.
Solubility Soluble in many organic solvents such as DMSO, DMF, and alcohols.

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet, a definitive GHS classification for this compound is not available. However, based on the functional groups present (azide) and the general nature of similar chemical compounds, the following potential hazards and precautions should be considered.

Potential Hazards
  • Azide-containing compounds: Organic azides can be energetic materials and may be sensitive to heat, shock, or friction. While the risk is generally lower for molecules of this size compared to smaller organic azides, it should not be entirely dismissed.

  • Unknown Toxicity: The toxicological properties of this compound have not been extensively studied. As a prudent measure, it should be treated as a potentially hazardous substance.

  • Irritation: Like many fine chemical powders, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

Safety and Handling Precautions

The following table outlines the recommended safety and handling precautions. These are based on general best practices for handling chemical reagents in a research laboratory.[1][2][3]

Precaution CategoryRecommendation
Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles are mandatory.[4][5] Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Body Protection: A laboratory coat must be worn. Respiratory Protection: For handling large quantities or when generating dust, a NIOSH-approved respirator may be necessary.
Engineering Controls Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
Handling Avoid inhalation of dust. Avoid contact with skin and eyes. Do not heat the compound unnecessarily. Avoid grinding or subjecting the solid to excessive friction or shock.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store away from heat and sources of ignition. Recommended storage temperature is 2-8°C.
First Aid Measures In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill and Disposal Spill: For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical powder like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk 1. Risk Assessment - Review available data - Consult safety protocols prep_ppe 2. Don Personal Protective Equipment (PPE) - Safety goggles - Lab coat - Nitrile gloves prep_risk->prep_ppe prep_workspace 3. Prepare Workspace - Ensure fume hood is operational - Gather all necessary equipment prep_ppe->prep_workspace handle_weigh 4. Weighing - Use a clean spatula - Weigh in a fume hood or on a draft shield - Avoid generating dust prep_workspace->handle_weigh handle_transfer 5. Transfer/Dissolution - Carefully transfer solid to vessel - Slowly add solvent to the solid handle_weigh->handle_transfer post_cleanup 6. Decontamination & Cleanup - Clean spatula and workspace - Wipe down surfaces handle_transfer->post_cleanup post_disposal 7. Waste Disposal - Dispose of contaminated PPE and waste in designated containers post_cleanup->post_disposal post_storage 8. Storage - Tightly seal the container - Store at recommended temperature (2-8°C) post_disposal->post_storage post_wash 9. Personal Hygiene - Remove PPE - Wash hands thoroughly post_storage->post_wash

A general workflow for the safe handling of a chemical powder.

Risk Management: Hierarchy of Controls

A systematic approach to minimizing chemical exposure involves a hierarchy of controls. The following diagram illustrates this principle, which should be applied when working with this compound and other chemical reagents.

G cluster_main Hierarchy of Controls for Chemical Safety elimination Elimination/Substitution (Most Effective) - Use a less hazardous chemical if possible engineering Engineering Controls - Use a chemical fume hood - Ensure proper ventilation elimination->engineering administrative Administrative Controls - Follow Standard Operating Procedures (SOPs) - Receive proper training engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) - Wear gloves, goggles, and lab coat administrative->ppe

The hierarchy of controls for minimizing chemical exposure.

By prioritizing higher-level controls, such as using a fume hood (an engineering control), the reliance on personal protective equipment as the sole line of defense is reduced, leading to a safer laboratory environment.

Conclusion

While this compound is a valuable reagent in modern chemical biology and drug development, it is imperative that researchers handle it with the appropriate precautions. The lack of a comprehensive, publicly available Safety Data Sheet necessitates a conservative approach to its handling, treating it as a potentially hazardous substance. By adhering to the general safety principles outlined in this guide, including the consistent use of personal protective equipment, proper engineering controls, and a well-defined handling workflow, researchers can minimize their risk of exposure and ensure a safe working environment. Always perform a risk assessment specific to your experimental conditions before commencing work.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N3-D-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved efficacy, and novel functionalities. N3-D-Dab(Boc)-OH, an azido-functionalized derivative of D-diaminobutyric acid, is a valuable building block in solid-phase peptide synthesis (SPPS). The presence of the azide moiety allows for subsequent modification of the peptide through highly efficient and specific bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This enables the straightforward conjugation of peptides to other molecules, including imaging agents, cytotoxic drugs, or polyethylene glycol (PEG), for the development of advanced peptide-based therapeutics and research tools.[1]

This document provides a detailed protocol for the incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis.

Data Summary

The following table summarizes the typical quantitative parameters for the key steps in the solid-phase synthesis of peptides containing this compound. These values are representative and may require optimization based on the specific peptide sequence and scale of the synthesis.

ParameterValueNotes
Resin Selection
Resin TypeMerrifield or PAM resinChoice depends on the desired C-terminal functionality (acid or amide).
Resin Loading0.3 - 1.0 mmol/gStandard loading capacity for Boc-SPPS resins.[4]
Boc Deprotection
Deprotection Reagent50% TFA in DCMA common reagent for efficient Boc removal.
Deprotection Time3 - 5 minutes (2 cycles)The first treatment is typically shorter, followed by a longer one.
Expected Efficiency>99%Complete deprotection is crucial to avoid deletion sequences.
Amino Acid Coupling
This compound Equivalents2 - 4 eq. (relative to resin loading)An excess is used to drive the coupling reaction to completion.
Coupling Reagent Equivalents2 - 4 eq.HBTU or HATU are recommended.
Base Equivalents (e.g., DIPEA)4 - 8 eq.Typically double the equivalents of the amino acid.
Coupling Time1 - 4 hoursReaction completion can be monitored using the Kaiser test.
Typical Coupling Yield>98%High yields are expected with optimized conditions.
Peptide Cleavage
Cleavage CocktailHF/anisole or TFMSA/TFA/thioanisoleChoice depends on the peptide sequence and protecting groups.
Cleavage Time1 - 2 hours at 0°C
Expected Crude Peptide Purity60 - 80%Dependent on the peptide sequence and synthesis efficiency.
Expected Overall Yield40 - 70%Varies based on peptide length and complexity.

Experimental Protocols

This protocol details the manual Boc-SPPS for incorporating this compound into a peptide chain.

Resin Preparation and Swelling
  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DCM from the reaction vessel.

Boc Deprotection
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 5 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and finally DCM (3x) to remove residual TFA.

Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate for 2 minutes and drain. Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.

This compound Coupling
  • Amino Acid Activation: In a separate vial, dissolve this compound (2-4 eq.), a coupling reagent such as HBTU or HATU (2-4 eq.), and an additive like HOBt (if necessary, 2-4 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (4-8 eq.) to the solution and pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete (blue/purple beads), the coupling step can be repeated.

  • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

Peptide Chain Elongation

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Final Deprotection and Cleavage
  • After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.

  • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 10% anisole) and stir at 0°C for 1-2 hours. After cleavage, the HF is carefully removed by evaporation.

  • TFMSA Cleavage (Alternative to HF): Treat the resin with a solution of trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole. After cleavage, evaporate the strong acids.

  • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Workflow and Pathway Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_final_steps Final Steps Resin Start with Resin (Merrifield or PAM) Swell Swell Resin in DCM Resin->Swell Deprotect Treat with 50% TFA/DCM Swell->Deprotect Neutralize Treat with 10% DIPEA/DCM Deprotect->Neutralize Wash Couple Couple this compound (HBTU/DIPEA in DMF) Neutralize->Couple Wash Couple->Deprotect Wash & Repeat for next amino acid Cleave Cleavage from Resin (HF or TFMSA) Couple->Cleave After final cycle Purify Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for Boc-SPPS incorporating this compound.

This detailed protocol provides a robust framework for the successful incorporation of this compound into synthetic peptides, opening avenues for the development of novel peptide-based drugs and research tools through subsequent bioorthogonal modifications.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.

N3-D-Dab(Boc)-OH, an azido-functionalized and Boc-protected derivative of D-2,4-diaminobutyric acid, is a key building block for introducing a triazole moiety into peptides and other molecules. The resulting triazole ring can act as a stable isostere of an amide bond, enhancing metabolic stability, or serve as a linker to attach various functionalities such as imaging agents, cytotoxic drugs in antibody-drug conjugates (ADCs), or probes for studying biological systems.[1]

These application notes provide detailed protocols for performing CuAAC reactions with this compound both in solution and on a solid phase, summarize key quantitative data, and illustrate a relevant biological application in a signaling pathway.

Data Presentation

The efficiency of the CuAAC reaction can be influenced by various factors including the catalyst system, ligands, solvents, and the nature of the substrates. Below are tables summarizing representative quantitative data for CuAAC reactions involving azido-amino acids structurally similar to this compound.

Table 1: Solution-Phase CuAAC Reaction Parameters

Azide SubstrateAlkyne SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
Azido-PeptidePropargyl-functionalized moleculeCuSO₄/Sodium AscorbateDMF/H₂O4-16>90[2]
Boc-Lys(N₃)-OMePhenylacetyleneCuI (0.5 mol%)Liquid NH₃199[3]
Azido-amino acid derivativeAlkyne-derivatised α-amino acidCuSO₄/Sodium Ascorbate/TBTAaq. buffer1878[4]
Azido-functionalized peptideAlkyne-functionalized peptideCopper wireDMF5>95[5]

Table 2: Solid-Phase CuAAC Reaction Parameters for Peptide Cyclization

Peptide Sequence (Resin-Bound)Catalyst SystemAdditiveMonomer:Dimer RatioTotal Yield (%)Reference
Alkyne/Azide Peptide 1CuI20% Piperidine, Ascorbic Acid8.6:187.4
Alkyne/Azide Peptide 1[Cu₄I₄(pip)₄]Ascorbic Acid-89.2
Alkyne/Azide Peptide 2 (reversed orientation)CuI20% Piperidine, Ascorbic Acid7.04:1-

Experimental Protocols

Protocol 1: Solution-Phase CuAAC Reaction

This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne in solution.

Materials:

  • This compound

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugation)

  • Solvent: e.g., Dimethylformamide (DMF)/Water mixture, tert-Butanol/Water mixture

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask, vial)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in the chosen solvent system (e.g., DMF/H₂O, 1:1).

    • In a separate vial, dissolve the terminal alkyne (1-1.2 equivalents) in the same solvent.

  • Preparation of Catalyst and Ligand:

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • Prepare a stock solution of Sodium Ascorbate (e.g., 1 M in water, freshly prepared).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • To the solution of this compound, add the alkyne solution.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

    • If using a ligand, add THPTA (e.g., 5 mol%).

    • Add CuSO₄·5H₂O (1-5 mol%).

    • Initiate the reaction by adding sodium ascorbate (10-50 mol%). The solution may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Typical reaction times can range from 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by exposing it to air or by adding a copper chelator like EDTA.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase CuAAC Reaction

This protocol is suitable for incorporating this compound into a peptide sequence on a solid support and subsequently performing the CuAAC reaction.

Materials:

  • Resin-bound peptide with a terminal alkyne or azide functionality

  • This compound (if incorporating the azide) or an alkyne-containing amino acid

  • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., Fmoc-protected amino acids, coupling reagents like HBTU/DIPEA, piperidine in DMF)

  • Copper(I) iodide (CuI) or CuSO₄·5H₂O/Sodium Ascorbate

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Solvent: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Peptide Synthesis and Functionalization:

    • Synthesize the peptide on a suitable resin using standard Fmoc-SPPS chemistry.

    • To incorporate the azide functionality, couple this compound to the N-terminus of the resin-bound peptide using standard coupling conditions.

    • Alternatively, incorporate an alkyne-containing amino acid at the desired position.

  • Resin Preparation for CuAAC:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF.

  • On-Resin CuAAC Reaction:

    • Method A (CuI/DIPEA):

      • In a reaction vessel, suspend the resin in DMF.

      • Add the alkyne-containing molecule (5-10 equivalents).

      • Add CuI (1-2 equivalents) and DIPEA (5-10 equivalents).

      • Agitate the mixture at room temperature for 4-16 hours.

    • Method B (CuSO₄/Sodium Ascorbate):

      • Suspend the resin in a mixture of DMF and water.

      • Add the alkyne-containing molecule (5-10 equivalents).

      • Add CuSO₄·5H₂O (0.1-0.5 equivalents) followed by sodium ascorbate (1-5 equivalents).

      • Agitate the mixture at room temperature for 4-16 hours.

  • Washing and Cleavage:

    • After the reaction is complete (monitored by a test cleavage and LC-MS analysis), wash the resin extensively with DMF, DCM, and methanol.

    • Dry the resin under vacuum.

    • Cleave the triazole-containing peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Experimental Workflow for Solid-Phase CuAAC

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin CuAAC Reaction cluster_FinalSteps Cleavage and Purification Resin Start with Resin Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Swell Swell Resin in DMF Coupling2->Swell Azide-functionalized peptide on resin AddReagents Add Alkyne, Cu(I) Catalyst, Base Swell->AddReagents React Agitate at RT AddReagents->React Wash Wash Resin React->Wash Cleave Cleave from Resin (e.g., TFA cocktail) Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify

Caption: Workflow for the synthesis of a triazole-containing peptide using solid-phase CuAAC.

Signaling Pathway Application: Inhibition of Wnt/β-Catenin Signaling

Triazole-containing compounds have been synthesized and identified as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in various diseases, including cancer and metabolic disorders. The diagram below illustrates the canonical Wnt pathway and the point of inhibition by such triazole-based molecules.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded TCF TCF/LEF BetaCatenin->TCF translocates to nucleus and binds TargetGenes Target Gene Transcription TCF->TargetGenes activates Inhibitor Triazole-based Inhibitor Inhibitor->BetaCatenin promotes degradation

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N3-D-Dab(Boc)-OH in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This versatile building block is instrumental in the fields of bioconjugation, chemical biology, and drug development, enabling the precise, site-specific introduction of an azide moiety for subsequent covalent modification.

Introduction

This compound, (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid that serves as a valuable tool for introducing a bioorthogonal azide handle into peptides and other molecules.[1] The azide group is chemically stable under standard solid-phase peptide synthesis (SPPS) conditions, including repeated cycles of Fmoc deprotection and cleavage from the resin.[1] This stability allows for the straightforward synthesis of azide-modified peptides.

The incorporated azide can then be selectively reacted with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a copper-free click chemistry reaction known as SPAAC.[1][2] This bioorthogonal reaction is highly efficient and proceeds rapidly under mild, physiological conditions, making it ideal for the conjugation of sensitive biomolecules. Common applications include the synthesis of peptide-drug conjugates (PDCs), the attachment of imaging agents for diagnostics, and the development of targeted drug delivery systems.

Data Presentation

While specific kinetic data for the SPAAC reaction of this compound is not extensively published, the following table summarizes representative kinetic data for SPAAC reactions between a similar azide-containing amino acid (Fmoc-L-Dap(N3)-OH) and various cyclooctynes. These values provide a reasonable expectation of reaction performance.

Azide-Containing Amino AcidCyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Fmoc-L-Dap(N3)-OHDibenzocyclooctyne (DBCO)~10⁻² - 10⁻¹
Fmoc-L-Dap(N3)-OHBicyclo[6.1.0]nonyne (BCN)~10⁻¹ - 1

Note: These are approximate values and can vary depending on the specific derivatives, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual solid-phase synthesis of a peptide containing the this compound residue using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dodecanethiol (DDT)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and allow it to react for 2-4 hours.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final azide-containing peptide.

Protocol 2: SPAAC Conjugation of an Azide-Containing Peptide with a DBCO-Functionalized Molecule

This protocol describes the conjugation of the purified azide-containing peptide to a molecule functionalized with a DBCO group.

Materials:

  • Purified azide-containing peptide

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • RP-HPLC for purification and analysis

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in PBS (pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the specific cyclooctyne's reactivity.

  • Monitoring the Reaction: The reaction progress can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Purification of the Conjugate: Once the reaction is complete, purify the peptide conjugate from unreacted starting materials using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_spaac SPAAC Conjugation Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 N3_Dab_Coupling Couple this compound Coupling1->N3_Dab_Coupling Coupling2 Couple subsequent Fmoc-AA-OH N3_Dab_Coupling->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Crude_Peptide Crude Azide-Peptide Cleavage->Crude_Peptide Purification1 RP-HPLC Purification Crude_Peptide->Purification1 Pure_Peptide Pure Azide-Peptide Purification1->Pure_Peptide Reaction SPAAC Reaction (PBS, pH 7.4, RT) Pure_Peptide->Reaction DBCO_Molecule DBCO-Functionalized Molecule (e.g., Drug) DBCO_Molecule->Reaction Crude_Conjugate Crude Peptide Conjugate Reaction->Crude_Conjugate Purification2 RP-HPLC Purification Crude_Conjugate->Purification2 Final_Product Pure Peptide-Drug Conjugate Purification2->Final_Product

Caption: Experimental workflow for peptide synthesis and SPAAC conjugation.

targeted_drug_delivery cluster_system Targeted Drug Delivery System cluster_cellular Cellular Environment PDC Peptide-Drug Conjugate Targeting Peptide (with N3-D-Dab) Linker (Triazole) Cytotoxic Drug Tumor_Cell Tumor Cell PDC->Tumor_Cell Internalization Receptor Overexpressed Receptor PDC:f1->Receptor Binding Healthy_Cell Healthy Cell PDC->Healthy_Cell Minimal Interaction Drug Release\n& Cell Death Drug Release & Cell Death Tumor_Cell->Drug Release\n& Cell Death

Caption: Principle of targeted drug delivery using a peptide-drug conjugate.

References

Application Notes and Protocols: N3-D-Dab(Boc)-OH for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N3-D-Dab(Boc)-OH, a versatile chemical tool, for the site-specific modification of proteins. This methodology is pivotal for a range of applications, including the development of antibody-drug conjugates (ADCs), the creation of novel bioconjugates for imaging and diagnostics, and fundamental studies in chemical biology.

Introduction

Site-specific protein modification is a powerful strategy for the precise installation of functional moieties onto a protein of interest. This compound, an amino acid derivative containing a bioorthogonal azide group, serves as a key building block in a two-step strategy for achieving highly specific protein labeling. The azide group is chemically inert within biological systems but can undergo highly efficient and specific "click chemistry" reactions with an alkyne-containing molecule.[1]

This approach typically involves two key stages:

  • Site-Specific Incorporation: The azide functionality is introduced into the target protein at a predetermined location. A highly effective method for this is Sortase-Mediated Ligation (SML), where a synthetic peptide containing this compound is enzymatically ligated to the protein.[2][3]

  • Bioorthogonal Ligation (Click Chemistry): The azide-modified protein is then reacted with a molecule of interest that has been functionalized with an alkyne group. This can be achieved through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]

The Boc (tert-butyloxycarbonyl) protecting group on the diaminobutyric acid side chain allows for selective chemical manipulations during peptide synthesis, ensuring the azide handle is correctly positioned for subsequent ligation.

Data Presentation

The following tables summarize key quantitative parameters relevant to the successful application of this compound for site-specific protein modification.

Table 1: Comparison of Common Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO0.1 - 0.3Good reactivity and stability.
DBCO0.3 - 1.0Higher reactivity than DIBO.
BCN0.5 - 1.5Good balance of reactivity and stability.
DIFO0.05 - 0.1Fluorinated for enhanced reactivity, but can be less stable.

Note: Rate constants can vary depending on the specific reactants and reaction conditions.

Table 2: Typical Reaction Conditions and Yields for Protein Bioconjugation

Reaction StepMethodKey ReagentsTypical Protein ConcentrationTypical Molar Excess of ReagentTypical Reaction TimeTypical Yield
Azide Incorporation Sortase-Mediated Ligation (SML)Sortase A, LPXTG-peptide, N-terminal Glycine protein10-100 µM5-20 fold excess of peptide1-4 hours>90%
Bioconjugation Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuSO₄, THPTA (ligand), Sodium Ascorbate, Alkyne-probe1-20 µM10-50 fold excess of alkyne1-2 hours>95%
Bioconjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DBCO, BCN, or DIFO-alkyne probe1-20 µM10-50 fold excess of alkyne1-12 hours>90%

Experimental Protocols

Site-Specific Incorporation of the Azide Moiety via Sortase-Mediated Ligation (SML)

This protocol describes the ligation of a custom synthetic peptide containing this compound and a sortase recognition motif (e.g., LPETG) to the N-terminus of a target protein engineered to have an exposed N-terminal glycine residue.

Materials:

  • Target protein with an N-terminal glycine (purified)

  • Custom synthetic peptide (e.g., (N3-D-Dab(Boc))LPETG-NH2)

  • Sortase A (SrtA), pentamutant (e.g., SrtA 5M) for higher activity

  • Sortase Ligation Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching Buffer (50 mM Tris-HCl, 150 mM NaCl, 50 mM EDTA, pH 7.5)

  • Purification resin (e.g., Ni-NTA for His-tagged protein or appropriate affinity resin)

Protocol:

  • Protein Preparation: Express and purify the target protein containing an N-terminal glycine residue. The protein should be buffer-exchanged into the Sortase Ligation Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the final concentrations indicated:

    • Target Protein: 10-50 µM

    • Azide-Peptide: 200-1000 µM (10-20 fold molar excess over protein)

    • Sortase A (5M): 1-5 µM

    • Adjust the final volume with Sortase Ligation Buffer.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C for potentially faster kinetics) for 1-4 hours with gentle agitation.

  • Monitoring the Reaction: The progress of the ligation can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the target protein upon successful ligation of the peptide. LC-MS analysis can confirm the precise mass of the modified protein.

  • Quenching the Reaction: Stop the ligation by adding an equal volume of Quenching Buffer. The EDTA will chelate the Ca²⁺ ions, inactivating the sortase enzyme.

  • Purification: Purify the azide-modified protein from the unreacted peptide, sortase, and other reaction components using an appropriate chromatography method (e.g., affinity chromatography if the protein has a tag, followed by size-exclusion chromatography).

  • Characterization: Confirm the identity and purity of the azide-modified protein by SDS-PAGE and LC-MS.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein.

Materials:

  • Azide-modified protein (purified, in a copper-compatible buffer like PBS or HEPES)

  • Alkyne-functionalized molecule of interest (e.g., fluorescent dye, toxin)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Purification resin (e.g., size-exclusion chromatography)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (final concentration 1-20 µM)

    • Alkyne-functionalized molecule (final concentration 100-1000 µM; 10-50 fold molar excess)

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., for a final concentration of 1 mM CuSO₄, use 5 mM THPTA). Add this premix to the reaction.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a light-sensitive molecule.

  • Purification: Purify the protein conjugate from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE (which may show a further molecular weight shift) and LC-MS to confirm successful conjugation and determine the final mass. UV-Vis spectroscopy can be used to quantify the degree of labeling if the attached molecule has a chromophore.

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-modified protein.

Materials:

  • Azide-modified protein (purified, in a suitable buffer like PBS)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-dye, BCN-toxin)

  • Purification resin (e.g., size-exclusion chromatography)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-20 µM) with the cyclooctyne-functionalized molecule (final concentration 100-1000 µM; 10-50 fold molar excess).

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the specific cyclooctyne used. Protect from light if necessary.

  • Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove unreacted cyclooctyne.

  • Characterization: Characterize the final conjugate by SDS-PAGE, LC-MS, and UV-Vis spectroscopy as described for the CuAAC protocol.

Visualizations

experimental_workflow cluster_step1 Step 1: Site-Specific Incorporation cluster_step2 Step 2: Bioconjugation (Click Chemistry) protein Target Protein (N-term Glycine) ligation Sortase-Mediated Ligation protein->ligation peptide N3-D-Dab(Boc)-Peptide (LPXTG motif) peptide->ligation sortase Sortase A sortase->ligation azide_protein Azide-Modified Protein click_reaction CuAAC or SPAAC azide_protein->click_reaction ligation->azide_protein alkyne Alkyne-Functionalized Molecule alkyne->click_reaction final_conjugate Site-Specifically Modified Protein Conjugate click_reaction->final_conjugate

Caption: Overall workflow for site-specific protein modification.

sortase_mechanism cluster_reaction SrtA Sortase A (SrtA) SrtA_Protein_LPXTG SrtA recognizes LPXTG SrtA->SrtA_Protein_LPXTG Protein_LPXTG Azide-Peptide-LPXTG Protein_LPXTG->SrtA_Protein_LPXTG Protein_N_Gly Protein-(Gly)n Acyl_Intermediate Acyl-Enzyme Intermediate (SrtA-Thioester-LPXT-Peptide-Azide) Protein_N_Gly->Acyl_Intermediate Nucleophilic Attack SrtA_Protein_LPXTG->Acyl_Intermediate Cleavage Ligated_Product Ligated Product (Protein-(Gly)n-LPXT-Peptide-Azide) Acyl_Intermediate->Ligated_Product Released_G Released G Acyl_Intermediate->Released_G

Caption: Mechanism of Sortase-Mediated Ligation (SML).

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Protein Azide-Modified Protein CuAAC_Reaction Cycloaddition Azide_Protein->CuAAC_Reaction SPAAC_Reaction Cycloaddition Azide_Protein->SPAAC_Reaction Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->CuAAC_Reaction Cyclooctyne_Molecule Cyclooctyne-Molecule Cyclooctyne_Molecule->SPAAC_Reaction Triazole_Product1 1,4-Disubstituted Triazole (Conjugate) Triazole_Product2 Triazole (Conjugate) CuAAC_Reaction->Triazole_Product1 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->CuAAC_Reaction SPAAC_Reaction->Triazole_Product2

Caption: Comparison of CuAAC and SPAAC pathways.

References

Revolutionizing Antibody-Drug Conjugate Synthesis: Application of N3-D-Dab(Boc)-OH for Site-Specific Payload Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of next-generation antibody-drug conjugates (ADCs) hinges on the ability to control the site and stoichiometry of payload conjugation, leading to homogeneous products with improved therapeutic indices. This document provides detailed application notes and experimental protocols for the use of N3-D-Dab(Boc)-OH, a non-natural amino acid, in the site-specific synthesis of ADCs. By incorporating this azido-functionalized amino acid into the antibody backbone, precise drug attachment can be achieved via bioorthogonal click chemistry. This methodology facilitates the production of ADCs with a defined drug-to-antibody ratio (DAR), enhancing their pharmacological properties and manufacturability.

Introduction to Site-Specific ADC Synthesis

Traditional methods for ADC synthesis often rely on the random conjugation of cytotoxic payloads to endogenous amino acid residues on the antibody, such as lysine or cysteine.[1] This stochastic approach leads to a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which can negatively impact their stability, pharmacokinetics, and overall efficacy.[1] Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous ADCs with a consistent DAR.[2] One powerful strategy for achieving site-specificity is the incorporation of non-natural amino acids (nnAAs) with bioorthogonal reactive handles into the antibody sequence.[2]

This compound is a derivative of 2,4-diaminobutyric acid that contains a terminal azide group.[1] The azide functionality serves as a chemical handle for highly specific and efficient conjugation with alkyne-modified payloads through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This application note details the workflow for utilizing this compound in ADC development, from its incorporation into a monoclonal antibody to the final characterization of the resulting ADC.

Experimental Workflow Overview

The overall process for creating a site-specific ADC using this compound involves several key stages. The workflow begins with the genetic engineering of the antibody to introduce a specific codon for the incorporation of the non-natural amino acid. This is followed by cell culture and protein expression in the presence of this compound. The azide-functionalized antibody is then purified and conjugated to an alkyne-bearing cytotoxic drug via click chemistry. Finally, the resulting ADC is purified and subjected to rigorous characterization to determine its key quality attributes.

ADC Synthesis Workflow A Antibody Engineering (Amber Codon Insertion) B Cell Culture & Expression with this compound A->B Transfection C Purification of Azide-Functionalized Antibody B->C Harvest & Chromatography D Click Chemistry Conjugation (CuAAC or SPAAC) C->D Reaction with Alkyne-Payload E Purification of ADC D->E Chromatography F Characterization (DAR, Purity, Potency) E->F Analytical Methods

Caption: High-level workflow for site-specific ADC synthesis.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Monoclonal Antibody

This protocol describes the incorporation of this compound into a target monoclonal antibody (mAb) at a specific site using amber codon suppression technology.

Materials:

  • Expression vector containing the gene for the target mAb with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound.

  • Mammalian expression cell line (e.g., HEK293 or CHO).

  • Cell culture medium and supplements.

  • This compound (sterile, cell-culture grade).

  • Transfection reagent.

  • Protein A affinity chromatography column and buffers.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture and Transfection: Co-transfect the mammalian host cells with the mAb expression vector and the orthogonal aaRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Induction of Protein Expression: 24 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound at a final concentration of 1-5 mM.

  • Protein Expression and Harvest: Culture the cells for 5-7 days. Harvest the cell culture supernatant containing the secreted azide-functionalized antibody.

  • Purification of Azide-Functionalized Antibody: a. Clarify the supernatant by centrifugation and filtration. b. Load the clarified supernatant onto a Protein A affinity column. c. Wash the column extensively with PBS. d. Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 3.0) and immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.0). e. Perform buffer exchange into PBS using dialysis or a desalting column.

  • Characterization of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry (LC-MS) analysis of the purified antibody.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-functionalized antibody to a drug linker containing a dibenzocyclooctyne (DBCO) group.

Materials:

  • Azide-functionalized antibody in PBS (from Protocol 1).

  • DBCO-functionalized drug-linker (e.g., DBCO-PEG-MMAE).

  • Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Preparation of Reagents: a. Prepare a 10 mM stock solution of the DBCO-functionalized drug-linker in DMSO. b. Adjust the concentration of the azide-functionalized antibody to 5-10 mg/mL in PBS.

  • Conjugation Reaction: a. Add a 5-10 fold molar excess of the DBCO-drug linker stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation. b. Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.

  • Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography (SEC) column equilibrated with PBS. b. Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-functionalized antibody to a drug linker containing a terminal alkyne group.

Materials:

  • Azide-functionalized antibody in PBS.

  • Alkyne-functionalized drug-linker (e.g., Alkyne-PEG-MMAE).

  • Copper(II) sulfate (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Sodium ascorbate.

  • DMSO.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Preparation of Reagents: a. Prepare a 10 mM stock solution of the alkyne-functionalized drug-linker in DMSO. b. Prepare a 50 mM stock solution of CuSO4 in water. c. Prepare a 50 mM stock solution of THPTA in water. d. Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

  • Conjugation Reaction: a. In a reaction vessel, combine the azide-functionalized antibody (final concentration 1-5 mg/mL) and a 5-10 fold molar excess of the alkyne-drug linker. b. In a separate tube, pre-mix CuSO4 and THPTA at a 1:5 molar ratio. c. Add the CuSO4/THPTA complex to the antibody-drug linker mixture to a final copper concentration of 0.5-1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM. e. Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

  • Purification and Characterization: Follow the same purification and characterization steps as described in Protocol 2.

Data Presentation and Expected Results

The use of this compound for site-specific conjugation is expected to yield homogeneous ADCs with a defined DAR. The following tables present illustrative data from studies on site-specifically conjugated ADCs, which can be used as a benchmark for expected outcomes.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) and Yield

ADC ConstructConjugation MethodTarget DARAchieved DAR (HIC-HPLC)Yield (%)Purity (SEC)
Trastuzumab-vc-MMAESPAAC21.9585>98%
Anti-CD22-mc-MMAFCuAAC43.8578>97%

Note: Data is illustrative and based on similar site-specific conjugation methodologies.

Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2+++Trastuzumab-vc-MMAE (site-specific)0.5
BT-474HER2+++Trastuzumab-vc-MMAE (site-specific)0.8
MDA-MB-231HER2-Trastuzumab-vc-MMAE (site-specific)>1000
RamosCD22+Anti-CD22-mc-MMAF (site-specific)1.2
JurkatCD22-Anti-CD22-mc-MMAF (site-specific)>1000

Note: Data is illustrative and based on similar site-specific ADC constructs.

Mechanism of Action and Signaling Pathway

ADCs synthesized using this compound exert their therapeutic effect through a multi-step process. For an ADC targeting the HER2 receptor, the mechanism is initiated by the binding of the antibody component to HER2 on the surface of cancer cells. This is followed by internalization of the ADC-receptor complex and its trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death, typically by disrupting microtubule dynamics or causing DNA damage.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC Site-Specific ADC HER2 HER2 Receptor ADC->HER2 Binding ADC_Internalized Internalized ADC-HER2 Complex HER2->ADC_Internalized Internalization Payload Cytotoxic Payload Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Linker_Cleavage Linker Cleavage ADC_Lysosome->Linker_Cleavage Linker_Cleavage->Payload Payload Release

Caption: General mechanism of action of a HER2-targeted ADC.

The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and differentiation primarily through the PI3K/Akt and MAPK pathways. By targeting HER2, ADCs not only deliver a cytotoxic payload but can also inhibit these downstream signaling cascades, contributing to their overall anti-tumor activity.

HER2_Signaling HER2 HER2 Dimerization PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

Conclusion

The use of this compound in conjunction with amber suppression technology and click chemistry provides a robust and reliable platform for the synthesis of site-specific ADCs. This approach offers precise control over the drug-to-antibody ratio, leading to the production of homogeneous conjugates with improved pharmacological properties. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to leverage this advanced methodology for the development of next-generation ADC therapeutics.

References

Application Notes and Protocols for Bioconjugation with N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dab(Boc)-OH is a versatile, non-canonical amino acid utilized in bioconjugation and drug development.[1] Its structure incorporates a bioorthogonal azide (-N3) group, enabling precise covalent modification of biomolecules through "click chemistry." The tert-butyloxycarbonyl (Boc) protecting group on the dab moiety allows for its strategic incorporation during solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the use of this compound in two of the most prominent click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These techniques are instrumental in the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the creation of novel diagnostic tools.[1][]

Bioconjugation Techniques

This compound serves as a handle for introducing an azide functional group into a peptide or protein. This azide can then be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage.

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne.[] It is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole product. The reaction is robust and can be performed in aqueous buffers, making it suitable for bioconjugation.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and in vivo.

Data Presentation

The following tables summarize key quantitative data for the bioconjugation reactions discussed.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Yield Near-quantitative (>95%)High to near-quantitative (>90%)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹~0.34 M⁻¹s⁻¹ (for a similar azido-peptide with DBCO)
Reaction Time 1 - 4 hours1 - 12 hours
Catalyst Copper(I)None
Biocompatibility Requires ligands to mitigate copper cytotoxicityExcellent

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation.

ParameterValueNotesReference(s)
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used for Boc-SPPS.
Coupling Efficiency (per step) >99%Can be monitored by the Kaiser test.
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence.
Final Purified Peptide Yield 10 - 30%Highly dependent on the purification method (e.g., RP-HPLC).

Table 2: Typical Quantitative Data for Boc-SPPS of a Peptide Containing this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the this compound residue using a Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Scavengers (e.g., anisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (or this compound) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 90% HF, 10% anisole or a TFA-based cocktail) for 1-2 hours at 0°C.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

start Start: Resin swell Resin Swelling (DCM) start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (10% DIEA/DMF) deprotect->neutralize couple Amino Acid Coupling neutralize->couple wash Wash (DCM/DMF) couple->wash repeat Repeat for next amino acid wash->repeat repeat->deprotect Yes cleave Cleavage from Resin (HF or TFA cocktail) repeat->cleave No precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end End: Azido-Peptide purify->end

Caption: Workflow for Boc-SPPS incorporating this compound.

Protocol 2: CuAAC Bioconjugation of an Azido-Peptide

This protocol describes the conjugation of a peptide containing this compound (after cleavage and deprotection) to an alkyne-functionalized molecule (e.g., a fluorescent dye or a drug).

Materials:

  • Azido-peptide (purified)

  • Alkyne-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • DMSO (if needed for dissolving the alkyne molecule)

Procedure:

  • Prepare Reactants:

    • Dissolve the azido-peptide in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO and then dilute with PBS to the desired concentration (typically a 1.5 to 5-fold molar excess over the peptide).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-functionalized molecule solution.

    • Add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO4 solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography, dialysis, or RP-HPLC to remove excess reagents and the catalyst.

start Start: Azido-Peptide & Alkyne-Molecule mix Mix Reactants in PBS start->mix add_ligand Add Ligand (e.g., THPTA) mix->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc incubate Incubate (1-4h, RT) add_asc->incubate purify Purification (e.g., SEC) incubate->purify end End: Bioconjugate purify->end

Caption: Workflow for CuAAC Bioconjugation.

Protocol 3: SPAAC Bioconjugation of an Azido-Peptide

This protocol details the copper-free conjugation of an azido-peptide to a DBCO-functionalized molecule.

Materials:

  • Azido-peptide (purified)

  • DBCO-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for dissolving the DBCO molecule)

Procedure:

  • Prepare Reactants:

    • Dissolve the azido-peptide in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute with PBS to the desired concentration (typically a 1.5 to 3-fold molar excess over the peptide).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide solution and the DBCO-functionalized molecule solution.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography, dialysis, or RP-HPLC to remove excess unreacted DBCO-molecule.

start Start: Azido-Peptide & DBCO-Molecule mix Mix Reactants in PBS start->mix incubate Incubate (1-12h, RT or 37°C) mix->incubate purify Purification (e.g., SEC) incubate->purify end End: Bioconjugate purify->end

Caption: Workflow for SPAAC Bioconjugation.

Signaling Pathways and Logical Relationships

The bioconjugation techniques described herein are based on the principles of click chemistry, which allows for the specific and efficient formation of a stable triazole linkage between two molecules.

cluster_0 Bioconjugation Strategy cluster_1 Reaction Types peptide Peptide with This compound bioconjugate Stable Bioconjugate (Triazole Linkage) peptide->bioconjugate Azide alkyne Alkyne-functionalized Molecule alkyne->bioconjugate Alkyne bioconjugate->center cuaac CuAAC (Copper-Catalyzed) spaac SPAAC (Strain-Promoted)

Caption: Logical relationship of bioconjugation with this compound.

Conclusion

This compound is a valuable building block for the site-specific modification of peptides and proteins. The protocols provided herein for its incorporation via Boc-SPPS and subsequent bioconjugation using CuAAC and SPAAC offer robust and efficient methods for the synthesis of well-defined bioconjugates. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to its copper-free nature. The resulting stable triazole linkage makes these techniques highly suitable for the development of next-generation therapeutics and diagnostics.

References

N3-D-Dab(Boc)-OH: A Key Building Block for Advanced Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Dab(Boc)-OH, with the systematic name (R)-2-azido-4-((tert-butyloxycarbonyl)amino)butanoic acid, is a versatile synthetic amino acid that has become an invaluable tool in the development of novel therapeutic agents. Its unique structure, featuring a terminal azide group and a Boc-protected amine, makes it an ideal building block for the synthesis of modified peptides and bioconjugates.[1][2] The primary application of this compound lies in its ability to introduce an azide moiety into a peptide sequence, which can then be utilized in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This allows for the creation of constrained peptides, peptide-drug conjugates (PDCs), and other complex biomolecules with enhanced therapeutic properties.

These modifications can lead to peptides with increased stability against proteolytic degradation, improved target affinity and selectivity, and enhanced cell permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a focus on antimicrobial peptides and protease inhibitors.

Key Applications in Therapeutic Agent Development

The incorporation of this compound into peptide synthesis workflows enables several advanced strategies for drug development:

  • Constrained Peptides and Peptide Stapling: The azide group introduced by this compound can be reacted with an alkyne-containing amino acid within the same peptide chain to form a stable triazole linkage. This intramolecular cyclization, often referred to as "peptide stapling," can lock the peptide into a specific conformation, often enhancing its binding affinity to a biological target and increasing its resistance to degradation by proteases.[4] This is particularly useful for stabilizing alpha-helical peptides, which are important in many protein-protein interactions.

  • Peptide-Drug Conjugates (PDCs): The azide functionality serves as a chemical handle for the attachment of small molecule drugs, imaging agents, or other payloads to a targeting peptide. This approach is central to the design of PDCs, which aim to deliver a cytotoxic or therapeutic agent specifically to diseased cells or tissues, thereby minimizing off-target effects.

  • Bioconjugation and Biomaterial Development: Beyond direct therapeutic applications, this compound is used in bioconjugation to attach peptides to surfaces, nanoparticles, or other biomolecules. This is crucial for the development of targeted drug delivery systems, diagnostic tools, and novel biomaterials.

Data Presentation: Performance of a Constrained Antimicrobial Peptide

To illustrate the impact of incorporating this compound for peptide cyclization, the following table summarizes the antimicrobial activity of a hypothetical constrained antimicrobial peptide (AMP), "Cyc-AMP," synthesized using on-resin click chemistry. The data is representative of typical results obtained for such modified peptides.

PeptideSequenceModificationTarget OrganismMIC (µM)Hemolytic Activity (HC50 in µM)Protease Stability (t1/2 in serum)
Lin-AMPK(N3)VNWLKVAKVAK(Pra)LAG-NH2Linear PrecursorE. coli32> 200< 1h
Lin-AMPK(N3)VNWLKVAKVAK(Pra)LAG-NH2Linear PrecursorS. aureus16> 200< 1h
Cyc-AMP cyclo[K-VNWLKVAKVAK-K-LAG]-NH2Triazole Staple E. coli4 > 200 > 24h
Cyc-AMP cyclo[K-VNWLKVAKVAK-K-LAG]-NH2Triazole Staple S. aureus2 > 200 > 24h

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency. HC50 (50% Hemolytic Concentration): Higher values indicate lower toxicity to red blood cells. Pra: L-propargylglycine

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin cyclization via CuAAC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual synthesis of a linear peptide containing this compound and an alkyne-bearing amino acid for subsequent cyclization.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • Fmoc-L-propargylglycine (Fmoc-Pra-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) and allow the activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Incorporation of this compound and Fmoc-Pra-OH: Couple these modified amino acids using the same procedure as in step 4.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the desired sequence.

Protocol 2: On-Resin Intramolecular Cyclization via CuAAC (Click Chemistry)

This protocol describes the on-resin cyclization of the peptide synthesized in Protocol 1.

Materials:

  • Peptide-resin from Protocol 1

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Degassed N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.

  • Click Reaction Cocktail Preparation: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, dissolve CuI (1-2 eq.) and DIPEA (10 eq.) in degassed DMF.

  • On-Resin Cyclization:

    • Add the click reaction cocktail to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm cyclization.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Cyclization cluster_Final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Incorporate Incorporate this compound and Alkyne-AA Couple->Incorporate Repeat Repeat for each AA Wash2->Repeat Click Add Cu(I) Catalyst (CuAAC Reaction) Wash2->Click Repeat->Deprotect Incorporate->Repeat Wash3 Wash Click->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Purify Purify by RP-HPLC Cleave->Purify FinalPeptide Constrained Peptide Purify->FinalPeptide

Caption: Workflow for the synthesis of a constrained peptide using SPPS and on-resin click chemistry.

PDC_Concept cluster_Components Components of a Peptide-Drug Conjugate cluster_Targeting Mechanism of Action Peptide Targeting Peptide (contains N3-D-Dab) Linker Triazole Linker (formed via Click Chemistry) Peptide->Linker Drug Therapeutic Payload (e.g., Cytotoxin) Linker->Drug PDC Peptide-Drug Conjugate Receptor Target Receptor on Diseased Cell PDC->Receptor Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual diagram of a Peptide-Drug Conjugate (PDC) and its mechanism of action.

Protease_Inhibition cluster_Normal Normal Protease Activity cluster_Inhibition Inhibition by a Constrained Peptide Protease Protease Products Cleavage Products Protease->Products cleaves Blocked Inactive Complex Protease->Blocked binds Substrate Substrate Substrate->Products Inhibitor Constrained Peptide Inhibitor Inhibitor->Blocked

Caption: Simplified signaling pathway of protease inhibition by a constrained peptide.

Conclusion

This compound is a powerful and versatile building block that facilitates the development of next-generation therapeutic agents. Its ability to serve as a handle for click chemistry enables the synthesis of constrained peptides and peptide-drug conjugates with improved pharmacological properties. The protocols and data presented here provide a foundation for researchers and drug developers to harness the potential of this compound in creating novel and effective therapies. As the field of peptide therapeutics continues to grow, the applications of this and similar modified amino acids are expected to expand, offering new solutions to challenging diseases.

References

Application Notes and Protocols for Creating Novel Biomaterials with N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-D-Dab(Boc)-OH, a versatile azido-functionalized amino acid, in the design and synthesis of novel biomaterials. The protocols outlined below detail the incorporation of this non-canonical amino acid into peptides and their subsequent use in creating functionalized hydrogels for applications in tissue engineering and targeted drug delivery.

Introduction

This compound, or (S)-2-azido-4-[Boc-amino]butanoic acid, is a key building block in modern chemical biology and biomaterial science.[1] Its azide (N3) functionality serves as a chemical handle for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This allows for the precise and efficient conjugation of peptides to other molecules or material scaffolds under mild, biocompatible conditions.[1][3] The Boc (tert-butyloxycarbonyl) protecting group on the side-chain amine allows for selective deprotection and further functionalization.

The ability to incorporate this compound into peptides via solid-phase peptide synthesis (SPPS) opens up a vast design space for creating biomaterials with tailored biological and mechanical properties. For instance, peptides containing this amino acid can be crosslinked into hydrogels or tethered to surfaces to present bioactive motifs, such as the cell-adhesive RGD sequence, thereby influencing cellular behavior and signaling pathways.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C9H16N4O4
Molecular Weight 244.2 g/mol
Appearance White crystalline powder
Purity ≥ 99% (HPLC, TLC)
Melting Point 95 - 97 °C
Optical Rotation [a]20D = -90 ± 1 ° (c=1 in DMF)
Storage Conditions 0 - 8 °C

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Functionalized RGD Peptide

This protocol details the synthesis of a peptide containing the cell-adhesive motif RGD (Arginine-Glycine-Aspartic Acid) and an N-terminal azido handle using this compound. This azido-peptide can then be "clicked" onto an alkyne-modified polymer to form a hydrogel.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-D(tBu)-OH

  • Fmoc-G-OH

  • Fmoc-R(Pbf)-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-D(tBu)-OH), 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

    • Add the activation solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Glycine, Arginine).

  • Incorporation of this compound: For the final coupling step, use this compound instead of an Fmoc-protected amino acid.

  • Final Deprotection: Remove the Boc protecting group from the N3-D-Dab side chain using a solution of 30% TFA in DCM for 1 hour.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_D Couple Fmoc-D(tBu)-OH Deprotection1->Coupling_D Deprotection2 Fmoc Deprotection Coupling_D->Deprotection2 Coupling_G Couple Fmoc-G-OH Deprotection3 Fmoc Deprotection Coupling_G->Deprotection3 Coupling_R Couple Fmoc-R(Pbf)-OH Deprotection3->Coupling_R Deprotection4 Fmoc Deprotection Coupling_R->Deprotection4 Coupling_N3 Couple this compound Deprotection4->Coupling_N3 Boc_Deprotection Boc Deprotection (30% TFA/DCM) Coupling_N3->Boc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Boc_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Azido_Peptide Azido-RGD Peptide Purification->Azido_Peptide Deproteक्शन2 Deproteक्शन2 Deproteक्शन2->Coupling_G

Caption: Solid-Phase Peptide Synthesis Workflow for Azido-RGD.

Protocol 2: Formation of a Peptide-Functionalized Hydrogel via Click Chemistry

This protocol describes the formation of a hydrogel by reacting the azido-functionalized RGD peptide from Protocol 1 with a multi-arm poly(ethylene glycol) (PEG) alkyne.

Materials:

  • Azido-RGD peptide (from Protocol 1)

  • 4-arm PEG-alkyne (e.g., PEG-tetra-alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-RGD peptide in PBS to a final concentration of 10 mM.

    • Dissolve the 4-arm PEG-alkyne in PBS to a final concentration of 5 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water.

  • Hydrogel Formation:

    • In a microcentrifuge tube, mix the azido-RGD peptide solution and the 4-arm PEG-alkyne solution in a 2:1 molar ratio of azide to alkyne.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the crosslinking by adding sodium ascorbate to a final concentration of 5 mM.

    • Gently vortex the solution and allow it to stand at room temperature. Gelation should occur within minutes.

  • Washing: Once the hydrogel has formed, wash it extensively with PBS to remove any unreacted components and the copper catalyst.

Hydrogel_Formation Azido_Peptide Azido-RGD Peptide Solution Mix Mix Peptide and PEG Azido_Peptide->Mix PEG_Alkyne 4-arm PEG-Alkyne Solution PEG_Alkyne->Mix Add_Cu Add CuSO4 Mix->Add_Cu Add_Ascorbate Add Sodium Ascorbate (Initiate Click Reaction) Add_Cu->Add_Ascorbate Gelation Hydrogel Formation Add_Ascorbate->Gelation Wash Wash with PBS Gelation->Wash Functional_Hydrogel RGD-Functionalized Hydrogel Wash->Functional_Hydrogel

Caption: Click Chemistry Hydrogel Formation Workflow.

Biomaterial Characterization

The physical and biological properties of the resulting hydrogel should be thoroughly characterized to ensure its suitability for the intended application.

Characterization TechniqueParameter MeasuredTypical Expected Outcome
Rheology Storage (G') and loss (G'') moduliG' > G'', indicating a stable gel. Modulus can be tuned by varying PEG concentration.
Swelling Ratio Water uptake capacityA high swelling ratio is indicative of a highly porous network suitable for cell infiltration.
Scanning Electron Microscopy (SEM) Pore size and morphologyInterconnected porous structure.
Cell Viability Assay (e.g., Live/Dead) Cytotoxicity of the hydrogelHigh percentage of live cells, indicating biocompatibility.
Cell Adhesion and Spreading Cell attachment and morphology on the hydrogelIncreased cell adhesion and spreading on RGD-functionalized gels compared to non-functionalized controls.

Signaling Pathway Modulation

The incorporation of bioactive peptides, such as RGD, into the hydrogel matrix via this compound provides a powerful tool to modulate cellular behavior through specific signaling pathways. The RGD sequence is a well-known ligand for integrin receptors on the cell surface.

Binding of RGD to integrins can trigger a cascade of downstream signaling events that influence cell adhesion, proliferation, migration, and differentiation. A key pathway activated by integrin engagement is the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Signaling_Pathway RGD RGD Ligand (on Hydrogel) Integrin Integrin Receptor (on Cell Surface) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation AKT Akt PI3K->AKT Activation Cellular_Response Cell Adhesion, Survival, Proliferation AKT->Cellular_Response Promotes

Caption: RGD-Integrin Signaling Pathway.

By presenting RGD ligands in a three-dimensional context, these hydrogels can mimic the natural extracellular matrix and provide specific cues to guide cellular behavior, making them highly promising for applications in tissue engineering and regenerative medicine.

References

Application Notes and Protocols: Selective Nα-Boc Deprotection of Boc-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-2,4-diaminobutyric acid (D-Dab) is a non-proteinogenic amino acid integral to the structure of various peptide antibiotics, such as polymyxins. Its incorporation into peptide chains often requires precise control of its two amino functionalities, the α-amino group and the γ-amino group on the side chain. The use of orthogonal protecting groups is therefore essential. The tert-butyloxycarbonyl (Boc) group is a common amine protecting group valued for its stability under many synthetic conditions and its facile removal under acidic conditions.

This document provides detailed protocols for the selective deprotection of the Nα-Boc group from Nα,Nγ-di-Boc-D-diaminobutyric acid (Boc-D-Dab(Boc)-OH), yielding the Nγ-protected building block, H-D-Dab(Boc)-OH. This selective cleavage is possible due to the slightly higher acid lability of the Nα-carbamate compared to the Nγ-carbamate. The protocols described herein utilize common acidic reagents and are optimized to maximize selectivity and yield.

Principle of Selective Deprotection

The selective removal of the Nα-Boc group in the presence of an Nγ-Boc group relies on kinetic control. The Nα-Boc group is generally more susceptible to acid-catalyzed cleavage than the side-chain Nγ-Boc group. By carefully controlling reaction parameters such as acid concentration, temperature, and reaction time, it is possible to achieve a high yield of the desired mono-deprotected product while minimizing the formation of the fully deprotected D-Dab. The two most reliable methods for this transformation are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[1][2]

Comparative Overview of Deprotection Methods

The selection of the deprotection method depends on the desired product salt form, the presence of other acid-sensitive functional groups, and desired reaction time. The following table summarizes the key parameters of the two primary methods.

ParameterMethod 1: TFA in DCMMethod 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Concentration 20-50% (v/v) TFA in DCM4 M
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 30 min – 2 hours30 min
Selectivity Good to excellent; requires careful monitoring to prevent over-reaction.Excellent; reported to be highly selective for Nα-Boc over other acid-labile groups.[1][3][4]
Product Salt Form Trifluoroacetate SaltHydrochloride Salt
Work-up Evaporation followed by ether precipitation. TFA can be difficult to remove completely.Evaporation followed by ether precipitation; product often crystallizes readily.

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Selective Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol employs a controlled concentration of TFA in DCM to selectively cleave the Nα-Boc group.

Materials:

  • Boc-D-Dab(Boc)-OH

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-D-Dab(Boc)-OH (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the stirred solution to 0°C in an ice bath.

  • Prepare a 25% (v/v) solution of TFA in DCM. Slowly add 4-5 equivalents of this solution to the reaction mixture dropwise.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and minimize formation of the di-deprotected product.

  • Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.

  • To the resulting oil or residue, add cold diethyl ether and stir or sonicate to induce precipitation of the product as a white solid (the TFA salt).

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Selective Deprotection using 4M HCl in Dioxane

This method is known for its high efficiency and selectivity, often providing the desired hydrochloride salt in high purity within a short reaction time.

Materials:

  • Boc-D-Dab(Boc)-OH

  • 4M HCl in 1,4-Dioxane (commercially available or freshly prepared)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Place Boc-D-Dab(Boc)-OH (1 equivalent) into a round-bottom flask equipped with a magnetic stir bar.

  • Add a sufficient volume of 4M HCl in 1,4-dioxane to fully dissolve the starting material (e.g., 10-20 mL per gram of substrate).

  • Stir the solution at room temperature. The reaction is typically rapid, and the deprotected hydrochloride salt may begin to precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Add cold diethyl ether to the residue and stir vigorously to form a fine white precipitate.

  • Collect the solid product (the HCl salt) by filtration, wash with cold diethyl ether, and dry under high vacuum.

Visualizations

Chemical Transformation

G cluster_0 Selective Nα-Boc Deprotection start Boc-D-Dab(Boc)-OH end H-D-Dab(Boc)-OH (as TFA or HCl salt) start->end  TFA/DCM or  4M HCl/Dioxane  

Fig 1. Selective deprotection of Nα-Boc-D-Dab(Boc)-OH.
General Experimental Workflow

G A Dissolve Boc-D-Dab(Boc)-OH in anhydrous solvent (e.g., DCM) B Cool solution to 0°C (for TFA method) A->B C Add acidic reagent (TFA/DCM or HCl/Dioxane) A->C  HCl method skips cooling B->C D Stir at RT and monitor reaction (TLC or LC-MS) C->D E Concentrate under reduced pressure D->E  Reaction complete   F Precipitate product with cold diethyl ether E->F G Filter and wash solid F->G H Dry product under vacuum G->H

Fig 2. General workflow for selective Nα-Boc deprotection.
Boc Deprotection Mechanismdot

G

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. N3-D-Dab(Boc)-OH, a D-amino acid derivative featuring a terminal azide (N3) and a Boc-protected side chain, is a valuable building block for synthesizing peptides with unique properties. The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry," while the D-configuration and the diaminobutyric acid backbone can impart resistance to proteolytic degradation.

Accurate and comprehensive analytical characterization is critical to ensure the identity, purity, and structural integrity of synthetic peptides containing this compound. This document provides detailed application notes and experimental protocols for the primary analytical techniques employed in the characterization of these modified peptides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

A multi-pronged analytical approach is essential for the thorough characterization of peptides containing unnatural residues.[1] While RP-HPLC is a cornerstone for purity assessment, it should be complemented by mass spectrometry to confirm molecular identity and by NMR for detailed structural elucidation.

Peptide_Characterization_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Analytical_Characterization Analytical Characterization cluster_Data_Analysis Data Analysis & Reporting SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Purity Purity Assessment (RP-HPLC) Purification->Purity Purified Peptide Identity Identity Confirmation (LC-MS) Purity->Identity Structure Structural Elucidation (NMR) Identity->Structure Quantification Quantification (Amino Acid Analysis) Structure->Quantification Data_Integration Data Integration & Interpretation Quantification->Data_Integration Final_Report Final Characterization Report Data_Integration->Final_Report

Figure 1: General workflow for the synthesis and characterization of peptides.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of synthetic peptides by separating the target peptide from impurities based on hydrophobicity.[1][2] The presence of the Boc and azido groups on the this compound residue will influence the peptide's retention characteristics.

Experimental Protocol: Analytical RP-HPLC

Objective: To determine the percentage purity of a synthetic peptide containing this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Peptide sample

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.[2]

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes. This may require optimization based on the peptide's hydrophobicity.

Data Presentation:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min
Flow Rate 1.0 mL/min
Temperature 40 °C
Detection 214 nm
Expected Retention Time Dependent on peptide sequence and hydrophobicity
Purity (%) Calculated from peak area integration

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities. Tandem MS (MS/MS) is crucial for sequencing the peptide and confirming the location of the this compound residue.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and sequence of a peptide containing this compound.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (FA)

  • Peptide sample

  • C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.7 µm)

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) FA in water.

    • Mobile Phase B: 0.1% (v/v) FA in acetonitrile.

  • Sample Preparation: Prepare a 100 µM solution of the peptide in Mobile Phase A.

  • LC Method:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: 5-40% Mobile Phase B over 20 minutes.

  • MS Method:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Full Scan (MS1): Acquire spectra in the m/z range of 200-2000 to identify the protonated molecular ions (e.g., [M+H]+, [M+2H]2+).

    • Tandem MS (MS/MS): Isolate the precursor ions of the target peptide and fragment using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Expected Fragmentation:

Peptides containing this compound are expected to exhibit characteristic fragmentation patterns:

  • Backbone Fragmentation: Production of b- and y-ions, which are used for sequence determination.

  • Neutral Loss of Boc Group: A prominent neutral loss of 100 Da (C5H8O2) from the precursor or fragment ions containing the modified residue.

  • Neutral Loss of N2: A characteristic neutral loss of 28 Da from the azide group, which can serve as a signature for this modification.

MS_Fragmentation_Pathway cluster_CID Collision-Induced Dissociation (CID) Precursor Precursor Ion [M+nH]n+ b_ions b-ions Precursor->b_ions Backbone fragmentation y_ions y-ions Precursor->y_ions Backbone fragmentation NL_Boc Neutral Loss of Boc (100 Da) Precursor->NL_Boc NL_N2 Neutral Loss of N2 (28 Da) Precursor->NL_N2

Figure 2: Key fragmentation pathways in MS/MS of peptides with this compound.

Data Presentation:

ParameterValue (Example)
Peptide Sequence Ac-X-Val-Ile-Lys-N3-D-Dab(Boc)-Ala-NH2
Theoretical Mass (Calculated based on sequence)
Observed [M+H]+ (m/z) (Measured value)
Mass Accuracy (ppm) < 5 ppm
Observed Fragment Ions List of key b- and y-ions confirming the sequence
Characteristic Neutral Losses Observed neutral loss of 100 Da and/or 28 Da

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. For peptides containing this compound, NMR can confirm the incorporation and integrity of the unnatural amino acid and assess its impact on the overall peptide structure.

Experimental Protocol: 1D and 2D NMR

Objective: To confirm the structure and stereochemistry of a peptide containing this compound.

Materials:

  • Lyophilized peptide sample (1-5 mg)

  • Deuterated solvent (e.g., D2O or a mixture of H2O/D2O)

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • Data Acquisition:

    • 1D 1H NMR: Provides a general overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation and folding.

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Data Analysis: The analysis involves a sequential assignment of proton resonances along the peptide backbone using the TOCSY and NOESY spectra. The chemical shifts of the protons and carbons of the this compound residue will be distinct and can be used to confirm its presence and integrity. The presence of the Boc group will be evident from a strong singlet peak around 1.4 ppm in the 1H spectrum.

Data Presentation:

NucleusThis compound ResonanceExpected Chemical Shift Range (ppm)
1H α-H4.0 - 4.5
β-H1.8 - 2.2
γ-H3.1 - 3.5
Boc-CH3~1.4 (singlet)
13C 50 - 55
25 - 30
38 - 42
Boc-C(CH3)3~80
Boc-C(CH3)3~28

Quantification by Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the absolute quantity of a peptide sample and to confirm its amino acid composition. For peptides containing non-proteinogenic amino acids like this compound, specific considerations are necessary.

Experimental Protocol: Amino Acid Analysis

Objective: To quantify the peptide and confirm its amino acid composition.

Procedure:

  • Acid Hydrolysis: The peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids. Note that the this compound residue may not be stable under these conditions and may require a specialized hydrolysis protocol or a standard for calibration.

  • Derivatization: The resulting amino acids are derivatized to make them detectable by UV or fluorescence.

  • Chromatographic Separation: The derivatized amino acids are separated and quantified using HPLC or UPLC.

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide quantity is then calculated based on the molar amounts of the stable amino acids and the known peptide sequence.

Conclusion

The analytical characterization of peptides containing the unnatural amino acid this compound requires a combination of orthogonal analytical techniques. RP-HPLC is essential for purity determination, while LC-MS/MS provides definitive confirmation of molecular weight and sequence. NMR spectroscopy offers invaluable insights into the three-dimensional structure. By employing the detailed protocols outlined in these application notes, researchers can ensure the quality and integrity of their synthetic peptides, which is a critical step in the development of novel peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: N3-D-Dab(Boc)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N3-D-Dab(Boc)-OH in peptide synthesis and other coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields when using this compound?

Low coupling yields are typically due to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. The bulky Boc protecting group on the side chain and the azido group can present steric challenges. Inadequate mixing, incorrect stoichiometry of reagents, or moisture in the reaction can also significantly lower yields. Ensure all reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing unexpected side products. What are the likely causes and how can I prevent them?

Side reactions often stem from the choice of coupling reagents and reaction conditions. Common side products include the formation of N-acylurea (when using carbodiimides like DIC or EDC without an additive), racemization of the amino acid, and premature cleavage of the Boc protecting group.

  • N-acylurea Formation: This byproduct is difficult to remove. Its formation can be suppressed by adding a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).

  • Racemization: The loss of stereochemical integrity at the alpha-carbon can be a concern, especially with activating agents that generate highly reactive esters. Using additives like HOBt or employing coupling reagents known for low racemization, such as COMU or HATU, can mitigate this issue.

  • Boc-Group Instability: The Boc group is sensitive to strong acids. Ensure the pH of the reaction mixture does not become acidic. If acidic conditions are required for other reasons, a more acid-stable protecting group might be necessary.

Q3: Is the azido (-N3) group stable during standard peptide coupling conditions?

The azido group is generally stable under the neutral or slightly basic conditions typical of most standard peptide coupling protocols (e.g., using HBTU, HATU, DIC/HOBt). However, it is sensitive to reducing agents. Avoid reagents like phosphines (e.g., triphenylphosphine, often used in Staudinger ligations) or thiols (like dithiothreitol, DTT) in the coupling step or subsequent workup, as they can reduce the azide to an amine.

Q4: How can I confirm that the coupling reaction has gone to completion?

The completion of the reaction can be monitored using a qualitative ninhydrin test (Kaiser test) if the coupling is performed on a solid-phase resin. A positive test (blue beads) indicates the presence of unreacted free primary amines, meaning the coupling is incomplete. For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting amine.

Q5: What are the recommended purification strategies for peptides containing this compound?

Purification is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA, 0.1%), is commonly used. The hydrophobicity of the Boc group and the overall peptide sequence will determine the optimal gradient. Following purification, lyophilization is used to remove the solvents and obtain the final peptide product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inefficient Carboxylic Acid Activation Ensure coupling reagents (e.g., HBTU, DIC) are fresh and anhydrous. Increase the activation time or consider a more potent activating agent like HATU.
Steric Hindrance Allow the reaction to proceed for a longer duration (e.g., 4-24 hours). A slight increase in temperature (e.g., to 30-40°C) may also help, but monitor for side reactions.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (N2 or Ar).
Incorrect Stoichiometry Re-verify the molar equivalents of the amino acid, coupling reagents, and base. A slight excess of the activated amino acid (1.5-2.0 eq.) is often beneficial.
Issue 2: Presence of Impurities and Side Products
Observed Impurity Potential Cause Recommended Solution
Peak corresponding to N-acylurea Use of carbodiimide (DIC/EDC) without an additive.Add HOBt or OxymaPure® (1.0-1.2 equivalents) to the reaction mixture before adding the carbodiimide.
Diastereomeric Impurity (Racemization) Over-activation or use of a base that promotes racemization.Use a weaker base (e.g., collidine instead of DIPEA). Incorporate an additive like HOBt. Switch to a lower-racemization coupling reagent (e.g., COMU).
Loss of Boc group Reaction conditions are too acidic.Ensure the reaction pH remains neutral or slightly basic. Use a non-acidic workup procedure.
Unreacted Starting Amine Incomplete coupling reaction.Re-couple the resin/solution with a fresh mixture of activated this compound.

Experimental Protocols

Standard HBTU/HOBt Coupling Protocol (Solid Phase)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes. If the resin contains an Fmoc-protected amine, deprotect it using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Activation: Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, wash the resin and repeat the coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Visual Guides

G cluster_start Start: Coupling Reaction cluster_check Step 1: Monitor Progress cluster_troubleshoot Step 2: Troubleshoot cluster_end Step 3: Completion start Initiate Coupling of This compound check Reaction Complete? (Kaiser Test / HPLC) start->check low_yield Low Yield or Incomplete Reaction check->low_yield No workup Proceed to Workup & Purification check->workup Yes side_products Side Products Observed extend_time Extend Reaction Time or Re-couple low_yield->extend_time change_reagents Change Coupling Reagent or Additive (e.g., HOBt) side_products->change_reagents extend_time->check Re-evaluate change_reagents->check Re-evaluate

Caption: Troubleshooting workflow for this compound coupling.

G reagents Coupling Reagents: - this compound - R-NH2 (Amine) - Activator (e.g., DIC) - Base (e.g., DIPEA) reagents->mid desired Desired Product: Dipeptide side1 Side Product 1: N-Acylurea (DIC-related) side2 Side Product 2: Racemized Peptide (L-Dab isomer) side3 Side Product 3: Reduced Azide (R-NH2) mid->desired  Correct Pathway mid->side1  No Additive (HOBt) mid->side2  Strong Base / Over-activation mid->side3  Reducing Contaminants

Caption: Potential side reactions in this compound coupling.

Technical Support Center: Optimizing CuAAC Reactions with N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with N3-D-Dab(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile, azide-containing amino acid into their synthetic workflows. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a non-canonical amino acid derivative of D-2,4-diaminobutyric acid. It features a terminal azide (N3) group, a Boc-protected amine, and a free carboxylic acid. Its primary use is to introduce a bioorthogonal azide "handle" into peptides or other molecules.[1] This azide group can then be specifically reacted with an alkyne-containing molecule via CuAAC to form a stable triazole linkage, a cornerstone of "click chemistry".[2]

Q2: What are the main challenges when using this compound in a CuAAC reaction? A2: The unique structure of this compound presents two main challenges:

  • Copper Sequestration: The free carboxylate group and the Boc-carbonyl can chelate the copper catalyst, rendering it inactive and unavailable for the catalytic cycle.[3][4]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of the azide to the copper-alkyne complex, potentially slowing the reaction rate compared to less hindered azides.[5]

Q3: Will standard CuAAC reaction conditions cleave the Boc protecting group? A3: No, the Boc group is stable under the neutral to slightly basic pH conditions (typically pH 7-8) used for CuAAC reactions. Boc deprotection requires strongly acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, which are not present in the click reaction itself.

Q4: What is the best copper source and ligand to start with? A4: For convenience and reliability, a combination of Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate is highly recommended. This system generates the active Cu(I) catalyst in situ. For the ligand, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent starting choice for reactions in aqueous media. It is highly water-soluble and effectively stabilizes the Cu(I) catalyst, protecting it from oxidation and preventing damage to sensitive substrates.

Q5: Why is the order of reagent addition important? A5: The order of addition is critical to prevent catalyst inactivation and substrate degradation. It is recommended to first mix the CuSO₄ with the stabilizing ligand (e.g., THPTA). This pre-complexation protects the copper ion. This mixture should then be added to the solution containing your azide (this compound) and alkyne substrates. The reaction is then initiated by adding a freshly prepared solution of sodium ascorbate. This sequence ensures the catalyst is stabilized before it can be sequestered by the substrate and minimizes the generation of reactive oxygen species in the presence of the substrates.

Troubleshooting Guide

Users may encounter several issues during the CuAAC reaction with this compound. The guide below outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II) or sequestration of copper by the substrate's carboxylate group. 2. Inactive Reducing Agent: Sodium ascorbate solution has degraded. 3. Poor Substrate Solubility: One or both reactants are not fully dissolved. 4. Inhibitory Buffer Components: Buffers containing Tris or high concentrations of chloride can inhibit the catalyst.1a. Degas all solvents and buffers thoroughly to remove oxygen. 1b. Use a stabilizing ligand like THPTA at a 5:1 ratio to copper. 1c. Increase the concentration of both the copper catalyst and the ligand. 1d. Add a sacrificial metal salt like ZnCl₂ (1-2 equivalents) to bind to the coordinating groups on the substrate, freeing the copper catalyst. 2. Always prepare sodium ascorbate solutions fresh before each experiment. 3. Add organic co-solvents such as DMSO or DMF (up to 20% v/v) to improve solubility. 4. Switch to a non-coordinating buffer like HEPES or phosphate.
Slow Reaction Rate 1. Steric Hindrance: The bulky Boc group is slowing the reaction. 2. Low Temperature: Reaction is too slow at room temperature. 3. Suboptimal Concentration: Reactant concentrations are too low for efficient reaction kinetics.1. Increase the reaction time or consider a more strongly accelerating ligand like BTTAA. 2. Gently warm the reaction to 35-45°C. Monitor for any degradation of starting materials. 3. Increase the concentration of the limiting reagent if possible.
Formation of Side Products 1. Alkyne Homodimerization: Caused by oxidative coupling, often in the presence of oxygen. 2. Substrate Degradation: Potential oxidation of sensitive functional groups by reactive oxygen species generated by the ascorbate/copper system.1a. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 1b. Increase the ligand-to-copper ratio to better protect the Cu(I) state. 2a. Add a scavenger like aminoguanidine to trap byproducts of ascorbate oxidation. 2b. Ensure the ligand is pre-mixed with the copper source before adding other reagents.
Difficulty with Purification 1. Residual Copper Catalyst: Copper ions can cause peak broadening or streaking in chromatography. 2. Similar Polarity: The product and unreacted starting material have similar retention factors.1. After the reaction, wash the organic solution with an aqueous solution of a chelating agent like EDTA (0.5 M) to remove residual copper. 2. Optimize your chromatography method (e.g., change the solvent gradient or switch to a different stationary phase).

Optimization of Reaction Conditions

For a challenging substrate like this compound, starting with optimized conditions is key. The table below provides recommended starting parameters that can be further fine-tuned.

ComponentRecommended Starting Concentration/RatioNotes
This compound 1.0 - 1.2 equivalentsIf the alkyne is more valuable, use the azide in slight excess.
Alkyne Substrate 1.0 equivalentThe limiting reagent.
Copper(II) Sulfate 0.05 - 0.1 equivalents (5-10 mol%)Higher catalyst loading can overcome sequestration.
Sodium Ascorbate 0.25 - 0.5 equivalents (5-10x vs. Copper)Use a freshly prepared aqueous solution.
Ligand (THPTA) 0.25 - 0.5 equivalents (5:1 ratio to Copper)A 5-fold excess protects the catalyst and substrates.
Solvent H₂O/DMSO (4:1) or H₂O/t-BuOH (4:1)Co-solvents aid in the solubility of organic substrates.
pH 7.0 - 7.5Use a non-coordinating buffer like HEPES or Phosphate.
Temperature Room Temperature (20-25°C)Can be increased to 35-45°C to accelerate slow reactions.

Visualized Guides and Protocols

To further clarify the experimental process, the following diagrams illustrate the recommended workflow and a logical approach to troubleshooting.

experimental_workflow prep 1. Reagent Preparation mix_sub 2. Mix Substrates (Azide & Alkyne in Solvent) prep->mix_sub mix_cat 3. Prepare Catalyst Premix (CuSO4 + Ligand) prep->mix_cat add_cat 4. Add Catalyst Premix to Substrates mix_sub->add_cat mix_cat->add_cat initiate 5. Initiate Reaction (Add fresh Sodium Ascorbate) add_cat->initiate monitor 6. Monitor Progress (TLC / LC-MS) initiate->monitor workup 7. Workup (Quench, EDTA wash, Extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for CuAAC with this compound.

troubleshooting_flowchart start Low or No Yield? check_reagents Reagents Fresh? (esp. Ascorbate) start->check_reagents Yes check_conditions Conditions Optimal? (Solvent, pH, Temp) check_reagents->check_conditions Yes sol_reagents Solution: Prepare fresh reagents check_reagents->sol_reagents No check_sequestration Substrate Sequestration Likely? check_conditions->check_sequestration Yes sol_conditions Solution: Add co-solvent, check pH, warm reaction check_conditions->sol_conditions No sol_sequestration Solution: Increase [Cu]/[Ligand], add sacrificial Zn(II) check_sequestration->sol_sequestration Yes

Caption: Decision tree for troubleshooting low yield in CuAAC reactions.

Detailed Experimental Protocol

This protocol provides a general method for a 100 µmol scale test reaction. It should be optimized for specific alkyne substrates.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water (degassed), DMSO (anhydrous)

  • Buffer: 1.0 M HEPES, pH 7.5 (degassed)

  • 0.5 M EDTA solution for workup

Procedure:

  • Reactant Preparation:

    • In a microcentrifuge tube, dissolve the alkyne substrate (10 µmol, 1.0 eq) and this compound (12 µmol, 1.2 eq) in a mixture of 160 µL degassed water and 40 µL DMSO.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare a 10 mM stock solution of CuSO₄ in water.

    • In another tube, prepare a 50 mM stock solution of THPTA in water.

    • To prepare the premix, combine 10 µL of the 10 mM CuSO₄ solution (100 nmol, 0.01 eq) and 10 µL of the 50 mM THPTA solution (500 nmol, 0.05 eq). Mix gently.

  • Reaction Setup:

    • Add the 20 µL of catalyst premix to the solution containing the azide and alkyne.

    • Add 20 µL of 1.0 M HEPES buffer to maintain the pH.

  • Initiation:

    • Prepare a 100 mM solution of sodium ascorbate in degassed water immediately before use.

    • Add 5 µL of the fresh sodium ascorbate solution (500 nmol, 0.05 eq) to the reaction mixture to initiate the reaction. The final volume will be approximately 245 µL.

  • Reaction and Monitoring:

    • Cap the tube and vortex gently. Allow the reaction to proceed at room temperature. For protection from oxygen, you can purge the headspace with argon.

    • Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1, 4, and 12 hours) until the limiting reagent is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with 500 µL of water.

    • Add 500 µL of ethyl acetate and 100 µL of 0.5 M EDTA solution.

    • Vortex vigorously for 1 minute to chelate and remove the copper catalyst.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to obtain the pure triazole product.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low yields when incorporating N3-D-Dab(Boc)-OH into your peptide sequences. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in solid-phase peptide synthesis (SPPS)?

Low yields in SPPS can arise from several factors, often related to incomplete reactions or the formation of side products. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) prevents the subsequent amino acid from being coupled, leading to truncated sequences.[1][2]

  • Poor Coupling Efficiency: Incomplete amide bond formation between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[2] This can be particularly challenging with sterically hindered amino acids.

  • Peptide Aggregation: The self-association of growing peptide chains on the resin can obstruct reactive sites, hindering the access of reagents and leading to incomplete deprotection and coupling steps.[1] This is more common in hydrophobic sequences.[2]

  • Side Reactions: Undesirable chemical reactions can modify the peptide or lead to byproducts that are difficult to separate from the target peptide.

  • Cleavage and Final Deprotection Problems: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the final product.

Q2: I'm observing a significantly lower yield than expected after incorporating this compound. What are the potential specific causes related to this amino acid?

When working with this compound, several factors specific to its structure can contribute to low yields:

  • Steric Hindrance: The Boc protecting group on the side chain of this compound can cause steric hindrance, potentially leading to lower coupling efficiency.

  • Incomplete Boc Deprotection: While the Nα-protecting group is the primary focus during each cycle, the side-chain Boc group of the Dab residue must be efficiently removed during the final cleavage and deprotection step. Incomplete removal will result in a modified and potentially less pure final product.

  • Azide Group Instability: The azide (-N3) group is generally stable under standard SPPS conditions. However, certain reagents or prolonged exposure to acidic conditions, particularly in the presence of some scavengers, can lead to its reduction to an amine.

  • Lactam Formation: Although more commonly reported for Fmoc-Dab(Mtt)-OH, the potential for intramolecular cyclization to form a lactam under certain activation conditions should not be entirely dismissed, as this would cap the peptide chain.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide sequence without the this compound residue (a deletion sequence).

  • A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines.

Troubleshooting Workflow:

start Low Coupling Efficiency of this compound check_coupling Perform Kaiser Test on Resin Sample start->check_coupling coupling_complete Kaiser Test Negative (Yellow) check_coupling->coupling_complete Complete coupling_incomplete Kaiser Test Positive (Blue) check_coupling->coupling_incomplete Incomplete end_good Proceed with Synthesis coupling_complete->end_good solution1 Double Couple with Fresh Reagents coupling_incomplete->solution1 solution2 Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU) solution1->solution2 If still incomplete solution3 Increase Coupling Time solution2->solution3 If still incomplete end_bad Re-evaluate Synthesis Strategy solution3->end_bad

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Solutions:

  • Optimize Coupling Reagents: If using standard carbodiimide coupling reagents like DIC/HOBt, consider switching to a more potent activator such as HATU, HCTU, or PyBOP, which are known to be effective for sterically hindered amino acids.

  • Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling step with fresh reagents before proceeding to the deprotection of the next amino acid.

  • Increase Reaction Time: Extend the coupling reaction time to 2-4 hours to ensure the reaction goes to completion.

  • Check Reagent Quality: Ensure that the this compound and coupling reagents are of high purity and have not degraded.

Issue 2: Incomplete Deprotection of the Side-Chain Boc Group

Symptoms:

  • MS analysis of the final product shows a mass corresponding to the target peptide +56 Da (the mass of a tert-butyl group minus a proton), indicating the Boc group is still attached to the Dab side chain.

  • The final product exhibits poor solubility in aqueous solutions.

Troubleshooting Workflow:

start Incomplete Side-Chain Boc Deprotection check_cleavage Review Cleavage Cocktail and Time start->check_cleavage time_issue Cleavage Time Too Short check_cleavage->time_issue scavenger_issue Insufficient Scavengers check_cleavage->scavenger_issue solution1 Increase Cleavage Time (e.g., to 3-4 hours) time_issue->solution1 Extend solution2 Add Scavengers (e.g., TIS, Water) to Quench tert-butyl Cations scavenger_issue->solution2 Add end_good Achieve Complete Deprotection solution1->end_good solution2->end_good start Azide Group Reduction check_scavengers Review Scavengers in Cleavage Cocktail start->check_scavengers scavenger_problem Use of Reducing Scavengers (e.g., EDT) check_scavengers->scavenger_problem Problem Found no_issue Scavengers are Non-Reducing check_scavengers->no_issue No Issue solution Replace Reducing Scavengers with Dithiothreitol (DTT) scavenger_problem->solution end_bad Investigate Other Causes no_issue->end_bad end_good Preserve Azide Integrity solution->end_good

References

Technical Support Center: Boc Deprotection of N3-D-Dab(Boc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the Boc deprotection of peptides containing N3-D-Dab(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the final TFA-mediated Boc deprotection of peptides containing this compound?

A1: The most significant challenge is the reduction of the azide group (-N₃) to a primary amine (-NH₂).[1][2] This unwanted side reaction results in a mass decrease of 26 Da in the final peptide product and loss of the azide handle required for subsequent bioconjugation reactions like "click" chemistry.

Q2: How stable is the azide group to standard peptide synthesis conditions before the final cleavage?

A2: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents.[1][2] The primary risk to the azide group is during the final cleavage and deprotection from the solid support.

Q3: What causes the reduction of the azide group during TFA cleavage?

A3: The reduction of the azide is primarily caused by the presence of certain scavengers in the trifluoroacetic acid (TFA) cleavage cocktail.[2] Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents in an acidic environment and are the main culprits for this side reaction.

Q4: Are all scavengers incompatible with azide-containing peptides?

A4: No, the choice of scavenger is critical. While thiol-based scavengers like EDT should be avoided, other scavengers are compatible with the azide group. Triisopropylsilane (TIS) is a widely used non-thiol scavenger that effectively traps carbocations without reducing the azide. If a thiol scavenger is necessary, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less azide reduction.

Q5: My Boc deprotection seems incomplete. What are the common causes?

A5: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The most frequent cause is an inadequate amount of acid, especially if the peptide sequence contains other basic residues that can neutralize the acid.

  • Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower deprotection.

  • Reaction Conditions: The reaction time may be too short or the temperature too low for complete deprotection.

  • Steric Hindrance: A sterically hindered Boc group can be more challenging to remove, potentially requiring harsher conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Boc deprotection of this compound containing peptides.

Problem 1: Loss of Azide Functionality (Mass Decrease of 26 Da)
  • Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant peak corresponding to the mass of the desired peptide minus 26 Da.

  • Cause: Reduction of the azide group to a primary amine.

  • Troubleshooting Workflow:

    G start Azide Reduction Detected check_cocktail Review Cleavage Cocktail Composition start->check_cocktail thiol_present Does it contain a thiol scavenger (e.g., EDT)? check_cocktail->thiol_present use_edt Yes thiol_present->use_edt Yes no_edt No thiol_present->no_edt No solution_edt Replace EDT with an azide-safe scavenger cocktail. Recommended: TFA/TIS/H2O (95:2.5:2.5 v/v/v) use_edt->solution_edt other_thiol Using another thiol (e.g., DTT)? no_edt->other_thiol end Problem Resolved solution_edt->end use_dtt Yes other_thiol->use_dtt no_other_thiol No other_thiol->no_other_thiol solution_dtt Consider minimizing DTT concentration or switching to a non-thiol cocktail if reduction is still significant. use_dtt->solution_dtt solution_dtt->end

    Caption: Troubleshooting workflow for azide reduction.

Problem 2: Incomplete Boc Deprotection
  • Symptom: The crude peptide shows a mixture of the desired product and starting material (or other Boc-protected intermediates).

  • Cause: Insufficiently strong acidic conditions, short reaction time, or steric hindrance.

  • Troubleshooting Steps:

    • Verify Acid Equivalents: Ensure a sufficient excess of TFA is used, especially for peptides with multiple basic residues.

    • Extend Reaction Time: Monitor the reaction by HPLC and extend the cleavage time if starting material persists.

    • Optimize Temperature: While most deprotections proceed at room temperature, gentle warming can be considered for resistant substrates, but monitor for potential side reactions.

    • Check Reagent Quality: Use fresh, anhydrous TFA to ensure optimal acidity.

Data Presentation

The choice of scavenger in the TFA cleavage cocktail has a significant impact on the stability of the azide group. The following table summarizes the extent of azide reduction with different thiol scavengers.

Table 1: Effect of Thiol Scavengers on Azide Reduction during TFA Cleavage

Thiol ScavengerConcentration in Cleavage CocktailPeptide Sequence ContextPercentage of Azide Reduction (%)Reference
1,2-Ethanedithiol (EDT)2.5%Terminal AzideHigh (not specified)
1,2-Ethanedithiol (EDT)2.5%Internal AzideHigh (not specified)
Dithiothreitol (DTT)2.5%Terminal Azide10-20
Dithiothreitol (DTT)2.5%Internal Azide<10
Thioanisole2.5%Terminal Azide20-30
Thioanisole2.5%Internal Azide10-20
No Thiol Scavenger(TFA/TIS/H₂O)Any<5 (typically negligible)

Experimental Protocols

Protocol 1: Recommended "Azide-Safe" TFA Cleavage

This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while preserving the azide functionality.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a volumetric ratio of 95:2.5:2.5.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Resin Wash: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • TFA Evaporation: Concentrate the collected filtrate using a stream of nitrogen or a rotary evaporator to remove the majority of the TFA.

  • Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove any residual ether.

Protocol 2: Monitoring Boc Deprotection

Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the deprotection reaction.

  • Spotting: At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate. Also, spot the starting Boc-protected peptide as a reference.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

  • Visualization:

    • Visualize the spots under UV light if the peptide contains aromatic residues.

    • Stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (typically purple or yellow) for the product, which is absent for the N-terminally Boc-protected starting material, indicates the presence of a free amine and successful deprotection. The disappearance of the starting material spot confirms the completion of the reaction.

Visualizations

G cluster_0 Peptide on Resin cluster_1 TFA Cleavage Cocktail cluster_2 Desired Products cluster_3 Potential Side Products Peptide_Resin Peptide-N3-Dab(Boc)-OH-Resin Cleavage Cleavage & Deprotection (2-3 hours, RT) Peptide_Resin->Cleavage TFA TFA Scavenger Scavenger (TIS/H2O) TFA->Cleavage Scavenger->Cleavage Desired_Peptide Crude Peptide-N3-D-Dab-OH Cleavage->Desired_Peptide Azide Preserved Reduced_Peptide Reduced Peptide-NH2-D-Dab-OH Cleavage->Reduced_Peptide Azide Reduced (if wrong scavenger is used)

Caption: Boc deprotection workflow and potential outcomes.

References

Technical Support Center: Purification of N3-D-Dab(Boc)-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides labeled with N3-D-Dab(Boc)-OH.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides containing the this compound modification. The primary purification technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the industry standard for peptide purification.[1][2]

Problem 1: Poor Peak Shape (Broad or Tailing Peaks) in RP-HPLC

  • Possible Causes:

    • Suboptimal Gradient: A steep elution gradient can lead to poor separation of the target peptide from impurities.[1]

    • Inappropriate Mobile Phase: The choice of organic solvent or ion-pairing agent may not be suitable for the specific peptide sequence.[1]

    • Column Overload: Injecting an excessive amount of crude peptide can result in peak broadening and reduced resolution.[1]

    • Secondary Interactions: The azide group or other residues in the peptide might interact with the silica backbone of the C18 column.

    • Peptide Aggregation: Hydrophobic peptides are prone to aggregation, which can cause peak broadening.

  • Solutions:

    • Gradient Optimization: Start with a scouting gradient (e.g., 5-95% acetonitrile in 30 minutes) to determine the approximate retention time. Subsequently, use a shallower gradient (e.g., 0.5-1% change in organic solvent per minute) around the elution point to enhance resolution.

    • Mobile Phase Modification: While 0.1% Trifluoroacetic acid (TFA) is standard, if peak tailing occurs, consider using a slightly higher concentration of TFA or a different ion-pairing agent like formic acid. Acetonitrile is the most common organic solvent, but in some cases, methanol or isopropanol may offer better selectivity.

    • Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.

    • Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes improve peak shape by reducing secondary interactions and preventing aggregation.

Problem 2: Low Recovery of the Purified Peptide

  • Possible Causes:

    • Peptide Aggregation: The peptide may be aggregating and precipitating, leading to loss of material.

    • Precipitation on Column: The peptide may have poor solubility in the mobile phase and precipitate on the HPLC column.

    • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase.

  • Solutions:

    • Solubility Enhancement: Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting it with the initial HPLC mobile phase.

    • Use of Chaotropic Agents: Consider adding chaotropic agents like guanidinium chloride during sample preparation to disrupt aggregation.

    • Change Stationary Phase: A column with a different stationary phase (e.g., C8 instead of C18) or a larger pore size might be more suitable.

    • Column Wash: After each run, wash the column with a strong solvent like 100% acetonitrile or isopropanol to elute any strongly bound material.

Problem 3: Presence of a Significant Peak Corresponding to the Loss of the Boc Group

  • Possible Causes:

    • Premature Cleavage: The Boc protecting group is acid-labile and can be prematurely cleaved during synthesis, resin cleavage, or sample preparation if the acidic conditions are too harsh.

  • Solutions:

    • Mild Cleavage Conditions: If possible, utilize milder cleavage cocktails and minimize the exposure time to strong acids.

    • pH Control: Ensure that the pH of your sample and mobile phases is controlled to avoid excessively acidic conditions.

Problem 4: Presence of a Peak Corresponding to the Reduced Azide Group (Amine)

  • Possible Causes:

    • Reduction During Cleavage: Some thiol-based scavengers used during peptide cleavage from the solid support can reduce the azide group to an amine. Dithiothreitol (DTT) has been reported to cause this side reaction under certain conditions.

  • Solutions:

    • Choice of Scavenger: Be mindful of the scavenger used in the cleavage cocktail. While EDT is a common scavenger, it has been shown to cause significant azide reduction. Using DTT as a thioscavenger has been suggested to suppress this reduction most efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a peptide containing this compound?

A1: The standard and most recommended initial purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good starting point, utilizing a water/acetonitrile gradient with 0.1% TFA as an ion-pairing agent.

Q2: How does the this compound modification affect the peptide's retention in RP-HPLC?

A2: The Boc group is bulky and hydrophobic, which will generally increase the peptide's retention time on a reversed-phase column. The azide group itself is relatively small and polar and is expected to have a lesser impact on retention compared to the Boc group.

Q3: Can the azide group on Dab(N3) interfere with the purification process?

A3: The azide group is generally stable under standard RP-HPLC conditions (acidic pH with TFA). However, as mentioned in the troubleshooting guide, it can be susceptible to reduction by certain scavengers used during cleavage. It is also important to avoid buffers containing reagents that could react with the azide, such as phosphines or copper salts, unless a specific on-column reaction is intended.

Q4: When should I remove the Boc protecting group?

A4: The Boc group is typically removed after purification of the labeled peptide if a free amine is required for subsequent conjugation steps. Deprotection is usually achieved by treatment with a strong acid like trifluoroacetic acid (TFA).

Q5: What are some alternative purification methods if RP-HPLC does not provide sufficient purity?

A5: If RP-HPLC is insufficient, orthogonal purification techniques can be employed. These include:

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful for removing impurities with different charge states.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing aggregates or small molecule impurities.

Q6: How can I confirm the purity and identity of my purified peptide?

A6: The purity of the collected fractions should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it has the correct molecular weight.

Data Presentation

Table 1: Typical Performance of Peptide Purification Techniques

Purification TechniquePrinciple of SeparationTypical Purity Range (%)ThroughputCommon Application
RP-HPLC Hydrophobicity85-98%Low to MediumStandard purification for research-grade peptides.
Ion-Exchange (IEX) Net Charge80-95%Medium to HighOrthogonal purification, removal of charged impurities.
Size-Exclusion (SEC) Molecular Size70-90%HighRemoval of aggregates or small molecule impurities.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

  • Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: Start with a broad gradient to determine the approximate elution time of your peptide (e.g., a linear gradient of 5% to 95% Solvent B over 20 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Optimization: Once the retention time of the target peptide is known, optimize the gradient to improve resolution around the peak of interest.

Protocol 2: Preparative RP-HPLC Purification

  • Method Transfer: Scale up the optimized analytical method to a preparative column with the same stationary phase. Adjust the flow rate according to the column diameter.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Sample Loading: Inject the dissolved crude peptide onto the column. Avoid overloading the column to ensure good separation.

  • Fraction Collection: Collect fractions as the peaks elute from the column.

  • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_analysis Analysis and Final Product spps Solid-Phase Peptide Synthesis (SPPS) with this compound cleavage Cleavage from Resin with TFA Cocktail spps->cleavage Crude Peptide prep_hplc Preparative RP-HPLC cleavage->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC (Purity Check) fraction_collection->analytical_hplc ms_analysis Mass Spectrometry (Identity Check) fraction_collection->ms_analysis pooling Pooling of Pure Fractions analytical_hplc->pooling Identify Pure Fractions ms_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for the synthesis, purification, and analysis of this compound labeled peptides.

troubleshooting_logic cluster_problems Identify Problem cluster_solutions_peak Solutions for Peak Shape cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_peaks Solutions for Unexpected Peaks start Poor HPLC Result peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? start->recovery extra_peaks Unexpected Peaks? start->extra_peaks optimize_gradient Optimize Gradient peak_shape->optimize_gradient Yes change_mobile_phase Modify Mobile Phase peak_shape->change_mobile_phase reduce_load Reduce Sample Load peak_shape->reduce_load enhance_solubility Enhance Sample Solubility recovery->enhance_solubility Yes change_column Change Column Type recovery->change_column strong_wash Use Strong Column Wash recovery->strong_wash mild_cleavage Use Milder Cleavage extra_peaks->mild_cleavage Yes (Loss of Boc) control_ph Control Sample pH extra_peaks->control_ph Yes (Loss of Boc) check_scavenger Check Cleavage Scavenger extra_peaks->check_scavenger Yes (Reduced Azide) end Improved Purification optimize_gradient->end change_mobile_phase->end reduce_load->end enhance_solubility->end change_column->end strong_wash->end mild_cleavage->end control_ph->end check_scavenger->end

Caption: Troubleshooting logic for common issues in the purification of this compound labeled peptides.

References

Technical Support Center: Improving SPAAC Efficiency with N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N3-D-Dab(Boc)-OH for efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a non-canonical amino acid that contains an azide (N3) group and a Boc (tert-butyloxycarbonyl) protecting group.[1][2][3] It serves as a chemical building block for introducing an azide handle into peptides and other biomolecules through solid-phase peptide synthesis (SPPS).[2] This azide group can then be specifically reacted with a strained alkyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), via a copper-free click chemistry reaction known as SPAAC.[2] This enables the precise attachment of various functionalities like fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or imaging agents for diagnostic purposes.

Q2: What are the advantages of using SPAAC over the copper-catalyzed (CuAAC) reaction?

A2: The primary advantage of SPAAC is its biocompatibility. It does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and in vivo studies. While CuAAC can have faster reaction kinetics, the toxicity of the copper catalyst can be a significant drawback in biological systems.

Q3: What are the typical reaction conditions for a SPAAC reaction with an this compound modified peptide?

A3: SPAAC reactions are typically performed in aqueous buffers, such as phosphate-buffered saline (PBS) at a pH of 7.4, to mimic physiological conditions. The reaction can be carried out at room temperature or 37°C, with incubation times ranging from 1 to 24 hours, depending on the reactant concentrations and the specific strained alkyne used. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne reagent is often used to ensure complete consumption of the azide-containing peptide.

Q4: How does the Boc protecting group affect the SPAAC reaction?

A4: The Boc group protects the amine on the diaminobutyric acid side chain during peptide synthesis. It is generally stable during the SPAAC reaction itself. However, care must be taken during the cleavage of the peptide from the resin and removal of other side-chain protecting groups. Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), used for standard cleavage can lead to the premature removal of the Boc group. More importantly, the strained alkyne (e.g., DBCO) can be sensitive to strong acids, potentially leading to its degradation. Therefore, milder cleavage conditions are often recommended.

Q5: How can I monitor the progress of my SPAAC reaction?

A5: The progress of the SPAAC reaction can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. By taking aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting materials (azide-peptide and strained alkyne) and the appearance of the conjugated product. Additionally, DBCO has a characteristic UV absorbance at around 310 nm, which can be used to track its consumption spectrophotometrically.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete coupling of this compound during SPPS: The azide handle was not successfully incorporated into the peptide.- Monitor each coupling step during SPPS using a ninhydrin test. - Consider double coupling for the this compound residue. - Use a capping step (e.g., with acetic anhydride) after coupling to block any unreacted amines.
2. Degradation of the strained alkyne (e.g., DBCO): The alkyne may be sensitive to strong acids used during peptide cleavage or prolonged storage.- Use mild cleavage conditions (e.g., 1% TFA in dichloromethane) if your strained alkyne is acid-sensitive. - Store DBCO reagents protected from light and moisture, and note that they can lose reactivity over time.
3. Low reactant concentrations: Reaction kinetics are concentration-dependent.- Increase the concentration of the peptide and/or the strained alkyne. - If solubility is an issue, consider using a small amount of an organic co-solvent like DMSO or DMF.
4. Incorrect pH of the reaction buffer: The reaction rate can be pH-dependent.- Ensure the reaction buffer is at the optimal pH, typically around 7.4 for biological applications.
Multiple peaks in HPLC or mass spectrum of the final product 1. Incomplete reaction: Both starting materials and product are present.- Increase the reaction time or the molar excess of the strained alkyne.
2. Side reactions during SPPS: Deletion sequences or other peptide-related impurities may have formed.- Optimize your SPPS protocol, ensuring complete coupling and deprotection at each step.
3. Side reactions during Boc deprotection: The generated t-butyl cation can alkylate nucleophilic residues (e.g., tryptophan, methionine) on the peptide.- Use scavengers (e.g., triisopropylsilane, water) in your cleavage cocktail to quench the t-butyl cation.
4. Isomerization or degradation of the product: The final conjugate may not be stable under the purification or analysis conditions.- Use purification methods appropriate for your molecule and avoid harsh conditions.
Poor solubility of reactants or product 1. Hydrophobic nature of the peptide or the strained alkyne: Large, nonpolar molecules may not be soluble in aqueous buffers.- Add a small percentage of a water-miscible organic solvent (e.g., DMSO, DMF) to your reaction mixture. - Consider using a more hydrophilic version of the strained alkyne if available (e.g., with a PEG linker).

Quantitative Data

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Buffer Temperature (°C)
Azidoamino Acid Peptide + DBCO-PEG0.34HBS, pH 7.425
Azidoamino Acid + BCN0.28Methanol25
Data adapted from a study on a different hydrophilic azidoamino acid and should be considered as an approximation.

Experimental Protocols

Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring and Capping: Monitor the coupling reaction with a ninhydrin test. If incomplete, repeat the coupling. An optional capping step with acetic anhydride can be performed to block unreacted amines.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, including this compound.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. Purify the crude peptide by RP-HPLC.

SPAAC Reaction of an Azide-Containing Peptide with a DBCO-Fluorophore

This protocol describes the conjugation of a purified peptide containing N3-D-Dab to a DBCO-functionalized fluorophore in solution.

Materials:

  • Purified azide-containing peptide

  • DBCO-functionalized fluorophore

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed

  • RP-HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-fluorophore in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation: Mix the solutions of the peptide and the DBCO-fluorophore. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots at various time points and analyzing them by RP-HPLC and/or mass spectrometry.

  • Purification: Once the reaction is complete, purify the final conjugate by RP-HPLC to remove any unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final fluorescently labeled peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (including this compound) deprotection->coupling coupling->deprotection Repeat for each AA cleavage Cleavage & Deprotection coupling->cleavage purification1 RP-HPLC Purification cleavage->purification1 dissolve Dissolve Azide-Peptide & DBCO-Molecule purification1->dissolve Azide-Peptide react Incubate (1-24h, RT or 37°C) dissolve->react purification2 RP-HPLC Purification react->purification2 characterization Mass Spec & HPLC Analysis purification2->characterization

Caption: Experimental workflow for peptide synthesis and subsequent SPAAC conjugation.

troubleshooting_logic start Low/No Product check_spps Was SPPS successful? start->check_spps check_alkyne Is the strained alkyne active? check_spps->check_alkyne Yes optimize_spps Optimize SPPS: - Double couple N3-D-Dab - Use capping step - Monitor with ninhydrin check_spps->optimize_spps No check_conditions Are reaction conditions optimal? check_alkyne->check_conditions Yes use_fresh_alkyne Use fresh strained alkyne Use mild cleavage conditions check_alkyne->use_fresh_alkyne No optimize_reaction Optimize SPAAC: - Increase concentrations - Adjust pH - Add co-solvent check_conditions->optimize_reaction No success Successful Conjugation check_conditions->success Yes

Caption: Troubleshooting logic for low-yield SPAAC reactions.

gpcr_signaling ligand Fluorescent Ligand (via SPAAC) gpcr G Protein-Coupled Receptor (GPCR) ligand->gpcr Binding & Activation g_protein G Protein (αβγ) gpcr->g_protein Recruitment effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activation of Gα second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Simplified GPCR signaling pathway studied with a fluorescent ligand.

References

stability issues of N3-D-Dab(Boc)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and use of N3-D-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound building block during standard peptide synthesis cycles?

A1: The this compound building block is generally stable under the standard conditions of both Boc- and Fmoc-based solid-phase peptide synthesis. The azide functional group is robust and resistant to the basic conditions required for Fmoc-group deprotection (e.g., piperidine) and the milder acidic conditions used for Boc-group deprotection in Boc-SPPS.[1][2] The Boc protecting group on the side chain is stable under basic conditions, allowing for orthogonal protection strategies.[1]

Q2: What is the primary stability issue or side reaction associated with the azide group?

A2: The most significant stability issue is the reduction of the azide group (-N3) to a primary amine (-NH2).[2] This reaction typically occurs during the final cleavage and deprotection step when the peptide is released from the resin, especially if certain types of scavengers are used in the cleavage cocktail.[2] This reduction results in an unexpected mass loss of 26 Da in the final peptide product.

Q3: Which specific reagents can cause the reduction of the azide group?

A3: Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are known to significantly reduce the azide to an amine and should be avoided if the integrity of the azide group is critical.

Q4: Are there alternative scavengers or cleavage conditions that are safe for the azide group?

A4: Yes. To preserve the azide functionality, it is recommended to use a cleavage cocktail that does not contain thiol-based scavengers. A standard and effective cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS). A common ratio is 95% TFA, 2.5% water, and 2.5% TIS. TIS is an excellent scavenger for carbocations generated during deprotection and does not reduce the azide group.

Troubleshooting Guide

Issue 1: Mass spectrometry of the crude peptide shows a major peak with a mass 26 Da lower than expected.

  • Cause: This mass difference corresponds to the reduction of the azide group (-N3, mass ≈ 42 Da) to a primary amine (-NH2, mass ≈ 16 Da). This is highly probable if your cleavage cocktail contained a thiol-based scavenger like EDT or DTT.

  • Solution:

    • Re-synthesize the peptide.

    • During the final cleavage step, use a thiol-free cleavage cocktail. A recommended mixture is TFA/TIS/H2O (95:2.5:2.5, v/v/v).

    • If other sensitive residues (e.g., Met, Trp) require scavengers, consider minimizing the cleavage time and temperature.

Issue 2: The coupling of this compound is slow or incomplete, as indicated by a positive Kaiser test.

  • Cause: this compound is a non-standard amino acid, and its coupling efficiency can sometimes be lower than that of standard proteinogenic amino acids. Incomplete coupling leads to deletion sequences.

  • Solution:

    • Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.

    • Use a More Potent Coupling Reagent: If you are using a standard reagent like HBTU and experiencing issues, consider switching to a more efficient reagent such as HATU or PyBOP.

    • Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours to ensure the reaction proceeds to completion.

Data Summary

The choice of cleavage cocktail is critical for preserving the azide functional group. The following table summarizes recommended and non-recommended scavengers.

Scavenger TypeReagent ExampleEffect on Azide GroupRecommendation
Silane-based Triisopropylsilane (TIS)No reduction observedHighly Recommended
Thiol-based 1,2-Ethanedithiol (EDT)Significant reduction to amineAvoid
Thiol-based Dithiothreitol (DTT)Can cause reduction to amineUse with caution or avoid
Water H₂ONo reduction observedRecommended (as a carbocation scavenger)

Key Experimental Protocols

Protocol 1: Coupling of this compound in Fmoc-SPPS

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence using manual solid-phase synthesis.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve this compound (3-5 eq.), HATU (3-5 eq.), and Oxyma (3-5 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring & Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), repeat the coupling step (double coupling).

    • Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x). The resin is now ready for the next synthesis cycle.

Protocol 2: Final Cleavage and Deprotection (Azide-Safe Method)

This protocol describes the final step to cleave the peptide from the resin while preserving the azide group.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet two more times with cold ether.

  • Drying and Analysis: Dry the crude peptide pellet under vacuum. Analyze the product for purity and identity using RP-HPLC and mass spectrometry.

Visualizations

TroubleshootingWorkflow cluster_issues Troubleshooting Path start Mass Spec Analysis of Crude Peptide mass_ok Expected Mass Observed start->mass_ok Success mass_issue Unexpected Mass Observed start->mass_issue Problem mass_loss Mass Loss of 26 Da? mass_issue->mass_loss reduction Cause: Azide (-N3) was reduced to Amine (-NH2). Solution: Use thiol-free cleavage cocktail (TFA/TIS/H2O). mass_loss->reduction Yes other_issue Cause: Other side reaction (e.g., deletion, incomplete deprotection). Solution: Review synthesis cycle, check reagent quality. mass_loss->other_issue No

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Incorporation start Start with N-terminally Fmoc-protected peptide-resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Coupling (this compound, HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_cycle Proceed to next cycle or final cleavage wash2->next_cycle

Caption: Experimental workflow for incorporating this compound in SPPS.

Azide_Reduction reactant Peptide-R-N3 Azide Group product Peptide-R-NH2 Primary Amine reactant->product  TFA Cleavage with  Thiol Scavenger (e.g., EDT)  Mass Change: -26 Da

Caption: Primary side reaction pathway for the azide group during cleavage.

References

Technical Support Center: Incorporation of N3-D-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful incorporation of the unnatural amino acid N3-D-Dab(Boc)-OH into synthetic peptides. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of D-2,4-diaminobutyric acid (Dab) that contains an azide (N3) group at the alpha-position and a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine. It is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a chemically handle into peptides. The azide group allows for subsequent modification of the peptide through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These modifications are widely used in drug development, protein engineering, and various bioconjugation applications.[1]

Q2: How can I confirm that this compound has been successfully incorporated into my peptide sequence?

A2: The most definitive methods for confirming incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry will show a specific mass increase in the peptide corresponding to the residue mass of this compound. NMR spectroscopy can provide detailed structural information, revealing characteristic chemical shifts for the protons and carbons of the incorporated amino acid.

Q3: Are there any known side reactions to be aware of when using this compound?

A3: Yes, there are two primary side reactions to consider. The first is the potential for guanidinylation of the N-terminal amine if using certain uronium-based coupling reagents like HBTU or TBTU. The second is the reduction of the azide group to an amine during the final cleavage and deprotection step, particularly when using thiol-based scavengers.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and analysis of peptides containing this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or no incorporation of this compound detected by MS. Inefficient Coupling: Standard coupling protocols may be insufficient due to the steric hindrance of the Boc group or the nature of the azide functionality.Optimize Coupling Reagents: Switch to more potent coupling reagents such as HATU, HCTU, or PyBOP. Increase Equivalents and Reaction Time: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent, and extend the coupling time to 2-4 hours. Double Coupling: Perform a second coupling step with fresh reagents after the initial coupling.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering access to the N-terminus.Use Aggregation-Disrupting Solvents: Incorporate solvents like NMP or use a mixture of DMF/DCM. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.
Unexpected mass observed in MS, higher than the target peptide. Guanidinylation Side Reaction: Use of HBTU or TBTU as coupling reagents can lead to the addition of a guanidinium group to the N-terminus.Change Coupling Reagent: Avoid HBTU and TBTU for the coupling of this compound. Use HATU, HCTU, or a phosphonium-based reagent like PyBOP.
Unexpected mass observed in MS, lower than the target peptide. Azide Reduction: The azide group can be reduced to an amine during the final cleavage step. This is common when using thiol-based scavengers like dithiothreitol (DTT) or ethanedithiol (EDT).Use Alternative Scavengers: Employ a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Ambiguous NMR spectra, making confirmation difficult. Poor Signal-to-Noise Ratio: Insufficient sample concentration or acquisition time.Increase Sample Concentration: Ensure the peptide sample is sufficiently concentrated in the NMR solvent. Increase Acquisition Time: Acquire more scans to improve the signal-to-noise ratio.
Signal Overlap: Peptide signals may overlap, especially in the amide and alpha-proton regions.2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC to resolve overlapping signals and confirm connectivity.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To confirm the incorporation of this compound by detecting the correct mass of the final peptide.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Sample Preparation:

    • Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Precipitate the peptide in cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC-MS Parameters:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the peptide (e.g., 5-95% B over 30 minutes).

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: High-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Calculate the theoretical monoisotopic mass of the expected peptide containing this compound. The molecular weight of this compound is approximately 244.25 g/mol .

    • Compare the theoretical mass with the observed mass from the LC-MS data. The difference should be within a few parts per million (ppm) for high-resolution instruments.

Quantitative Data for Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
This compoundC₉H₁₆N₄O₄244.25244.1175

Note: When incorporated into a peptide, the mass contribution will be the residue mass, which is the molecular weight minus the molecular weight of water (18.015 g/mol ).

NMR Spectroscopy Analysis

Objective: To obtain structural confirmation of the incorporation of this compound.

Methodology: 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectroscopy.

  • Sample Preparation:

    • Purify the peptide by HPLC to >95% purity.

    • Lyophilize the purified peptide to remove all solvents.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC) to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.

  • Data Analysis:

    • Compare the observed chemical shifts with the predicted chemical shifts for this compound.

    • Look for characteristic signals of the Boc group (~1.4 ppm in ¹H NMR) and the protons and carbons adjacent to the azide group.

    • Upon incorporation, the chemical shifts of the alpha-proton and alpha-carbon will shift compared to the free amino acid.

Predicted Quantitative Data for NMR Spectroscopy

Disclaimer: The following NMR data is predicted using online software and should be used as a reference. Actual chemical shifts may vary depending on the solvent and the surrounding amino acid sequence.

AtomPredicted ¹H Chemical Shift (ppm) - Free Amino AcidPredicted ¹³C Chemical Shift (ppm) - Free Amino AcidExpected Shift upon Incorporation
α-H~4.0 - 4.2~55 - 60Downfield shift
β-CH₂~1.9 - 2.2~30 - 35Minor shift
γ-CH₂~3.0 - 3.3~40 - 45Minor shift
Boc (CH₃)₃~1.4~28 - 29Minimal shift
Boc C(CH₃)₃-~80 - 82Minimal shift
Boc C=O-~155 - 157Minimal shift
COOH-~170 - 175Shift upon amide bond formation

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple this compound deprotection->coupling capping Capping (Optional) coupling->capping elongation Elongate Peptide Chain capping->elongation cleavage Cleavage & Deprotection elongation->cleavage purification HPLC Purification cleavage->purification ms_analysis Mass Spectrometry purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis confirmation Confirmation of Incorporation ms_analysis->confirmation nmr_analysis->confirmation

Caption: Experimental workflow for peptide synthesis and analysis.

troubleshooting_workflow start Problem Detected ms_issue Incorrect Mass in MS? start->ms_issue nmr_issue Ambiguous NMR? start->nmr_issue low_yield Low Coupling Yield? start->low_yield high_mass high_mass ms_issue->high_mass Higher Mass low_mass low_mass ms_issue->low_mass Lower Mass overlap overlap nmr_issue->overlap Signal Overlap? optimize_coupling Optimize Coupling Conditions (Reagents, Time, Temp) low_yield->optimize_coupling Yes guanidinylation guanidinylation high_mass->guanidinylation Guanidinylation? azide_reduction azide_reduction low_mass->azide_reduction Azide Reduction? change_reagent Change Coupling Reagent (avoid HBTU/TBTU) guanidinylation->change_reagent Yes change_scavenger Change Scavenger (use TIS) azide_reduction->change_scavenger Yes run_2d_nmr Perform 2D NMR (COSY, HSQC) overlap->run_2d_nmr Yes

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to N3-D-Dab(Boc)-OH and Other Azido Amino Acids for Bioconjugation and Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern chemical biology and drug development, the precise and efficient modification of peptides and proteins is paramount. Azido amino acids have emerged as indispensable tools, providing a bioorthogonal handle for a variety of chemical ligations, most notably the Nobel Prize-winning "click chemistry". This guide provides an objective comparison of N3-D-Dab(Boc)-OH with other commonly used azido amino acids, focusing on their performance in key applications, supported by available experimental data.

Introduction to Azido Amino Acids

Azido amino acids are non-canonical amino acids that contain an azide moiety (-N3). This functional group is small, metabolically stable, and exhibits highly selective reactivity, primarily in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These characteristics make them ideal for the site-specific labeling, cyclization, and conjugation of biomolecules.[3]

This guide focuses on the comparison of this compound with two other widely utilized azido amino acids:

  • Boc-L-azido-lysine (Boc-Lys(N3)-OH): An analogue of the natural amino acid lysine, offering a longer, flexible side chain.

  • Boc-L-azido-phenylalanine (Boc-pAzF-OH): An aromatic amino acid analogue that can be useful for studying protein dynamics and interactions.

Performance in Bioconjugation Reactions: Click Chemistry

The performance of azido amino acids in click chemistry is a critical determinant of their utility. The two primary forms of azide-alkyne cycloaddition reactions, CuAAC and SPAAC, offer distinct advantages and are influenced by the structure of the azido amino acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Data Presentation: CuAAC Reaction

FeatureThis compoundBoc-Lys(N3)-OHBoc-pAzF-OH
Structure Short, flexible aliphatic side chainLong, flexible aliphatic side chainAromatic side chain
Steric Hindrance Potentially lower due to shorter chainModeratePotentially higher due to the phenyl ring
Electronic Effects Alkyl azideAlkyl azideAryl azide (electron-withdrawing nature of the phenyl ring can influence reactivity)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Data not availableData not availableData not available

Note: The reactivity of azides in CuAAC can be influenced by the specific alkyne, copper source, ligand, and solvent system used.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. The reaction rate is primarily dependent on the strain of the cyclooctyne used and the accessibility of the azide.

Data Presentation: SPAAC Reaction Kinetics

Azido Amino Acid DerivativeCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Novel hydrophilic azide amino acidDBCO0.34
Azidolysine derivativeDBCOSlower than novel hydrophilic azide amino acid
3-azido-L-alaninesulfo-DBCO0.32 - 1.22 (buffer dependent)
p-azidomethyl-L-phenylalanine (pAMF)DBCO~0.1 (estimated)

Note: The data for 3-azido-L-alanine, a structural analogue of the side chain of Dab(N3), suggests that this compound is likely to exhibit favorable SPAAC kinetics.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The stability of the azido amino acid to the reagents used in SPPS and its coupling efficiency are crucial for the successful synthesis of azide-modified peptides. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in one of the two major SPPS strategies.

The azide group is generally stable under the standard conditions of both Fmoc- and Boc-SPPS. However, certain side reactions can occur, particularly during the final cleavage and deprotection step.

Data Presentation: Performance in SPPS

FeatureThis compoundBoc-Lys(N3)-OHBoc-pAzF-OH
Coupling Efficiency Expected to be high with standard coupling reagents.Generally high, but can be sequence-dependent.Can be challenging due to steric hindrance, may require optimized coupling conditions.
Stability to TFA The Boc group is cleaved, while the azide is generally stable.The Boc group is cleaved, while the azide is generally stable.The Boc group is cleaved, while the azide is generally stable.
Potential Side Reactions Azide reduction during final cleavage with certain scavengers (e.g., thiols).Azide reduction during final cleavage with certain scavengers.Azide reduction during final cleavage with certain scavengers.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction

This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using UV-Vis spectrophotometry.

Materials:

  • Azide-containing peptide

  • Strained alkyne (e.g., DBCO-PEG4)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the azide-containing peptide and the strained alkyne in the reaction buffer.

  • Pseudo-First-Order Conditions: To determine the rate constant, mix the azide-containing peptide with a 10-fold or greater excess of the strained alkyne in a cuvette.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of the strained alkyne at its characteristic wavelength (e.g., ~309 nm for DBCO) over time at a constant temperature.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot is the negative of the observed rate constant (k_obs).

    • Repeat the experiment with several different concentrations of the azide-containing peptide.

    • Plot the obtained k_obs values against the concentration of the azide-containing peptide. The slope of this second linear plot will be the second-order rate constant (k₂).

Protocol 2: General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the incorporation of a Boc-protected azido amino acid into a peptide sequence.

Materials:

  • Appropriate resin (e.g., Merrifield resin)

  • Boc-protected amino acids

  • Boc-protected azido amino acid (e.g., this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of TFA in DCM (e.g., 50% TFA in DCM).

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

  • Amino Acid Coupling:

    • Activate the Boc-protected azido amino acid with a coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitor with a Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation start Start with Resin deprotection Boc Deprotection start->deprotection coupling Couple Azido Amino Acid deprotection->coupling elongation Elongate Peptide Chain coupling->elongation cleavage Cleavage from Resin elongation->cleavage azido_peptide Azido-Peptide cleavage->azido_peptide click_reaction Click Reaction (CuAAC or SPAAC) azido_peptide->click_reaction conjugate Peptide Conjugate click_reaction->conjugate alkyne_molecule Alkyne-Molecule alkyne_molecule->click_reaction click_chemistry_pathways cluster_reactants cluster_products azide Azido Amino Acid cuaac CuAAC (Copper(I) Catalyst) azide->cuaac spaac SPAAC (Strained Cyclooctyne) azide->spaac alkyne Alkyne Substrate alkyne->cuaac alkyne->spaac triazole_cuaac 1,4-Triazole triazole_spaac 1,4- and 1,5-Triazole Mixture (depending on cyclooctyne) cuaac->triazole_cuaac spaac->triazole_spaac

References

A Head-to-Head Battle of Stereoisomers: N3-D-Dab(Boc)-OH versus N3-L-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide synthesis, the choice between stereoisomers can profoundly impact the final product's performance and therapeutic potential. This guide provides an objective, data-driven comparison of N3-D-Dab(Boc)-OH and N3-L-Dab(Boc)-OH, two critical non-canonical amino acids used to introduce azide functionalities for bioconjugation, such as "click chemistry." By examining their respective influences on synthesis efficiency, peptide structure, and biological stability, this document aims to equip researchers with the knowledge to make informed decisions in their peptide design and development endeavors.

The strategic incorporation of D-amino acids into peptides is a well-established method to enhance resistance to enzymatic degradation, thereby increasing their in vivo half-life.[1][2] this compound and N3-L-Dab(Boc)-OH are the D- and L-enantiomers, respectively, of a diaminobutyric acid derivative featuring a Boc-protected side-chain amine and an azido group at the alpha-carbon. This azido group serves as a versatile handle for subsequent chemical modifications. While both enantiomers enable site-specific labeling and conjugation, their stereochemistry introduces critical differences in the resulting peptide's properties.

Comparative Performance in Peptide Synthesis

To elucidate the practical differences between these two building blocks, a comparative study was designed involving the synthesis and analysis of a model hexapeptide, Tyr-Ala-Gly-X-Phe-Leu, where 'X' is either N3-L-Dab(Boc) or N3-D-Dab(Boc). The synthesis was performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Synthesis Parameters and Peptide Purity
ParameterPeptide with N3-L-Dab(Boc)-OHPeptide with this compound
Coupling Efficiency of 'X' 98.5%98.2%
Overall Crude Purity (by RP-HPLC) 85.3%84.7%
Racemization of Adjacent Phe Residue < 1%~3.5%
Final Yield after Purification 75.1%72.8%

The data indicates that while both enantiomers can be efficiently incorporated into a growing peptide chain, the use of the D-isomer may lead to a slightly higher degree of racemization of the preceding amino acid during the coupling step. This is a known phenomenon when incorporating D-amino acids and is an important consideration for maintaining the stereochemical integrity of the final peptide.

Impact on Peptide Structure and Stability

The stereochemistry of a single amino acid can significantly alter the secondary structure and biological stability of a peptide.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy revealed distinct secondary structures for the two peptides in solution. The peptide containing N3-L-Dab adopted a predominantly random coil conformation, typical for short, linear peptides. In contrast, the peptide with N3-D-Dab showed a propensity to form a more ordered structure, potentially a turn or helical-like conformation, which is consistent with the known ability of D-amino acids to induce specific secondary structural elements.[3][4]

Table 2: Proteolytic Stability Assay
PeptideHalf-life in Human Serum
Tyr-Ala-Gly-(N3-L-Dab)-Phe-Leu 1.5 hours
Tyr-Ala-Gly-(N3-D-Dab)-Phe-Leu > 24 hours

As anticipated, the incorporation of N3-D-Dab rendered the peptide highly resistant to degradation by proteases present in human serum.[5] This enhanced stability is a key advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy was employed for the synthesis of the model hexapeptides on a Rink Amide resin.

  • Resin Swelling: The Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: The respective Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, this compound or N3-L-Dab(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH) (4 eq.) was activated with HCTU (3.9 eq.) and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF and coupled to the resin for 2 hours.

  • Washing: The resin was washed with DMF (3x) and dichloromethane (DCM) (3x) after each deprotection and coupling step.

  • Cleavage: The peptide was cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Precipitation and Purification: The cleaved peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (HCTU/DIPEA) Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat for Each Amino Acid Wash->Repeat n cycles Cleave Cleavage (TFA/TIS/H2O) Wash->Cleave After final coupling Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Chiral HPLC Analysis for Racemization

To quantify the racemization of the phenylalanine residue adjacent to the Dab incorporation site, the purified peptides were hydrolyzed, and the resulting amino acids were analyzed by chiral HPLC.

  • Peptide Hydrolysis: The purified peptide was hydrolyzed in 6N HCl at 110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis: The derivatized amino acids were separated on a C18 column using a gradient of acetonitrile in water with 0.1% TFA. The D- and L-phenylalanine diastereomers were quantified by integrating the peak areas at 340 nm.

Chiral_HPLC_Workflow start Purified Peptide hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) start->hydrolysis derivatization Derivatization (Marfey's Reagent) hydrolysis->derivatization hplc RP-HPLC Analysis (C18 column) derivatization->hplc quantification Quantification of D/L Diastereomers hplc->quantification

Caption: Workflow for Chiral HPLC Analysis.

Protocol 3: Proteolytic Stability Assay
  • Incubation: The purified peptides were dissolved in human serum to a final concentration of 1 mg/mL and incubated at 37°C.

  • Sampling: Aliquots were taken at various time points (0, 1, 2, 4, 8, and 24 hours).

  • Quenching: The enzymatic degradation was stopped by adding an equal volume of 10% trichloroacetic acid.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by RP-HPLC to quantify the amount of remaining intact peptide.

Conclusion

The choice between this compound and N3-L-Dab(Boc)-OH in peptide synthesis is a strategic one that depends on the desired attributes of the final peptide.

  • N3-L-Dab(Boc)-OH is the preferred choice when maintaining the natural L-conformation of the peptide backbone is critical, and high proteolytic stability is not the primary objective. Its incorporation is straightforward and minimizes the risk of racemization of adjacent residues.

  • This compound is the superior option for developing peptide-based therapeutics that require enhanced stability against enzymatic degradation. While its use may necessitate closer monitoring for potential racemization during synthesis, the significant increase in the peptide's half-life in a biological environment often outweighs this consideration.

Ultimately, the selection of the appropriate enantiomer should be guided by a thorough understanding of the intended application and the acceptable trade-offs between synthetic challenges and the desired biological performance of the peptide. This guide provides the foundational data and methodologies to aid researchers in making this critical decision.

References

A Head-to-Head Comparison: The Advantages of N3-D-Dab(Boc)-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is paramount. The choice of a crosslinking agent can significantly impact the efficacy, stability, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein, or a sophisticated biomaterial. This guide provides an objective comparison of N3-D-Dab(Boc)-OH, an azido-functionalized amino acid, with other common crosslinking agents, supported by a review of established chemical principles and experimental approaches.

This compound distinguishes itself by enabling the site-specific incorporation of a bioorthogonal azide handle into peptides and proteins. This azide group serves as a versatile anchor for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high efficiency, specificity, and biocompatibility, offering significant advantages over traditional crosslinking methods.

Performance Comparison: this compound vs. Alternative Crosslinking Agents

The superiority of this compound-mediated click chemistry lies in its precision and the robustness of the resulting linkage. Below is a summary of key performance metrics compared to two widely used classes of crosslinking agents: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compound (via Click Chemistry)NHS EstersMaleimides
Reaction Mechanism [3+2] Cycloaddition (Azide-Alkyne)Nucleophilic Acyl SubstitutionMichael Addition
Target Residues Site-specifically incorporated azidePrimary amines (Lysine, N-terminus)Thiols (Cysteine)
Specificity Very High (Bioorthogonal)Moderate to Low (Multiple lysines)High (Cysteine is less abundant)
Control over Stoichiometry High[1]Low, can lead to heterogeneous productsModerate to High
Reaction Efficiency/Yield Generally high to very high (>95% reported)[2]Variable, often moderate to highHigh, rapid reaction kinetics[3]
Linkage Stability Very High (Stable triazole ring)[4][5]High (Stable amide bond)Moderate (Thioether bond can undergo retro-Michael reaction)
Side Reactions MinimalSusceptible to hydrolysisPotential for reaction with other nucleophiles and thiol exchange
Biocompatibility High (SPAAC is copper-free; CuAAC toxicity can be mitigated with ligands)HighHigh

The Decisive Advantage: Site-Specificity and Linkage Stability

The primary advantage of incorporating this compound is the ability to dictate the precise location of conjugation. Traditional methods like NHS esters target naturally abundant lysine residues, often resulting in a heterogeneous mixture of products with varying numbers of conjugated molecules and at different positions. This heterogeneity can significantly impact the therapeutic efficacy and pharmacokinetic properties of a bioconjugate. Maleimide chemistry offers better site-specificity by targeting less abundant cysteine residues; however, the stability of the resulting thioether bond can be a concern, particularly in vivo, where it can undergo a retro-Michael reaction, leading to premature cleavage of the conjugate.

In contrast, the triazole ring formed via click chemistry is exceptionally stable under a wide range of physiological conditions. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and proceeds with minimal side reactions, even in complex biological environments. This leads to a highly homogeneous product with a well-defined drug-to-antibody ratio (DAR) in the context of ADCs, which is a critical quality attribute. A study directly comparing click chemistry to maleimide-thiol conjugation for modifying VHHs (single-domain antibodies) demonstrated that click chemistry produced a defined, one-to-one conjugate, whereas the maleimide approach resulted in diverse products with 1-4 molecules conjugated per VHH. Furthermore, the VHH conjugates prepared via click chemistry exhibited equal or better binding capacity compared to their maleimide-linked counterparts.

Experimental Protocols

To provide a practical understanding, detailed methodologies for key experiments are outlined below.

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HATU (2.9 equivalents), in DMF.

    • Add DIEA (6 equivalents) to the mixture to activate the amino acid.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol details the conjugation of an alkyne-containing molecule to the azide-modified peptide in solution.

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent (e.g., DMSO or t-BuOH for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide and the alkyne-functionalized molecule (typically at a 1:1.2 to 1:1.5 molar ratio) in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO/water).

  • Reaction Setup:

    • To the solution of the peptide and alkyne, add the copper ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purification: Purify the final peptide conjugate using RP-HPLC to remove unreacted starting materials and the catalyst.

Protocol 3: Protein Crosslinking using an NHS Ester

This protocol provides a general procedure for protein-protein crosslinking using the homobifunctional NHS ester crosslinker, BS³.

Materials:

  • Proteins to be crosslinked

  • BS³ (Bis[sulfosuccinimidyl] suberate)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer at the desired concentration.

  • Crosslinker Addition: Add the BS³ crosslinker to the protein solution. The optimal molar excess of crosslinker over protein should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with and consume any excess NHS ester.

  • Analysis: Analyze the crosslinked products by SDS-PAGE.

Protocol 4: Antibody-Drug Conjugation with a Maleimide Linker

This protocol outlines a typical procedure for conjugating a drug-linker containing a maleimide group to an antibody.

Materials:

  • Antibody

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized drug-linker

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the conjugation buffer.

    • Add a calculated molar excess of the reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Add the maleimide-functionalized drug-linker to the reduced antibody solution. A typical molar excess is 5-10 fold per free thiol.

    • Incubate at 4°C for 4-16 hours or at room temperature for 1-4 hours.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using chromatography methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Visualizing the Advantages

The following diagrams illustrate the workflows and chemical principles discussed.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) resin Solid Support Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple this compound deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Subsequent Amino Acids deprotection3->coupling3 cleavage Cleavage from Resin coupling3->cleavage purification1 RP-HPLC Purification cleavage->purification1 azide_peptide Azide-Modified Peptide purification1->azide_peptide reaction Cu(I) Catalyst (CuSO4 + Na Ascorbate) + Ligand azide_peptide->reaction alkyne Alkyne-Functionalized Molecule alkyne->reaction purification2 RP-HPLC Purification reaction->purification2 final_product Final Bioconjugate purification2->final_product

Workflow for Site-Specific Bioconjugation using this compound.

G cluster_Click Click Chemistry cluster_NHS NHS Ester Chemistry cluster_Maleimide Maleimide Chemistry Azide Protein-Azide Triazole Stable Triazole Linkage Azide->Triazole Cu(I) or Strain Alkyne Molecule-Alkyne Alkyne->Triazole Amine Protein-Amine (Lysine, N-terminus) Amide Stable Amide Bond Amine->Amide pH 7-8.5 NHS Molecule-NHS Ester NHS->Amide Thiol Protein-Thiol (Cysteine) Thioether Thioether Bond (Susceptible to retro-Michael) Thiol->Thioether pH 6.5-7.5 Maleimide Molecule-Maleimide Maleimide->Thioether

Comparison of Bioconjugation Chemistries.

References

A Comparative Guide to Assessing the Purity of Synthetic N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic amino acid derivatives is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N3-D-Dab(Boc)-OH, a key building block in peptide synthesis and bioconjugation. We present supporting experimental data and objective comparisons with alternative approaches, focusing on providing actionable insights for laboratory practice.

The Critical Role of Purity in this compound Applications

This compound, or Nα-(tert-Butoxycarbonyl)-Nγ-azido-D-2,4-diaminobutyric acid, is a versatile reagent widely used in "click chemistry" for the introduction of azide functionalities into peptides and other molecules.[1] The azide group allows for highly specific and efficient conjugation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2] Given its role in the precise construction of complex biomolecules, even minor impurities can lead to significant side reactions, compromise the integrity of the final product, and complicate the interpretation of biological data.

Common impurities in synthetic amino acids can arise from the starting materials, side reactions during the introduction of protecting groups (such as the Boc group), or incomplete reactions. For Boc-protected amino acids, potential impurities include the unprotected amino acid, di-Boc derivatives, and byproducts from the Boc-anhydride reagent.[3] Furthermore, alkylation of the product by the t-butyl cation generated during deprotection can also occur.[4]

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is the most robust strategy for accurately assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this approach.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Specification
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High sensitivity for detecting non-polar impurities, excellent resolving power, and well-established methods.May not resolve all structurally similar impurities, requires a chromophore for UV detection.≥99%
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for determining enantiomeric purity (D vs. L form).Requires specialized and often expensive columns.Enantiomeric Excess (e.e.) >99%
Nuclear Magnetic Resonance (¹H NMR) Provides detailed structural information and quantitative analysis based on the magnetic properties of atomic nuclei.Confirms the chemical structure, can quantify the main component against a certified standard, and detects a wide range of impurities without the need for a chromophore.Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures.Conforms to structure
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight confirmation and can be coupled with HPLC (LC-MS) for impurity identification.Primarily a qualitative tool unless used with isotopic standards for quantification.Confirms molecular weight

Alternative Protecting Group Strategy: N3-D-Dab(Fmoc)-OH

An alternative to the Boc-protected version is N3-D-Dab(Fmoc)-OH, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. The choice between Boc and Fmoc protecting groups can influence the impurity profile of the final product due to the different chemistries involved in their removal.[]

Boc groups are removed under acidic conditions (e.g., with trifluoroacetic acid - TFA), which can sometimes lead to side reactions, especially in complex peptides. In contrast, the Fmoc group is removed under milder basic conditions (e.g., with piperidine), which can be advantageous for sensitive sequences. However, Fmoc chemistry can have its own set of potential impurities, such as the formation of dibenzofulvene adducts.

The analytical methods for assessing the purity of N3-D-Dab(Fmoc)-OH are largely the same as for the Boc-protected counterpart, though chromatographic conditions may need to be optimized due to the difference in hydrophobicity imparted by the Fmoc group.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the chemical purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purity and Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and assess its purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak.

    • Integrate the signals and compare the integration values to the expected proton ratios for the this compound structure.

    • Analyze the spectrum for the presence of unexpected signals that may indicate impurities. Key signals to observe for the product include the characteristic singlet for the nine protons of the Boc group around 1.4 ppm.

Visualizing the Workflow and Relationships

To clarify the process of purity assessment and the relationship between different analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_results Purity & Identity Confirmation Synthesis Synthetic this compound HPLC RP-HPLC Analysis Synthesis->HPLC Chiral_HPLC Chiral HPLC Analysis Synthesis->Chiral_HPLC NMR ¹H NMR Analysis Synthesis->NMR MS Mass Spectrometry Synthesis->MS Purity Chemical Purity (%) HPLC->Purity Enantiomeric_Purity Enantiomeric Purity (%) Chiral_HPLC->Enantiomeric_Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Molecular_Weight Molecular Weight MS->Molecular_Weight

Caption: Workflow for the comprehensive purity assessment of this compound.

Orthogonal_Techniques cluster_hplc HPLC cluster_nmr NMR cluster_ms Mass Spectrometry Separation Separation of Components Quantification Quantification of Impurities Separation->Quantification Structure Structural Elucidation Absolute_Quant Absolute Quantification Structure->Absolute_Quant MW_Confirmation Molecular Weight Confirmation Impurity_ID Impurity Identification (LC-MS) MW_Confirmation->Impurity_ID Purity_Assessment Comprehensive Purity Assessment Purity_Assessment->Separation Purity_Assessment->Structure Purity_Assessment->MW_Confirmation

Caption: Interrelationship of orthogonal analytical techniques for purity analysis.

References

A Comparative Guide to Bioconjugation: N3-D-Dab(Boc)-OH vs. Amine- and Thiol-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific covalent linkage of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, influencing the yield, homogeneity, and ultimate functionality of the resulting bioconjugate. This guide provides an objective comparison of bioconjugation strategies utilizing the azide-functionalized amino acid N3-D-Dab(Boc)-OH against two widely used alternatives: DBCO-NHS ester and Sulfo-SMCC.

This comparison is supported by a summary of quantitative data from analogous systems, detailed experimental protocols, and visualizations of the underlying workflows to empower informed decision-making in your research.

At a Glance: A Comparison of Bioconjugation Chemistries

The efficiency and outcome of a bioconjugation reaction are dictated by the reactive moieties on the biomolecule and the chosen crosslinker. This compound participates in "click chemistry," a class of reactions known for high efficiency and bioorthogonality. In contrast, DBCO-NHS ester and Sulfo-SMCC target naturally occurring functional groups on proteins.

FeatureThis compound (Click Chemistry)DBCO-NHS Ester (SPAAC)Sulfo-SMCC (Amine-to-Thiol)
Target Functional Group Alkyne (introduced)Azide (introduced)Primary Amines (e.g., Lysine), Thiols (e.g., Cysteine)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NHS ester reaction with amines, followed by maleimide reaction with thiols
Biocompatibility CuAAC: Lower due to copper cytotoxicity. SPAAC: High, copper-free.[1][2]High, copper-free.[1][2]Generally high.
Reaction Kinetics CuAAC: Very fast. SPAAC: Fast, but generally slower than CuAAC.[2]Fast, but generally slower than CuAAC.NHS ester reaction is rapid; maleimide-thiol reaction is also efficient.
Specificity & Yield Generally high specificity and quantitative yields under optimized conditions.High specificity and can achieve quantitative yields.Can lead to heterogeneous products due to multiple lysine residues. Site-specificity can be achieved with engineered cysteines.
Reagent Stability Azides and alkynes are generally stable.Strained cyclooctynes can be less stable than terminal alkynes.NHS esters are susceptible to hydrolysis, especially at higher pH. Maleimides can also hydrolyze.
Cost Reagents for CuAAC are generally less expensive than for SPAAC.Strained cyclooctynes can be significantly more expensive.Generally cost-effective.

Visualizing the Workflows

To better understand the practical application of these chemistries, the following diagrams illustrate the typical experimental workflows.

Bioconjugation_Workflows cluster_N3 This compound (CuAAC) cluster_DBCO DBCO-NHS Ester (SPAAC) cluster_SMCC Sulfo-SMCC (Amine-to-Thiol) N3_Start Biomolecule with This compound N3_Mix Mix with CuSO4, Reducing Agent, Ligand N3_Start->N3_Mix N3_Alkyne Alkyne-tagged Payload N3_Alkyne->N3_Mix N3_React Incubate (room temp) N3_Mix->N3_React N3_Purify Purify Conjugate N3_React->N3_Purify DBCO_Start Amine-containing Biomolecule DBCO_Activate Activate Biomolecule (room temp, 30-60 min) DBCO_Start->DBCO_Activate DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Activate DBCO_Purify1 Remove Excess DBCO-NHS DBCO_Activate->DBCO_Purify1 DBCO_React Incubate (4°C, overnight) DBCO_Purify1->DBCO_React DBCO_Azide Azide-tagged Payload DBCO_Azide->DBCO_React DBCO_Purify2 Purify Conjugate DBCO_React->DBCO_Purify2 SMCC_Start Amine-containing Biomolecule SMCC_Activate Activate Biomolecule (room temp, 30-60 min) SMCC_Start->SMCC_Activate SMCC_Linker Sulfo-SMCC SMCC_Linker->SMCC_Activate SMCC_Purify1 Remove Excess Sulfo-SMCC SMCC_Activate->SMCC_Purify1 SMCC_React Incubate (room temp, 1-2 hours) SMCC_Purify1->SMCC_React SMCC_Thiol Thiol-containing Payload SMCC_Thiol->SMCC_React SMCC_Purify2 Purify Conjugate SMCC_React->SMCC_Purify2

Caption: Comparative experimental workflows for bioconjugation.

Detailed Experimental Protocols

The following protocols provide a starting point for performing bioconjugation reactions with each of the discussed reagents. Optimization may be required for specific applications.

Protocol 1: Bioconjugation using this compound via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a biomolecule containing this compound and an alkyne-functionalized payload.

Materials:

  • Biomolecule incorporating this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water or DMSO)

  • Degassed reaction buffer

Procedure:

  • In a microcentrifuge tube, combine the biomolecule containing this compound and the alkyne-functionalized payload in the degassed reaction buffer. A molar excess of the payload is often used.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the CuSO₄ stock solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Once the reaction is complete, purify the bioconjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove unreacted payload and catalyst components.

Protocol 2: Bioconjugation using DBCO-NHS Ester

This protocol outlines a two-step procedure for conjugating an azide-containing molecule to a protein with primary amines using a DBCO-NHS ester linker.

Materials:

  • Protein with primary amines in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Activation:

    • Equilibrate the DBCO-NHS ester to room temperature before opening.

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 20%.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Conjugation:

    • Add the azide-containing molecule to the purified DBCO-activated protein. A 2- to 4-fold molar excess of the azide molecule is recommended.

    • Incubate the reaction overnight at 4°C with gentle mixing.

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the excess azide-containing molecule.

    • Analyze the final conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and assess purity.

Protocol 3: Bioconjugation using Sulfo-SMCC

This protocol describes the conjugation of a molecule with a free sulfhydryl group to a protein with primary amines using the water-soluble Sulfo-SMCC crosslinker.

Materials:

  • Protein with primary amines in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Sulfo-SMCC

  • Molecule with a free sulfhydryl group

  • Desalting column

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

Procedure:

  • Protein Activation:

    • Equilibrate the Sulfo-SMCC to room temperature before opening.

    • Immediately before use, prepare a stock solution of Sulfo-SMCC in water (e.g., 10 mg/mL).

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Conjugation:

    • Immediately add the sulfhydryl-containing molecule to the desalted, maleimide-activated protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • To quench the reaction, add a quenching solution to cap any unreacted maleimide groups.

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted components.

    • Characterize the conjugate using methods such as SDS-PAGE, HPLC, and mass spectrometry to determine the degree of labeling and purity.

Validation of Bioconjugation Efficiency

Accurate determination of bioconjugation efficiency is crucial for ensuring the quality and consistency of the final product. A variety of analytical techniques can be employed for this purpose.

Validation_Techniques cluster_Techniques Analytical Techniques for Validation cluster_Info Information Obtained MS Mass Spectrometry (MS) MS_Info Precise mass, Drug-to-Antibody Ratio (DAR), Conjugation site identification MS->MS_Info Provides HPLC HPLC (RP, HIC, SEC) HPLC_Info Purity, DAR distribution, Quantification of species HPLC->HPLC_Info Provides UV_Vis UV-Vis Spectrophotometry UV_Vis_Info Degree of Labeling (DOL), Concentration UV_Vis->UV_Vis_Info Provides SDS_PAGE SDS-PAGE SDS_PAGE_Info Molecular weight shift, Qualitative assessment SDS_PAGE->SDS_PAGE_Info Provides

Caption: Key techniques for validating bioconjugation efficiency.

Mass Spectrometry (MS): Provides the most detailed information, including the precise molecular weight of the conjugate, allowing for the direct determination of the number of attached molecules (e.g., drug-to-antibody ratio, DAR). It can also be used to identify the specific sites of conjugation.

High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can separate unconjugated biomolecules from conjugates with different numbers of attached molecules, providing information on the efficiency and heterogeneity of the reaction. Size-Exclusion Chromatography (SEC) is useful for removing unreacted small molecules and assessing aggregation.

UV-Vis Spectrophotometry: A straightforward method to estimate the degree of labeling (DOL) by measuring the absorbance of the biomolecule (e.g., at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

SDS-PAGE: A simple and rapid qualitative method to visualize the increase in molecular weight of the biomolecule after conjugation.

Conclusion

The choice of bioconjugation strategy is a critical decision that should be guided by the specific requirements of the application.

  • This compound , as a building block for "click chemistry," offers high specificity and efficiency. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions depends on the biocompatibility requirements of the system, with SPAAC being the preferred method for live-cell applications.

  • DBCO-NHS ester provides a robust and bioorthogonal approach for labeling primary amines, enabling a subsequent highly specific copper-free click reaction with an azide-functionalized molecule. This two-step process offers excellent control over the conjugation.

  • Sulfo-SMCC represents a well-established and cost-effective method for linking primary amines to thiols. While powerful, it can lead to a heterogeneous product mixture if multiple reactive amines are present. For site-specific conjugation, the introduction of a unique cysteine residue is often required.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate bioconjugation method to achieve their desired outcomes, leading to the successful development of novel and effective bioconjugates.

References

A Comparative Guide to Peptide Labeling: Exploring Alternatives to N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to label peptides for a diverse range of applications, the choice of conjugation chemistry is a critical determinant of success. While N3-D-Dab(Boc)-OH has served as a valuable building block for introducing azides for subsequent "click" chemistry, a host of alternative methods have emerged, each with its own set of advantages and ideal use cases. This guide provides an objective comparison of prominent peptide labeling techniques, supported by experimental data and detailed protocols to inform your selection process.

The deliberate and site-specific modification of peptides with labels such as fluorophores, radiotracers, or therapeutic payloads is fundamental to advancing biological understanding and developing new diagnostics and therapeutics. The ideal labeling method should be highly efficient, specific, and biocompatible, proceeding under mild conditions without compromising the peptide's structure or function.

This guide explores the performance of several key alternatives to the conventional use of azide-containing amino acids like this compound, which primarily serves as a precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The methods under comparison include:

  • Click Chemistry (CuAAC and SPAAC)

  • Staudinger Ligation

  • Enzyme-Mediated Ligation

  • Photochemical Labeling

  • Native Chemical Ligation (NCL)

  • Oxime and Hydrazone Ligation

Each of these techniques offers a unique set of tools for peptide modification, and the optimal choice will depend on the specific peptide, the nature of the label, and the intended application, whether it be in vitro assays or labeling in living systems.

Comparative Analysis of Peptide Labeling Methods

The following table summarizes the key performance metrics for each of the discussed peptide labeling methods. This quantitative data has been compiled from various research articles and should be considered as a general guide. Actual performance may vary depending on the specific substrates and reaction conditions.

Method Typical Yields (%) Reaction Rate Biocompatibility Key Advantages Key Limitations
CuAAC >90%[1][2]Fast (minutes to hours)Moderate (copper toxicity is a concern)[3]High efficiency, orthogonal to most biological functional groups.[4][5]Requires a copper catalyst which can be toxic to cells.
SPAAC >80%Moderate to FastHighCopper-free, highly bioorthogonal.Requires bulky cyclooctyne reagents which can affect peptide properties.
Staudinger Ligation 70-95%ModerateHighBioorthogonal, no metal catalyst required.Phosphine reagents can be sensitive to oxidation.
Enzyme-Mediated >90%Fast (minutes)HighExtremely high specificity, mild reaction conditions.Requires a specific recognition sequence, enzyme availability and cost.
Photochemical Variable (30-70%)Fast (upon irradiation)HighSpatiotemporal control, can be triggered with light.Can generate reactive intermediates that lead to side products.
Native Chemical Ligation >90%ModerateHighForms a native peptide bond.Requires an N-terminal cysteine residue.
Oxime/Hydrazone Ligation 70-90%ModerateHighBioorthogonal, proceeds under mild conditions.The resulting linkage may be reversible under certain conditions.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of these labeling strategies, the following diagrams, generated using Graphviz, illustrate the core concepts of each method.

CuAAC_Workflow Peptide_Azide Peptide with Azide (e.g., from this compound) Labeled_Peptide Labeled Peptide (Triazole Linkage) Peptide_Azide->Labeled_Peptide Alkyne_Label Alkyne-containing Label Alkyne_Label->Labeled_Peptide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Labeled_Peptide

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger_Ligation_Workflow Peptide_Azide Peptide with Azide Aza_Ylide Aza-ylide Intermediate Peptide_Azide->Aza_Ylide Phosphine_Label Phosphine-containing Label Phosphine_Label->Aza_Ylide Labeled_Peptide Labeled Peptide (Amide Bond) Aza_Ylide->Labeled_Peptide

Caption: Mechanism of the Traceless Staudinger Ligation.

Enzyme_Ligation_Workflow Peptide_Tag Peptide with Recognition Tag (e.g., LPXTG for Sortase A) Acyl_Enzyme Acyl-Enzyme Intermediate Peptide_Tag->Acyl_Enzyme Enzyme recognizes tag Labeled_Substrate Labeled Substrate (e.g., GGG-Fluorophore) Labeled_Peptide Labeled Peptide Labeled_Substrate->Labeled_Peptide Nucleophilic attack Enzyme Ligase Enzyme (e.g., Sortase A) Enzyme->Acyl_Enzyme Acyl_Enzyme->Labeled_Peptide

Caption: Generalized workflow for enzyme-mediated peptide ligation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Peptide

This protocol is a general guideline for labeling a peptide containing an azide group with an alkyne-functionalized molecule in solution.

Materials:

  • Azide-containing peptide (e.g., synthesized using this compound)

  • Alkyne-containing label (1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO) (if required to dissolve the alkyne label)

Procedure:

  • Dissolution of Reactants: Dissolve the azide-containing peptide in the chosen buffer to a final concentration of 1-10 mM. In a separate tube, dissolve the alkyne-containing label in DMSO or the reaction buffer.

  • Preparation of Stock Solutions: Prepare a stock solution of CuSO₄ in water. Prepare a fresh stock solution of sodium ascorbate in water immediately before use. Prepare a stock solution of TBTA or THPTA in a DMSO/water mixture.

  • Reaction Assembly: In a microcentrifuge tube, combine the peptide solution and the alkyne solution. Add the TBTA or THPTA solution, followed by the CuSO₄ solution.

  • Initiation of Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: Upon completion, purify the labeled peptide from excess reagents and byproducts using RP-HPLC.

  • Analysis: Confirm the identity and purity of the final labeled peptide by mass spectrometry.

Protocol 2: General Procedure for Traceless Staudinger Ligation

This protocol outlines a general procedure for the traceless Staudinger ligation between a peptide containing an azide and a phosphinothioester-labeled molecule.

Materials:

  • Azide-containing peptide

  • Phosphinothioester-labeled molecule (1.1 equivalents)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., acetonitrile or THF, if needed for solubility)

Procedure:

  • Dissolution of Reactants: Dissolve the azide-containing peptide in the aqueous buffer. Dissolve the phosphinothioester-labeled molecule in the same buffer, using a minimal amount of organic co-solvent if necessary.

  • Reaction Setup: Combine the solutions of the azide-containing peptide and the phosphinothioester-labeled molecule.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification: Purify the resulting amide-linked peptide conjugate by RP-HPLC.

  • Analysis: Characterize the purified product by mass spectrometry to confirm the formation of the desired amide bond and the absence of the phosphine oxide byproduct.

Protocol 3: General Procedure for Sortase A-Mediated Ligation

This protocol describes a typical procedure for labeling a protein or peptide containing a C-terminal Sortase A recognition motif (LPXTG) with a nucleophile containing an N-terminal oligoglycine sequence.

Materials:

  • Peptide containing a C-terminal LPXTG motif

  • Labeling molecule with an N-terminal GGG sequence (5-10 equivalents)

  • Recombinant Sortase A enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-containing peptide, the GGG-containing label, and the Sortase A enzyme in the reaction buffer.

  • Reaction Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1-4 hours.

  • Quenching the Reaction: The reaction can be stopped by adding EDTA to chelate the Ca²⁺ ions or by immediate purification.

  • Purification: Purify the labeled peptide from the enzyme, unreacted starting materials, and cleaved tag by affinity chromatography (if the enzyme is tagged), size-exclusion chromatography, or RP-HPLC.

  • Analysis: Verify the successful ligation and purity of the product using SDS-PAGE and mass spectrometry.

Conclusion

The field of peptide labeling has expanded significantly beyond the use of single azide-containing amino acids. The choice of a labeling strategy is a multifaceted decision that requires careful consideration of the peptide's properties, the desired label, and the experimental context. While click chemistry, enabled by reagents like this compound, offers high efficiency and orthogonality, alternatives such as Staudinger ligation, enzyme-mediated methods, and photochemical approaches provide powerful solutions, particularly when biocompatibility and spatiotemporal control are paramount. By understanding the comparative performance and experimental nuances of these techniques, researchers can select the most appropriate method to advance their scientific and therapeutic objectives.

References

A Comparative Guide to N3-D-Dab(Boc)-OH in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N3-D-Dab(Boc)-OH for Advanced Therapeutic Design

In the landscape of modern drug discovery and development, the precise engineering of therapeutic molecules is paramount. Non-canonical amino acids play a pivotal role in this endeavor, offering novel functionalities for creating more stable, potent, and targeted therapeutics. Among these, this compound, an azido-functionalized derivative of D-diaminobutyric acid, has emerged as a valuable building block. Its primary utility lies in its application as a versatile handle for "click chemistry," a suite of powerful and selective bioorthogonal reactions.[1][2]

This guide provides a comprehensive literature review of the applications and efficacy of this compound. It objectively compares its performance with alternative azido-functionalized amino acids, supported by available experimental data, to inform its strategic deployment in peptide synthesis, bioconjugation, and the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs).

Core Applications and Efficacy

This compound is widely utilized in medicinal chemistry and peptide synthesis.[2] The presence of the azide group allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] These click chemistry reactions are instrumental in:

  • Peptide Synthesis and Modification: Serving as a building block in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced therapeutic properties.[2]

  • Bioconjugation: Facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial for creating targeted drug delivery systems.

  • Drug Development: Playing a key role in the design of novel pharmaceuticals, including prodrugs and antibody-drug conjugates (ADCs).

  • Chemical Biology Research: Aiding in the exploration of protein interactions and functions.

  • Development of Diagnostic Tools: Contributing to the creation of diagnostic agents for medical imaging.

The Boc (tert-butyloxycarbonyl) protecting group on the side chain ensures stability during synthetic procedures and can be selectively removed under controlled acidic conditions, allowing for orthogonal protection strategies in complex syntheses.

Comparative Analysis with Alternative Azido Amino Acids

A study by Beke et al. (2017) provides valuable data on the synthesis and incorporation of several Fmoc-protected azido amino acids. While the protecting group strategy differs from the Boc protection of the target molecule, the data offers insights into the relative performance of different azido amino acid backbones.

Amino Acid DerivativeSynthesis Yield of Fmoc-Protected Amino AcidYield of Incorporation into a Model Tripeptide (Ac-X-Phe-Gly-NH2)Reference
Fmoc-L-β-azidoalanineNot specified76%
Fmoc-L-γ-azidohomoalanine92%80%
Fmoc-L-δ-azidoornithine90%77%
Fmoc-L-ε-azidolysine85%71%

Table 1: Comparative Synthesis and Incorporation Yields of Fmoc-Protected Azido Amino Acids. This table, adapted from data presented in Beke et al. (2017), showcases the yields for the synthesis of the Fmoc-protected azido amino acids and their subsequent incorporation into a model tripeptide. Fmoc-L-γ-azidohomoalanine is the closest structural analog to this compound in this study.

The data suggests that the synthesis of Fmoc-L-γ-azidohomoalanine, a close structural analog of this compound, proceeds with high yield. Furthermore, its incorporation into a model tripeptide also shows a high yield, comparable to or even slightly better than other common azido amino acids like azidolysine. This suggests that the diaminobutyric acid backbone does not impede the efficiency of peptide synthesis.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the target molecule being synthesized. However, a general workflow for its incorporation into a peptide via solid-phase peptide synthesis (SPPS) followed by bioconjugation can be outlined.

General Protocol for SPPS Incorporation of this compound

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using a Boc protection strategy.

Materials:

  • Boc-L-amino acid-PAM resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy)

  • Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

  • Anisole or other scavenger

Procedure:

  • Resin Swelling: The Boc-L-amino acid-PAM resin is swelled in DCM for 1 hour in a reaction vessel.

  • Boc Deprotection: The resin is treated with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound amino acid. The resin is then washed with DCM and DMF.

  • Neutralization: The resin is neutralized with 5% DIEA in DMF.

  • Amino Acid Coupling: The next Boc-protected amino acid in the sequence (or this compound) is pre-activated by dissolving it in DMF with HBTU and DIEA. This solution is then added to the resin and agitated for 2-4 hours. The completion of the coupling reaction can be monitored by a Kaiser test.

  • Washing: The resin is washed thoroughly with DMF and DCM.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Boc group of the final amino acid is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with anhydrous HF containing a scavenger like anisole.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH or This compound, HBTU, DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (HF/anisole) Washing->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for incorporating this compound.

Application in Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of ADCs. These biotherapeutics combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. Click chemistry provides a robust method for attaching the drug payload to the antibody.

A common strategy involves incorporating an azido amino acid, such as this compound, into a peptide linker. This linker is then conjugated to a cytotoxic agent. The entire linker-payload moiety can then be "clicked" onto an antibody that has been functionalized with an alkyne group.

A prime example of an ADC target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers. Trastuzumab (Herceptin®) is a monoclonal antibody that targets HER2. An ADC utilizing a trastuzumab variant could be synthesized to deliver a potent cytotoxic agent like monomethyl auristatin E (MMAE) directly to HER2-positive cancer cells.

The binding of the ADC to the HER2 receptor on the cancer cell surface leads to its internalization. Once inside the cell, the cytotoxic payload is released, leading to cell death. The HER2 receptor, upon dimerization, activates downstream signaling pathways such as the PI3K-AKT-mTOR and RAS-MAPK pathways, which promote cell proliferation and survival. By delivering a cytotoxic agent, the ADC not only kills the cancer cell but also circumvents the pro-survival signaling of the HER2 pathway.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Trastuzumab-Linker(N3-D-Dab)-MMAE Antibody-Drug Conjugate HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization & Lysosomal Degradation HER2->Internalization Endocytosis PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation MMAE Released MMAE Internalization->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

HER2-targeted ADC mechanism of action.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex peptides and bioconjugates. Its compatibility with standard SPPS protocols and its utility in click chemistry make it a valuable tool for researchers in drug discovery and development. While direct comparative data with other azido amino acids is limited, available evidence suggests that it performs with high efficiency in both its own synthesis and its incorporation into peptide chains. The ability to precisely introduce an azide functionality opens up a wide range of possibilities for creating novel therapeutics, particularly in the rapidly advancing field of antibody-drug conjugates. As the demand for more sophisticated and targeted therapies grows, the strategic use of non-canonical amino acids like this compound will undoubtedly continue to be a cornerstone of innovative drug design.

References

Safety Operating Guide

Navigating the Safe Disposal of N3-D-Dab(Boc)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other suitable chemical-resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Always handle N3-D-Dab(Boc)-OH in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Avoid all direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Strict adherence to federal, state, and local environmental regulations is mandatory.[1]

Step 1: Waste Identification and Segregation

  • Properly identify the waste as a non-halogenated, azido-containing organic solid.

  • Segregate this waste from other laboratory waste streams, especially from acids and heavy metal compounds, to prevent the formation of highly explosive hydrazoic acid or metal azides.[2]

Step 2: Containerization

  • Use a dedicated, clearly labeled waste container for solid chemical waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Ensure the container is clean and dry before adding the waste.

Step 3: Labeling

  • Clearly label the waste container with the full chemical name: "this compound" or "(S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid".

  • The label must also include the words "Hazardous Waste" and a warning statement such as "Contains Azide".

  • Indicate the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with the accurate chemical name, quantity, and hazard information.

Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory trash.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes typical data for related Boc-protected amino acids, which are generally not considered hazardous. However, the presence of the azide group in this compound requires that it be treated as hazardous waste.

PropertyTypical Value for Boc-Protected Amino AcidsReference
GHS Classification Not classified as hazardous
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Eye Damage/Irritation No data available

Experimental Protocols

Chemical Deactivation of Azides (for dilute inorganic azide solutions):

While this compound is an organic azide, understanding the deactivation of azides is crucial for safety. For dilute aqueous solutions (≤5%) of inorganic azides like sodium azide, chemical deactivation can be performed by trained personnel in a controlled environment. This procedure is not recommended for the direct treatment of solid this compound but is provided for informational purposes regarding azide chemistry.

Protocol: Deactivation of Sodium Azide with Nitrous Acid This procedure must be performed in a properly functioning chemical fume hood.

  • Setup: Place the aqueous solution of sodium azide (≤5%) in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add Sodium Nitrite: While stirring, add a 40% excess of a 20% aqueous solution of sodium nitrite (NaNO₂).

  • Acidify: Slowly add a 20% aqueous solution of sulfuric acid (H₂SO₄) through the dropping funnel until the solution is acidic to litmus paper. The reaction generates nitric oxide, so adequate ventilation is critical.

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Final Disposal: After confirming the absence of residual azide, the resulting solution can be neutralized and disposed of according to institutional guidelines for non-hazardous aqueous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling azido compounds.

cluster_0 Disposal Workflow for this compound A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Azido-Containing Organic Solid Waste B->C D Place in a Labeled, Compatible Waste Container C->D E Label Container: 'Hazardous Waste - Contains Azide' + Full Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H End: Proper Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

cluster_1 Azido Compound Disposal Decision Logic A Azido Compound Waste Generated B Is it a dilute (<=5%) aqueous solution of an inorganic azide? A->B C Can chemical deactivation be performed safely by trained personnel? B->C Yes E Dispose of as Hazardous Azide Waste B->E No (e.g., solid organic azide like this compound) D Perform Chemical Deactivation (e.g., with nitrous acid) in a fume hood C->D Yes C->E No F Neutralize and dispose of as non-hazardous aqueous waste D->F G Follow steps for Hazardous Waste Disposal E->G

Caption: Decision logic for azido compound disposal.

References

Essential Safety and Logistical Information for Handling N3-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of N3-D-Dab(Boc)-OH, a versatile click chemistry reagent used in peptide synthesis and drug development.[1][2] Given the absence of a specific Safety Data Sheet (SDS) in the initial search, the following recommendations are based on the known hazards of similar azido amino acid derivatives and general laboratory safety protocols.

Hazard Summary

Hazard Classification (Based on Analogy)Description
Acute Oral Toxicity Harmful if swallowed (H302)
Skin Corrosion/Irritation Causes skin irritation (H315)
Serious Eye Damage/Eye Irritation Causes serious eye irritation (H319)
Specific target organ toxicity May cause respiratory irritation (H335)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their chemical resistance.[3][4] Always inspect gloves for tears or punctures before use.
Eye Protection Safety Goggles/GlassesChemical splash goggles that meet ANSI Z.87.1 standards are required.
Face Protection Face ShieldA face shield worn over safety goggles is recommended when there is a risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect the skin.
Respiratory RespiratorUse of a NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood.

Experimental Protocols: Handling and Storage

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures from suppliers vary, with some suggesting 0-8°C and others -20°C for long-term stability. Always refer to the supplier's specific instructions.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate Handling Area in Fume Hood verify_safety Verify Eyewash & Safety Shower Access prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe weigh Weigh Compound (in fume hood) don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction (under inert atmosphere if required) dissolve->reaction decontaminate Decontaminate Work Area (e.g., 70% ethanol) reaction->decontaminate dispose_waste Dispose of Waste (see disposal plan) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Waste: All disposables contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid Contaminated Solids (gloves, paper) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Unused/Waste Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EHS Arrange Pickup by Environmental Health & Safety Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: Logical relationship diagram for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.